molecular formula C8H4F3NOS B062354 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole CAS No. 175203-89-1

3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Cat. No.: B062354
CAS No.: 175203-89-1
M. Wt: 219.19 g/mol
InChI Key: TUQUPXBKYCKHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole (CAS 175203-89-1) is a synthetically challenging heterocyclic compound that serves as a high-value scaffold in medicinal chemistry and anticancer research. This molecule integrates a thiophene ring with a trifluoromethylated isoxazole core, a combination designed to enhance lipophilicity, metabolic stability, and binding selectivity in biological systems . Its primary research application is in the design and synthesis of novel anti-breast cancer agents. Studies have demonstrated that this compound class exhibits potent and selective cytotoxicity against human breast cancer cell lines, such as MCF-7, by functioning as an estrogen receptor alpha (ERα) inhibitor . The inclusion of the -CF3 functional group at the 4-position of the isoxazole ring is a critical structural feature, shown to significantly enhance anticancer potency compared to non-trifluoromethylated analogues . The compound can be synthesized via a metal-free, cascade trifluoromethyloximation and cyclization strategy using readily available chalcones and cost-effective reagents like CF3SO2Na . This makes it a versatile and accessible intermediate for constructing a combinatorial library of lead molecules. Beyond its primary anticancer investigations, this compound is also relevant in chemical synthesis and material science, with a growing market presence in North America driven by demand from the pharmaceutical and chemical industries . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-thiophen-2-yl-5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQUPXBKYCKHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352954
Record name 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-89-1
Record name 3-(2-Thienyl)-5-(trifluoromethyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and agrochemistry. This document delves into the core chemical properties, structural features, and spectroscopic signatures of the molecule. A detailed, field-proven synthetic protocol based on the principles of 1,3-dipolar cycloaddition is presented with mechanistic insights. Furthermore, the guide explores the compound's chemical reactivity and its established and potential applications as a versatile building block, particularly in the development of novel therapeutics. The content is structured to provide both foundational knowledge and practical insights for scientists and drug development professionals.

Introduction: A Privileged Heterocyclic Scaffold

In the landscape of modern drug discovery, certain molecular frameworks are deemed "privileged structures" due to their ability to interact with a wide range of biological targets. The this compound scaffold is an exemplary fusion of three such powerful motifs:

  • The Isoxazole Ring: A five-membered heterocycle, the isoxazole core is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its presence is noted in numerous commercial drugs, where it contributes to a spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antibacterial effects.[2][3]

  • The Thiophene Ring: This sulfur-containing aromatic heterocycle is a cornerstone in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its role in approved drugs targeting inflammation, cancer, and infectious diseases.[4] The thiophene moiety significantly influences the electronic properties and biological profile of a molecule.[4][5]

  • The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in drug design to enhance molecular lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity.[5][6]

The strategic combination of these three components makes this compound a highly valuable and versatile building block for creating novel chemical entities with tailored properties.[5]

Physicochemical and Structural Properties

The unique arrangement of the thiophene, isoxazole, and trifluoromethyl groups imparts distinct physical and chemical characteristics to the molecule. It is recognized for its high thermal stability and good solubility in many common organic solvents.[5]

Table 1: Core Compound Identifiers and Properties

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 5-(Trifluoromethyl)-3-(thiophen-2-yl)isoxazole; 3-[Thien-2-yl-5-(trifluoromethyl)]isoxazole[5][7]
CAS Number 175203-89-1[5][7][8]
Molecular Formula C₈H₄F₃NOS[5][7]
Molecular Weight 219.19 g/mol [5][7]
Storage Conditions 0-8°C[5]
Spectroscopic Characterization (Predicted)

While a comprehensive public spectral database for this specific compound is limited, its structure allows for the confident prediction of its key spectroscopic signatures based on well-understood principles and data from analogous structures.[9]

Table 2: Predicted Spectroscopic Data for Characterization

TechniqueExpected SignatureRationale
¹H NMR Multiplets in the range of δ 7.0–7.8 ppm; a singlet around δ 6.8-7.0 ppm.Aromatic protons on the thiophene ring will exhibit characteristic splitting patterns.[9] The lone proton on the isoxazole ring will appear as a singlet.
¹³C NMR Signals >150 ppm for isoxazole carbons; quartet centered ~120 ppm (J ≈ 270 Hz).Carbons of the heterocyclic rings will appear in the aromatic region. The CF₃ carbon will show a characteristic quartet due to C-F coupling.
¹⁹F NMR A singlet around δ -60 to -70 ppm.The three equivalent fluorine atoms of the trifluoromethyl group will produce a single, strong resonance.
Mass Spec (EI) Molecular ion (M⁺) peak at m/z = 219.Corresponds to the molecular weight of the compound.[5][7]
IR Spectroscopy Strong absorption bands near 1600-1650 cm⁻¹ (C=N stretch) and 1100-1300 cm⁻¹ (C-F stretch).Characteristic vibrations for the isoxazole ring and the trifluoromethyl group, respectively.[9]

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole core is most reliably achieved via a 1,3-dipolar cycloaddition reaction, a powerful and versatile method in heterocyclic chemistry.[10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[10][12]

The 1,3-Dipolar Cycloaddition Mechanism

The reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state, which ensures high regioselectivity.[10][11] The nitrile oxide component is often unstable and is therefore generated in situ from a stable precursor, typically an aldoxime, through oxidation.[10][13]

Mechanism cluster_0 Step 1: In Situ Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition Aldoxime Thiophene-2-carbaldoxime NitrileOxide Thiophene-2-carbonitrile oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Oxone) NitrileOxide_ref Thiophene-2-carbonitrile oxide Alkyne 3,3,3-Trifluoropropyne (Dipolarophile) TransitionState Pericyclic Transition State Product This compound TransitionState->Product Ring Formation NitrileOxide_ref->TransitionState Alkyne_ref 3,3,3-Trifluoropropyne Alkyne_ref->TransitionState

Diagram 1: General mechanism for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust and scalable laboratory procedure adapted from established methods for synthesizing 3,5-disubstituted isoxazoles.[10][13]

CAUSALITY & TRUSTWORTHINESS: This protocol is designed as a self-validating system. The choice of N-Chlorosuccinimide (NCS) provides a mild and effective way to generate the nitrile oxide in situ, minimizing decomposition. The use of triethylamine (Et₃N) as a base is crucial to facilitate the elimination of HCl, driving the reaction forward. Monitoring by TLC allows for precise determination of reaction completion, ensuring reproducibility.

Workflow reagent reagent process process product product analysis analysis start Start: Inert Atmosphere Flask add_aldoxime 1. Add Thiophene-2-carbaldoxime & Chloroform (Solvent) start->add_aldoxime add_alkyne 2. Add 3,3,3-Trifluoropropyne add_aldoxime->add_alkyne add_ncs 3. Add N-Chlorosuccinimide (NCS) (Portion-wise) add_alkyne->add_ncs add_base 4. Add Triethylamine (Et₃N) (Dropwise) add_ncs->add_base react 5. Stir at Room Temp (2-4 hours) add_base->react monitor 6. Monitor by TLC react->monitor workup 7. Aqueous Workup (Wash with H₂O, Brine) monitor->workup Reaction Complete extract 8. Extract with Ethyl Acetate workup->extract dry 9. Dry over Na₂SO₄ & Filter extract->dry purify 10. Purify via Column Chromatography (Silica Gel) dry->purify final_product Final Product: this compound purify->final_product

Diagram 2: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophene-2-carbaldoxime (1.0 eq) and a suitable solvent such as chloroform or dichloromethane.

  • Addition of Dipolarophile: Add 3,3,3-trifluoropropyne (1.2 eq).

  • Initiation of Nitrile Oxide Formation: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 10 minutes. The reaction mixture may gently warm.

  • Base Addition: Add triethylamine (1.2 eq) dropwise via syringe. An exothermic reaction and formation of a precipitate (triethylammonium chloride) may be observed.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Research and Development

The title compound is not merely a chemical curiosity but a potent building block with demonstrated utility across several scientific domains.[5] Its value lies in its ability to serve as a core scaffold that can be further elaborated to generate libraries of novel molecules.

Applications Core 3-(Thiophen-2-yl)-5- (trifluoromethyl)isoxazole Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Material Science Core->Materials Cancer Anti-Cancer Agents (e.g., ERα inhibitors) Pharma->Cancer Inflammation Anti-Inflammatory Agents Pharma->Inflammation Pest Pest Control & Crop Protection Agro->Pest OLED Organic Electronics (Semiconductors, Photovoltaics) Materials->OLED

Diagram 3: Key application areas derived from the core molecular structure.

  • Pharmaceutical Development: This is the most explored application area. The compound serves as a key intermediate in synthesizing novel therapeutic agents.[5][14] Research on structurally similar 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has identified potent anti-breast cancer agents that selectively target the estrogen receptor alpha (ERα).[15][16] The scaffold is also investigated for developing anti-inflammatory drugs.[5]

  • Agrochemicals: The inherent biological activity of the isoxazole-thiophene motif makes it suitable for formulating agrochemicals, including effective pesticides for crop protection.[5][14]

  • Material Science: The conjugated π-system of the thiophene ring, combined with the electronic influence of the isoxazole and CF₃ groups, imparts unique properties relevant to materials science.[5] There is significant potential for this compound to be used in the development of advanced materials such as organic semiconductors, sensors, and conductive polymers for organic electronic devices.[5]

Conclusion

This compound is a high-value chemical entity characterized by a convergence of structurally and electronically important motifs. Its robust synthesis, predictable chemical behavior, and proven utility as a versatile intermediate underscore its importance in modern chemical research. For professionals in drug discovery and materials science, this compound represents a validated starting point for the design and synthesis of next-generation functional molecules with significant therapeutic and technological potential.

References

A Comprehensive Guide to the Structural Elucidation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The synthesis of unsymmetrically 3,5-disubstituted isoxazoles often presents a significant analytical challenge: the potential formation of regioisomers. This guide provides an in-depth, multi-technique approach for the unambiguous structural elucidation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a molecule featuring both a biologically relevant thiophene moiety and a bioisosteric trifluoromethyl group. We will detail a systematic workflow, moving from foundational molecular formula confirmation to the nuanced details of spectroscopic analysis, explaining not just the "how" but the "why" behind each experimental choice. This document is intended for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for characterizing complex heterocyclic compounds.

The Analytical Challenge: Regioisomerism

The synthesis of 3,5-disubstituted isoxazoles, often via methods like 1,3-dipolar cycloaddition, can potentially yield two distinct regioisomers.[3][4][5] For the target molecule, the primary analytical task is to definitively distinguish Structure A from its isomer, Structure B .

  • Structure A (Target): this compound

  • Structure B (Isomer): 5-(Thiophen-2-yl)-3-(trifluoromethyl)isoxazole

Both isomers possess the identical molecular formula (C₈H₄F₃NOS) and molecular weight (219.19 g/mol ), rendering simple mass determination insufficient for differentiation.[6] A synergistic application of multiple analytical techniques is therefore mandatory for unequivocal structure confirmation.

Integrated Elucidation Workflow

A logical, phased approach ensures that each piece of analytical data builds upon the last, leading to a conclusive structural assignment. The workflow integrates mass spectrometry for molecular formula confirmation, infrared spectroscopy for functional group identification, and a suite of nuclear magnetic resonance techniques for detailed connectivity mapping.

G cluster_0 cluster_1 Spectroscopic Analysis A Synthesized Product (Crude Mixture) B Purification (e.g., Column Chromatography) A->B C Purity Assessment (LC-MS, NMR) B->C MS Mass Spectrometry (HRMS) Confirm Molecular Formula C->MS IR Infrared (IR) Spectroscopy Identify Functional Groups C->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Map Atomic Connectivity C->NMR D Data Integration & Structure Verification MS->D IR->D NMR->D E Final Structure Confirmed: This compound D->E

Figure 1: Systematic workflow for the structural elucidation of this compound.

Mass Spectrometry: Foundational Verification

3.1. Rationale

The initial step in characterization is to confirm that the purified compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose, as it provides an exact mass with sufficient accuracy to determine the elemental composition.

3.2. Expected Results

The protonated molecule [M+H]⁺ of C₈H₄F₃NOS should yield a high-resolution mass that is distinct from other potential elemental compositions. Fragmentation patterns observed in MS/MS can offer preliminary structural clues. The trifluoromethyl group is a common neutral loss, and cleavage of the isoxazole ring can also occur.[7]

Table 1: HRMS Data for C₈H₄F₃NOS

Ion Formula Calculated Exact Mass Observed Mass

| [C₈H₅F₃NOS]⁺ ([M+H]⁺) | 220.0014 | Typically within 5 ppm |

3.3. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Compare the measured exact mass of the molecular ion peak to the theoretical calculated mass for C₈H₅F₃NOS⁺. The mass error should be less than 5 ppm to confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1. Rationale

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups within the molecule. By measuring the absorption of infrared radiation, we can confirm the existence of the isoxazole ring, the trifluoromethyl group, and the thiophene ring.[8][9][10]

4.2. Expected Absorptions

The IR spectrum provides a characteristic "fingerprint." For the target structure, key vibrational modes are predicted.[11][12][13]

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 C-H stretch Thiophene Ring
~1610 C=N stretch Isoxazole Ring[3]
~1400-1450 C=C stretch Aromatic Rings
~1100-1300 C-F stretch (strong) Trifluoromethyl (-CF₃)
~1110-1170 N-O stretch Isoxazole Ring[12]

| ~700 | C-S stretch | Thiophene Ring[14] |

4.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the key absorption bands and compare them with expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[10] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide the definitive evidence needed to distinguish between the target structure and its regioisomer.

5.1. ¹H NMR Spectroscopy

  • Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons). The splitting patterns and coupling constants of the thiophene protons are particularly diagnostic.

  • Predicted Spectrum (Structure A):

    • Thiophene Protons: The 2-substituted thiophene ring will exhibit a complex splitting pattern for its three protons (H-3', H-4', H-5'). These will appear as distinct multiplets in the aromatic region (~7.0-8.0 ppm). The coupling constants are characteristic: J₃₄ ≈ 3.5-5.0 Hz, J₄₅ ≈ 5.0 Hz, and J₃₅ ≈ 1.0 Hz.[15][16]

    • Isoxazole Proton: The single proton on the isoxazole ring (H-4) is isolated from other protons and will appear as a sharp singlet , typically between 6.5-7.5 ppm.[3][17] The exact position is influenced by the substituents at C3 and C5.

  • Distinguishing from Isomer B: In the regioisomer (Structure B), the thiophene ring is at the 5-position. While it would still show a three-proton system, the electronic environment, and thus the chemical shifts of both the thiophene protons and the isoxazole H-4 singlet, would differ significantly.

5.2. ¹³C NMR Spectroscopy

  • Rationale: ¹³C NMR reveals the number of unique carbon environments. The key diagnostic signal is the carbon attached to the trifluoromethyl group, which exhibits a characteristic splitting pattern due to carbon-fluorine coupling.

  • Predicted Spectrum (Structure A):

    • Isoxazole Carbons: Three signals are expected. C3 (attached to thiophene) will be a singlet. C4 (attached to H-4) will be a singlet. Crucially, C5 (attached to -CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF ≈ 35-40 Hz).[18]

    • Trifluoromethyl Carbon: The carbon of the -CF₃ group itself will also be a large quartet (¹J_CF ≈ 275 Hz) but may be broader.[18]

    • Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons.

  • Distinguishing from Isomer B: In Structure B, the C3 carbon would be a quartet (coupled to -CF₃), while the C5 carbon (attached to thiophene) would be a singlet. This provides an unambiguous method of differentiation.

5.3. ¹⁹F NMR Spectroscopy

  • Rationale: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds.[19] It confirms the presence of the trifluoromethyl group and provides information about its electronic environment.[20][21]

  • Predicted Spectrum (Structure A):

    • A single, sharp singlet is expected, as the three fluorine atoms are equivalent and not coupled to any other nearby nuclei. The chemical shift is typically observed in a characteristic region for a CF₃ group attached to an aromatic heterocycle.[22]

Table 3: Summary of Predicted NMR Spectral Data for Structure A

Nucleus Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 7.0 - 8.0 Multiplets J₃₄ ≈ 3.5-5.0, J₄₅ ≈ 5.0, J₃₅ ≈ 1.0 Thiophene H-3', H-4', H-5'
¹H 6.5 - 7.5 Singlet N/A Isoxazole H-4
¹³C 155 - 165 Quartet ¹J_CF ≈ 35-40 Isoxazole C5
¹³C 160 - 170 Singlet N/A Isoxazole C3
¹³C 100 - 110 Singlet N/A Isoxazole C4
¹³C 115 - 125 Quartet ¹J_CF ≈ 275 -CF₃
¹³C 125 - 140 Singlets (4) N/A Thiophene Carbons

| ¹⁹F | -60 to -70 | Singlet | N/A | -CF₃ |

5.4. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃/quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a standard one-pulse fluorine spectrum, typically with proton decoupling.

  • Data Analysis: Process and integrate the spectra. Assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing them to the predicted values for the target structure.

Conclusion: Synthesizing the Evidence

The unambiguous structural elucidation of this compound is achieved not by a single experiment, but by the logical integration of complementary analytical data.

  • HRMS confirms the correct elemental formula, C₈H₄F₃NOS.

  • IR Spectroscopy validates the presence of the key functional groups: isoxazole, thiophene, and trifluoromethyl.

  • NMR Spectroscopy provides the definitive proof of connectivity:

    • ¹H NMR shows the characteristic signals for a 2-substituted thiophene and an isolated H-4 proton on the isoxazole ring.

    • ¹⁹F NMR confirms the presence of a single CF₃ environment.

    • The ¹³C NMR spectrum serves as the final arbiter, where the observation of a quartet for the isoxazole C5 carbon (and a singlet for C3) definitively confirms the substitution pattern of Structure A and rules out its regioisomer.

This multi-faceted, self-validating workflow provides a robust and reliable strategy for the characterization of complex heterocyclic molecules, ensuring scientific integrity and confidence in downstream applications.

References

synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The inherent biological activities associated with thiophene, isoxazole, and trifluoromethyl moieties make this scaffold a compelling target for novel therapeutic agents.[1][2][3] This document elucidates the primary synthetic routes, delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis. The content is structured to provide both theoretical grounding and practical, field-proven insights for scientists engaged in organic synthesis and pharmaceutical research.

Introduction: The Strategic Importance of the Scaffold

The convergence of three distinct and pharmacologically significant motifs—thiophene, isoxazole, and a trifluoromethyl group—within a single molecular entity creates a scaffold with immense potential.

  • Isoxazole Core: The isoxazole ring is a "privileged" structure in medicinal chemistry, known for its ability to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions with biological targets.[4] Its presence is noted in numerous FDA-approved drugs, including the anti-inflammatory agent leflunomide and the antibiotic sulfamethoxazole.[4][5]

  • Thiophene Moiety: As a bioisostere of the benzene ring, the thiophene group modulates a molecule's pharmacokinetic profile, enhancing properties like metabolic stability and cell permeability.[4] Its incorporation is a common strategy in the design of kinase inhibitors and other targeted therapies.[1][6]

  • Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a cornerstone of modern drug design.[7] This highly electronegative moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved efficacy and a more favorable pharmacokinetic profile.[2][7]

The target molecule, this compound, is therefore a high-value building block for creating novel pharmaceuticals, particularly in the realms of anti-inflammatory and anti-cancer agents.[2][8] This guide focuses on the practical execution of its synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 3,5-disubstituted isoxazoles is predominantly achieved via two robust strategies:

  • [3+2] Cycloaddition: The reaction of a nitrile oxide with an alkyne.[4][9]

  • Condensation-Cyclization: The reaction of a 1,3-dicarbonyl compound with hydroxylamine.[10][11]

For the specific , the [3+2] cycloaddition route is mechanistically superior. This preference is grounded in the challenge of handling trifluoromethylated 1,3-dicarbonyl precursors, which can be unstable. The cycloaddition approach allows for the direct and regioselective installation of the trifluoromethyl group from a stable precursor.

The retrosynthetic disconnection is as follows:

G cluster_reactants Reactants Target This compound Isoxazole_Formation [3+2] Cycloaddition Target->Isoxazole_Formation Dipole Trifluoromethyl Nitrile Oxide (Generated in situ) Isoxazole_Formation->Dipole Dipolarophile 2-Ethynylthiophene Isoxazole_Formation->Dipolarophile

Caption: Retrosynthetic analysis via [3+2] cycloaddition.

This strategy hinges on the in situ generation of the unstable trifluoromethyl nitrile oxide, which then reacts with the readily available 2-ethynylthiophene.

Primary Synthetic Route: [3+2] Cycloaddition

This method is the most direct and efficient pathway. The key is to control the concentration of the highly reactive trifluoromethyl nitrile oxide intermediate to prevent its dimerization into the corresponding furoxan—a common and often problematic side reaction.[12]

Workflow Overview

Caption: Workflow for the [3+2] cycloaddition synthesis.

Detailed Experimental Protocol

Materials and Reagents:

  • Trifluoroacetaldehyde oxime (precursor to the nitrile oxide)

  • 2-Ethynylthiophene

  • N-Chlorosuccinimide (NCS) or similar oxidant

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))[13]

  • Silica Gel for column chromatography

Protocol:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-ethynylthiophene (1.0 eq.) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Precursor Addition: In a separate flask, dissolve trifluoroacetaldehyde oxime (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous THF.

  • In Situ Generation and Cycloaddition: Slowly add a solution of N-Chlorosuccinimide (1.3 eq.) in THF to the mixture from step 2 over 1-2 hours using the dropping funnel. The slow addition is critical to maintain a low concentration of the resulting trifluoromethyl nitrile oxide, thus minimizing furoxan formation.[12]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.[13]

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The core of this synthesis is a concerted, pericyclic [3+2] cycloaddition reaction. The trifluoromethyl nitrile oxide acts as the 1,3-dipole, and 2-ethynylthiophene serves as the dipolarophile. The regioselectivity is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation.

G cluster_mech Mechanism of Cycloaddition Reactants CF₃-C≡N⁺-O⁻  +  (Thiophene)-C≡CH TransitionState Transition State (Concerted electron movement) Reactants->TransitionState [3+2] Product This compound TransitionState->Product

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

Alternative Synthetic Route: Condensation of a 1,3-Diketone

While the cycloaddition is preferred, an alternative route involves the condensation of a β-diketone with hydroxylamine. This method requires the synthesis of the key intermediate, 1-(thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione.

Workflow Overview

Caption: Workflow for the 1,3-diketone condensation route.

Protocol Synopsis
  • Diketone Synthesis: Perform a Claisen condensation between 2-acetylthiophene and ethyl trifluoroacetate using a strong base like sodium ethoxide (NaOEt) to form the 1,3-diketone intermediate.

  • Cyclization: Reflux the purified 1,3-diketone with hydroxylamine hydrochloride in a solvent such as ethanol or acetic acid.[9][10] The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.

  • Work-up and Purification: Standard aqueous work-up followed by recrystallization or column chromatography affords the final product.

Causality Behind Method Choice: This route often suffers from regioselectivity issues, potentially yielding a mixture of 3- and 5-substituted isomers, although the electronics of the trifluoromethyl group strongly favor the desired product. The primary drawback remains the stability and preparation of the fluorinated diketone starting material.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters for the preferred [3+2] cycloaddition synthesis, based on analogous transformations in the literature.

ParameterValue/ConditionRationale
Solvent Anhydrous THF or CH2Cl2Aprotic solvent to prevent side reactions with the nitrile oxide.[13]
Temperature 0 °C to Room Temp.Initial cooling minimizes immediate side reactions; warming drives the reaction to completion.
Key Reagents Trifluoroacetaldoxime, NCSCommon and effective precursor/oxidant system for generating the nitrile oxide in situ.
Base TriethylamineScavenges the HCl byproduct from the oxidation step.
Reaction Time 12-24 hoursAllows for the slow generation and complete consumption of intermediates.
Purification Flash Column ChromatographyStandard and effective method for separating the product from non-polar byproducts like furoxan.[13]
Expected Yield 50-75%Typical range for this type of cycloaddition, highly dependent on minimizing dimer formation.[12]

Conclusion

The is most effectively and reliably achieved through a [3+2] cycloaddition reaction between 2-ethynylthiophene and in situ generated trifluoromethyl nitrile oxide. The critical parameter for success is the controlled, slow generation of the nitrile oxide intermediate to suppress the formation of the furoxan dimer. While an alternative route via a 1,3-diketone condensation exists, the cycloaddition pathway offers superior control over regioselectivity and avoids potentially unstable intermediates. This guide provides the strategic framework and actionable protocols for researchers to successfully synthesize this valuable heterocyclic scaffold for application in drug discovery and development.

References

A Technical Guide to 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical overview of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, detail a robust synthetic pathway, outline methods for its analytical characterization, and discuss its current and potential applications, particularly in the realm of drug development. The strategic incorporation of the thiophene ring, the isoxazole core, and the trifluoromethyl group imparts unique physicochemical properties, making it a valuable scaffold for creating novel therapeutic agents and advanced materials.[1]

Chemical Identity and Physicochemical Properties

This compound is a structurally unique molecule that combines three key pharmacophores. The thiophene moiety is a well-established bioisostere of a phenyl ring, often used to improve metabolic stability and modulate electronic properties.[2][3] The isoxazole ring serves as a versatile and stable five-membered heterocyclic core found in numerous approved drugs.[4][5] Finally, the trifluoromethyl (CF3) group is a critical substituent in modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[6][7][8]

Molecular Structure

The structural arrangement of these three components results in a molecule with distinct electronic and conformational characteristics.

G cluster_isoxazole Isoxazole Core cluster_thiophene Thiophene Moiety cluster_trifluoromethyl Trifluoromethyl Group N1 N O2 O N1->O2 C5 C O2->C5 C3 C C3->N1 C2' C C3->C2' C4 C C4->C3 H4 H C4->H4 C5->C4 C_CF3 C C5->C_CF3 S1' S C5' C S1'->C5' C2'->S1' C3' C C3'->C2' H3' H C3'->H3' C4' C C4'->C3' H4' H C4'->H4' C5'->C4' H5' H C5'->H5' F1 F C_CF3->F1 F2 F C_CF3->F2 F3 F C_CF3->F3

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key identifiers and properties for this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 175203-89-1[1][9]
Molecular Formula C₈H₄F₃NOS[1][9]
Molecular Weight 219.19 g/mol [1]
MDL Number MFCD00276611[1]
PubChem ID 736194[1]
Purity Typically ≥97%[9]
Storage Conditions Store at 0-8°C, sealed in dry, dark place[1][10]

Synthesis and Purification

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. For a molecule like this compound, a common and efficient strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable alkyne.[11] This approach offers high regioselectivity and good yields.

Retrosynthetic Analysis & Strategy

The primary disconnection is at the isoxazole ring, which can be formed via a cycloaddition reaction. The thiophene-2-carbonitrile oxide is a key intermediate, generated in situ from the corresponding aldoxime. This reactive dipole then adds to a trifluoromethyl-containing alkyne.

retrosynthesis target This compound intermediate1 Thiophene-2-carbonitrile Oxide (1,3-Dipole) target->intermediate1 [3+2] Cycloaddition intermediate2 3,3,3-Trifluoropropyne (Dipolarophile) target->intermediate2 [3+2] Cycloaddition precursor1 Thiophene-2-carbaldehyde Oxime intermediate1->precursor1 Oxidation (e.g., NCS) precursor2 Thiophene-2-carbaldehyde precursor1->precursor2 Condensation with NH₂OH

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative one-pot synthesis adapted from established methodologies for isoxazole formation.

Objective: To synthesize this compound.

Materials:

  • Thiophene-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • N-Chlorosuccinimide (NCS)

  • 3,3,3-Trifluoropropyne (gas or suitable source)

  • Triethylamine (Et₃N)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like ethanol/water.

    • Add sodium bicarbonate (1.2 eq) portion-wise and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Extract the product into ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate in vacuo to yield thiophene-2-carbaldehyde oxime. This intermediate can be used directly or purified if necessary.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • Dissolve the crude thiophene-2-carbaldehyde oxime (1.0 eq) in anhydrous DCM in a flask equipped with a stir bar and a gas inlet.

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM. The NCS acts as an oxidant to generate the nitrile oxide in situ.

    • While stirring at 0°C, bubble 3,3,3-trifluoropropyne gas through the solution for 1-2 hours, or add a suitable trifluoropropyne source.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the three protons on the thiophene ring, typically in the range of δ 6.9–7.5 ppm, with characteristic coupling patterns. A singlet for the proton at the C4 position of the isoxazole ring.
¹³C NMR Resonances for all 8 carbon atoms, including the characteristic signal for the CF₃ carbon (a quartet due to C-F coupling) and signals for the isoxazole and thiophene ring carbons.
¹⁹F NMR A singlet peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 219.19.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N stretching of the isoxazole ring (~1680 cm⁻¹) and C-S stretching from the thiophene ring (~700 cm⁻¹).[12]

Note: While direct spectral data for this specific compound is not widely published, the expected values are based on the analysis of structurally similar analogs.[12][13]

Applications in Research and Drug Development

The unique combination of the thiophene, isoxazole, and trifluoromethyl moieties makes this compound a highly attractive scaffold in medicinal chemistry.[1]

Rationale in Medicinal Chemistry
  • Anticancer Potential: Thiophene-isoxazole hybrids have demonstrated significant anticancer activity.[6][14][15] The trifluoromethyl group can enhance this activity by increasing the molecule's ability to cross cell membranes and by improving its binding affinity to target proteins like kinases or enzymes involved in cell proliferation.[7][8] For instance, a study showed that adding a CF₃ group to a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole scaffold increased its anticancer activity against MCF-7 breast cancer cells by nearly eight-fold.[6][7][8]

  • Anti-inflammatory and Enzyme Inhibition: Isoxazole derivatives are known to act as inhibitors of enzymes like COX-2.[4] The scaffold is also being investigated for activity against other enzymes, such as α-amylase in the context of diabetes.[4]

  • Antitubercular Activity: Recent research has identified novel isoxazole-thiophene compounds with promising activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[16]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound serves as a building block for agrochemicals for pest control and for advanced materials like sensors and conductive polymers due to its thermal stability and electronic properties.[1][17]

Potential Mechanism of Action Workflow

While the specific biological target of this compound is not yet fully elucidated, a plausible workflow for its investigation as a kinase inhibitor (a common target for such scaffolds) is outlined below.

workflow cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: Hit Validation cluster_optimization Phase 3: Lead Optimization a Synthesize Compound (Purity > 98%) b High-Throughput Screen (Kinase Panel) a->b c Identify 'Hit' Kinases b->c d Determine IC₅₀ (Dose-Response Assay) c->d e Cell-Based Assay (e.g., MTT for Cytotoxicity) d->e f Confirm Target Engagement (e.g., CETSA or Western Blot) e->f g In Silico Docking (Binding Mode Analysis) f->g h Synthesize Analogs (SAR) g->h i In Vivo PK/PD Studies h->i

Caption: Workflow for evaluating the compound as a potential kinase inhibitor.

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

The Emergent Therapeutic Potential of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of isoxazole and thiophene moieties in a single molecular framework presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activity of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a compound of significant interest in medicinal chemistry. While comprehensive biological data on this specific molecule is emerging, this guide leverages extensive research on a closely related and well-characterized analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole , to illuminate the therapeutic promise of this chemical class. The primary focus will be on the anticancer properties of these compounds, particularly their activity against breast cancer cell lines and their mechanism of action involving the estrogen receptor alpha (ERα). This guide will detail the synthesis, in vitro biological evaluation, and in silico analysis, providing a robust resource for researchers in oncology and drug discovery.

Introduction: The Strategic Fusion of Isoxazole and Thiophene

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, valued for its electronic properties and ability to engage in various biological interactions.[1] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a prevalent feature in many pharmaceuticals due to its ability to enhance drug solubility, bioavailability, and metabolic stability.[2] Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

The strategic combination of these two pharmacophores in the this compound scaffold, further functionalized with a trifluoromethyl group known to enhance metabolic stability and receptor binding affinity, creates a molecule with significant therapeutic potential. This guide will primarily focus on the anticancer activity of this scaffold, drawing heavily from the detailed investigation of its derivatives.

Synthesis of the this compound Core

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. A common and effective method involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. While specific synthesis protocols for this compound are not extensively detailed in the public domain, a generalizable synthetic workflow can be extrapolated from related compounds.

Below is a conceptual workflow for the synthesis of the core scaffold.

Synthesis_Workflow Thiophene_Aldehyde Thiophene-2-carboxaldehyde Oxime Thiophene-2-aldoxime Thiophene_Aldehyde->Oxime Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Hydroximoyl_Chloride Thiophene-2-carbohydroximoyl chloride Oxime->Hydroximoyl_Chloride Chlorination NCS N-Chlorosuccinimide NCS->Hydroximoyl_Chloride Isoxazole This compound Hydroximoyl_Chloride->Isoxazole [3+2] Cycloaddition Trifluoromethyl_Alkyne Trifluoromethyl-substituted alkyne Trifluoromethyl_Alkyne->Isoxazole Base Base (e.g., Triethylamine) Base->Isoxazole In situ generation of nitrile oxide

Caption: Conceptual workflow for the synthesis of the this compound core.

Biological Activity: A Focus on Anticancer Properties

Extensive research on derivatives of the this compound scaffold has revealed potent and selective anticancer activity, particularly against breast cancer. A key study focused on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, with a lead compound identified as 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) and a more potent analogue, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) .[2]

In Vitro Cytotoxicity

These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with a notable selectivity for the human breast cancer cell line MCF-7.[2] The anti-proliferative activity of these key analogues is summarized in the table below.

CompoundMCF-7 (IC₅₀, µM)4T1 (IC₅₀, µM)PC-3 (IC₅₀, µM)
TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole)2.63>50>50
TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole)1.91>50>50

Table 1: In vitro cytotoxicity (IC₅₀ values) of lead this compound derivatives against various cancer cell lines. Data sourced from Pattanayak, P., et al. (2025).[2]

The data clearly indicates that these compounds are potent against the MCF-7 breast cancer cell line, with TTI-6 exhibiting the highest potency.[2]

Structure-Activity Relationship (SAR) Studies

The aforementioned study also provided valuable insights into the structure-activity relationships of this class of compounds. The key takeaways from the SAR analysis are:

  • An unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for activity.

  • The presence of a trifluoromethyl (-CF₃) group at the 4th position enhances anticancer activity.

  • An electron-rich benzene ring at the 3rd position, particularly one bearing multiple methoxy groups, leads to superior activity.[2]

Mechanism of Action: Targeting Estrogen Receptor Alpha (ERα)

The selective cytotoxicity of these compounds against the ERα-positive MCF-7 cell line suggested a potential interaction with the estrogen receptor signaling pathway. Further mechanistic studies, including in silico molecular docking and biological assays, have strongly indicated that these this compound derivatives exert their anticancer effects by inhibiting the estrogen receptor alpha (ERα).[2][5]

Apoptosis Induction and Cell Cycle Arrest

Treatment of MCF-7 cells with the lead compound TTI-6 was shown to induce apoptosis, a programmed cell death mechanism. This was confirmed through nuclear staining and cell cycle analysis, which revealed an increase in the sub-G1 population, a hallmark of apoptotic cells.[2]

ERa_Inhibition_Pathway TTI_Compound This compound Derivative (e.g., TTI-6) ERa Estrogen Receptor Alpha (ERα) TTI_Compound->ERa Inhibition Apoptosis Apoptosis TTI_Compound->Apoptosis Induction ERE Estrogen Response Element (in DNA) ERa->ERE Binding Cell_Proliferation Cell Proliferation ERa->Cell_Proliferation Gene_Transcription Gene Transcription (related to proliferation and survival) ERE->Gene_Transcription Activation Gene_Transcription->Cell_Proliferation Leads to Gene_Transcription->Apoptosis Inhibition of

Caption: Proposed mechanism of action involving the inhibition of ERα signaling.

Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed protocols for key experiments.

Anti-proliferative Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, 4T1, PC-3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (DAPI Staining)

This protocol is for the visualization of apoptotic nuclei.

Methodology:

  • Cell Treatment: Seed MCF-7 cells on coverslips in a 6-well plate and treat with the IC₅₀ concentration of the test compound for 24 hours.

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Visualization: Mount the coverslips on glass slides and visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The potent and selective activity of its derivatives against ERα-positive breast cancer highlights a clear therapeutic trajectory. Future research should focus on:

  • Lead Optimization: Further modification of the substituents on the phenyl ring at the 3-position to enhance potency and selectivity.

  • In Vivo Efficacy: Evaluation of the lead compounds in animal models of breast cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Broadening the Scope: Investigating the activity of this scaffold against other cancer types and exploring other potential biological targets.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the therapeutic potential of the novel heterocyclic compound, 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole. While direct experimental data on this specific molecule is nascent, a robust predictive framework can be constructed based on the well-documented bioactivities of its constituent pharmacophores: the isoxazole ring, the thiophene moiety, and the trifluoromethyl group. Drawing upon extensive research into structurally related analogs, this document outlines a strategic roadmap for identifying and validating its therapeutic targets. The primary hypothesized target, based on compelling evidence from a close structural analog, is the Estrogen Receptor Alpha (ERα), suggesting significant potential in the treatment of ER-positive breast cancer. Further potential applications in other oncological, anti-inflammatory, and anti-infective indications are also explored. This guide details a multi-pronged approach for target validation, encompassing in silico predictive modeling, in vitro cellular and biochemical assays, and in vivo efficacy studies, providing researchers with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this compound.

Introduction: Deconstructing a Molecule of Therapeutic Promise

The convergence of medicinal chemistry and molecular biology has underscored the power of heterocyclic compounds in modern drug discovery. The molecule this compound is a compelling scaffold, integrating three key pharmacophoric elements that are hallmarks of numerous successful therapeutic agents.

  • The Isoxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole ring is a versatile and privileged structure in medicinal chemistry.[1][2] It is present in a variety of FDA-approved drugs, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The isoxazole moiety's electronic properties and its capacity to engage in hydrogen bonding and other non-covalent interactions make it an effective scaffold for designing targeted therapies.[5][6]

  • The Thiophene Moiety: As a bioisostere of the benzene ring, the thiophene group is a frequent constituent of pharmaceuticals, valued for its ability to enhance biological activity and modulate pharmacokinetic properties.[7][8] Thiophene-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[9][10][11] The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, contributing to binding affinity and selectivity.[7]

  • The Trifluoromethyl (CF3) Group: The strategic incorporation of a trifluoromethyl group is a widely employed tactic in drug design to enhance a molecule's therapeutic profile.[12][13] The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly improve metabolic stability, cell membrane permeability, and binding affinity to target proteins.[14][15] This often translates to increased potency and a more favorable pharmacokinetic profile.

The amalgamation of these three components in this compound suggests a molecule with significant potential for targeted therapeutic intervention.

Predictive Therapeutic Targeting: A Data-Driven Hypothesis

While direct experimental validation for this compound is pending, a powerful predictive case for its therapeutic targets can be built upon the investigation of its close structural analogs.

Primary Hypothesized Target: Estrogen Receptor Alpha (ERα) in Breast Cancer

Compelling evidence points towards Estrogen Receptor Alpha (ERα) as a primary therapeutic target. Research on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has demonstrated potent anti-cancer activity against human breast cancer cell lines, specifically the ER-positive MCF-7 cell line.[16] The lead compound from this series, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 μM against MCF-7 cells.[3] Further studies with a refined analog, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, showed an even more potent IC50 of 1.91 μM.[16]

Causality of Experimental Design: The choice of ER-positive breast cancer cell lines in these studies was predicated on the known activity of other isoxazole-containing compounds to modulate hormone receptor signaling.[15] The inclusion of the trifluoromethyl group was a deliberate strategy to enhance the anti-cancer potency, a hypothesis that was confirmed when the trifluoromethylated analog was found to be nearly eight times more active than its non-fluorinated counterpart.[3][13]

In silico molecular docking studies have further corroborated these findings, indicating that these molecules likely bind to the ligand-binding domain of ERα, thereby inhibiting its function.[16] Given the high degree of structural similarity, it is a strong hypothesis that this compound will also exhibit affinity for ERα and function as an antagonist or selective modulator, making it a prime candidate for the treatment of ER-positive breast cancers.

ER_alpha_pathway Molecule 3-(Thiophen-2-yl)-5- (trifluoromethyl)isoxazole ER_alpha Estrogen Receptor α (ERα) Molecule->ER_alpha Inhibits ERE Estrogen Response Element (on DNA) ER_alpha->ERE Binds Apoptosis Apoptosis ER_alpha->Apoptosis Promotes (when inhibited) Estrogen Estrogen Estrogen->ER_alpha Binds & Activates Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Proposed mechanism of ERα inhibition.

Other Potential Therapeutic Avenues

The diverse biological activities associated with the isoxazole and thiophene scaffolds suggest that the therapeutic potential of this compound may extend beyond ERα modulation.

Potential Therapeutic Area Hypothesized Molecular Targets Rationale based on Structural Moieties
Oncology (General) Protein Kinases (e.g., c-Kit, VEGFR-2, EGFR), Tubulin, Topoisomerases, HDACsIsoxazole and thiophene derivatives have been reported as inhibitors of various kinases and other key proteins involved in cancer cell proliferation and survival.[4][17][18]
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX), Pro-inflammatory CytokinesThiophene-containing compounds are known to possess anti-inflammatory properties through the inhibition of key inflammatory mediators.[11][19] Isoxazoles are also found in several anti-inflammatory drugs.[6]
Infectious Diseases Bacterial or Fungal specific enzymesBoth isoxazole and thiophene moieties are present in various antimicrobial and antifungal agents.[5][20][21]

A Roadmap for Target Identification and Validation

To systematically investigate and validate the therapeutic targets of this compound, a multi-step, integrated approach is proposed. This workflow ensures a self-validating system where computational predictions are rigorously tested through biochemical and cellular assays.

Target_Validation_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation A Input: Compound Structure B Target Prediction Databases (ChEMBL, BindingDB, etc.) A->B C Molecular Docking (e.g., against ERα, Kinases) A->C D Prioritized Target List B->D C->D E Target Binding Assays (e.g., SPR, MST) D->E F Enzyme Inhibition Assays D->F H Validated 'Hit' Targets E->H F->H G Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) G->H I Disease-Specific Animal Models (e.g., Xenograft models) H->I K Confirmed Therapeutic Target I->K J Pharmacokinetic & Pharmacodynamic Studies J->K

Caption: A multi-phase workflow for target validation.

Phase 1: In Silico Target Prediction

The initial step involves leveraging computational tools to generate a list of high-probability targets.

Protocol for In Silico Target Prediction:

  • Compound Preparation: Generate a 3D structure of this compound using molecular modeling software and perform energy minimization.

  • Database Screening: Submit the compound's structure (e.g., in SMILES format) to target prediction databases.

    • ChEMBL & BindingDB: These databases utilize the principle of chemical similarity to predict targets based on the known activities of structurally related compounds.[22][23]

    • Other databases: Utilize resources like PubChem and ZINC for broader searches.[24]

  • Molecular Docking: Perform docking simulations against the crystal structures of high-priority potential targets identified in the literature and database screens (e.g., ERα, various protein kinases).

  • Target Prioritization: Analyze the results, prioritizing targets that show high predicted binding affinities and are biologically relevant to specific disease areas.

Phase 2: In Vitro Experimental Validation

The prioritized targets from the in silico phase must be validated through rigorous laboratory experiments.

Protocol for ERα Target Validation:

  • Cell Proliferation Assay (MTT/MTS):

    • Culture ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines.

    • Treat cells with a range of concentrations of this compound for 48-72 hours.

    • Measure cell viability using an MTT or MTS assay to determine the IC50 value. A significantly lower IC50 in MCF-7 cells would suggest ERα-dependent activity.

  • Direct Binding Assays:

    • Utilize techniques such as Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) to quantify the binding affinity (KD) of the compound to purified ERα protein. This provides direct evidence of a physical interaction.

  • ERα Reporter Gene Assay:

    • Use a cell line engineered with a luciferase reporter gene under the control of an Estrogen Response Element (ERE).

    • Treat cells with estrogen in the presence and absence of the test compound.

    • A reduction in luciferase activity in the presence of the compound would indicate its antagonistic effect on ERα-mediated transcription.

Protocol for Apoptosis and Cell Cycle Analysis:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat MCF-7 cells with the compound at its IC50 concentration.

    • Stain cells with Annexin V-FITC and PI.

    • Analyze by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V positive population indicates induction of apoptosis.[16]

  • Cell Cycle Analysis:

    • Treat cells as above, then fix and stain with PI.

    • Analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Arrest in a specific phase can provide mechanistic insights.[3]

Phase 3: In Vivo Efficacy Studies

Confirmation of therapeutic potential requires evaluation in a living organism.

Protocol for In Vivo Breast Cancer Xenograft Model:

  • Model Establishment: Implant MCF-7 cells subcutaneously into ovariectomized immunodeficient mice supplemented with an estrogen pellet.

  • Treatment: Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral).

  • Efficacy Assessment: Monitor tumor volume and body weight regularly.

  • Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for biomarkers of target engagement (e.g., downregulation of ERα target genes like c-Myc).

Conclusion and Future Directions

The compound this compound stands as a molecule of considerable therapeutic promise, strategically designed with pharmacophores known for their potent and diverse biological activities. Based on strong evidence from close structural analogs, its primary potential lies in the targeting of Estrogen Receptor Alpha, positioning it as a novel candidate for the treatment of ER-positive breast cancer.[3][16] The presence of the thiophene and trifluoromethyl groups further suggests potential applications in other oncological and inflammatory conditions.

The roadmap detailed in this guide provides a clear, logical, and scientifically rigorous pathway for the systematic exploration of this compound's therapeutic targets. By integrating computational prediction with robust in vitro and in vivo validation, researchers can efficiently elucidate its mechanism of action and accelerate its journey through the drug development pipeline. Future work should focus on the synthesis of a small library of analogs to establish a clear structure-activity relationship (SAR), optimize potency and selectivity, and further define the full therapeutic potential of this promising chemical scaffold.

References

Characterization of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole: A Technical Guide to Aqueous Solubility and Chemical Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a novel heterocyclic compound with potential applications in pharmaceutical and materials science research. Due to the limited availability of public data on this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary to determine its aqueous solubility and chemical stability. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation. Methodologies for kinetic and thermodynamic solubility assessment are presented alongside protocols for forced degradation studies under various stress conditions, consistent with international regulatory standards.

Introduction and Strategic Overview

The compound this compound incorporates three key structural motifs recognized for their significance in medicinal chemistry: a thiophene ring, an isoxazole core, and a trifluoromethyl (CF3) group. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Isoxazole derivatives have been investigated for a wide range of biological activities, including as agonists for nuclear receptors like FXR. The thiophene ring is a common bioisostere for a phenyl ring, often modulating electronic properties and metabolic fate.

Given its structure, this compound is a candidate for further investigation in drug discovery programs. However, a thorough understanding of its physicochemical properties, particularly aqueous solubility and chemical stability, is a critical prerequisite for advancing its development. Poor solubility can hinder reliable in vitro screening and lead to poor bioavailability, while chemical instability can compromise shelf-life and therapeutic efficacy.[4][5]

This guide provides the necessary protocols to generate a robust physicochemical data package for this molecule, enabling informed decisions in a research and development setting.

Predicted Physicochemical Properties and Experimental Implications

While experimental data is scarce, computational models can provide initial estimates of a compound's properties, guiding the design of definitive experiments.[6][7][8]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Experimental Design
Molecular Weight 219.19 g/mol Standard for small molecule drugs.
logP (o/w) ~2.5 - 3.5Suggests moderate lipophilicity and potentially low aqueous solubility.
pKa Not readily ionizableSolubility is unlikely to be significantly influenced by pH within the physiological range.
Polar Surface Area ~50-60 ŲModerate PSA, suggesting a balance between solubility and cell permeability.

Note: Predicted values are aggregated from various computational platforms and should be confirmed experimentally.

The predicted high logP is a key indicator that aqueous solubility may be a challenge. The lack of an ionizable group suggests that altering pH will not be a viable strategy to improve solubility. Therefore, the experimental focus should be on precise quantification of its intrinsic solubility.

Comprehensive Aqueous Solubility Assessment

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.[9] Kinetic solubility is measured under high-throughput conditions and reflects the solubility of a compound upon rapid dissolution from a DMSO stock, which can lead to supersaturated solutions.[4][5] Thermodynamic solubility, or equilibrium solubility, represents the true saturation point of the compound in a given solvent and is considered the gold standard.[10]

Kinetic Solubility Determination (High-Throughput Assay)

This assay is ideal for early-stage discovery to quickly flag potential solubility issues. The protocol below is based on a direct UV or nephelometric plate-based method.[11]

Experimental Protocol: Plate-Based Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well UV-transparent microplate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at 850 rpm for 2 hours at room temperature (25°C) to allow for dissolution and potential precipitation.[12]

  • Precipitate Removal: Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate. Alternatively, use a 96-well filter plate (e.g., Millipore MultiScreen®) to separate the solid from the supernatant.[13]

  • Quantification:

    • Direct UV Method: Transfer the clear supernatant to a new UV plate and measure the absorbance at the compound's λmax.

    • Calibration: Create a standard curve by serial dilution of the DMSO stock in a 50:50 acetonitrile:water mixture to determine the concentration in the supernatant.

  • Data Reporting: Report the solubility in µM. Compounds with solubility >100 µM are generally considered highly soluble in a discovery context.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive assay for determining equilibrium solubility and is crucial for pre-formulation and lead optimization.[10]

Experimental Protocol: Shake-Flask Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., PBS pH 7.4). Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for at least 24 to 48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm PVDF syringe filter to remove all undissolved particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating UPLC-MS/MS method (see Section 5). A calibration curve prepared with known concentrations of the compound should be used.

  • Data Reporting: Report the solubility in µg/mL and µM. The pH of the final solution should also be measured and reported.[10]

Diagram 1: General Workflow for Solubility Assessment

G cluster_0 Kinetic Solubility (Early Discovery) cluster_1 Thermodynamic Solubility (Lead Optimization) A Prepare 10 mM stock in DMSO B Add stock to PBS (pH 7.4) in 96-well plate A->B C Shake for 2h @ 25°C B->C D Filter or Centrifuge C->D E Quantify Supernatant (UV/LCMS) D->E F Add excess solid to PBS (pH 7.4) G Shake for 24-48h @ 25°C F->G H Filter Supernatant (0.45 µm) G->H I Quantify Filtrate (UPLC-MS/MS) H->I Start Compound Received Start->A Start->F

Caption: Workflow for kinetic and thermodynamic solubility determination.

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[14] These studies are a core requirement of regulatory bodies and are outlined in the ICH Q1A(R2) guideline.[15][16][17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19][20]

Table 2: Standard Conditions for Forced Degradation Studies

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hTo assess lability to acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hTo assess lability to basic environments.
Oxidation 3% H₂O₂, RT, 24hTo evaluate sensitivity to oxidative stress.
Thermal 80°C (solid & solution), 48hTo determine intrinsic thermal stability.
Photostability Solid & solution exposed to 1.2 million lux hours and 200 watt hours/m² UV light[20]To evaluate sensitivity to light exposure.

Experimental Protocol: General Forced Degradation

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: For each condition (acid, base, oxidation), mix the compound solution with the stressor solution (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl). For thermal and photostability, expose the prepared solutions and solid compound to the specified conditions. Include a control sample stored at 5°C in the dark.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: For acid/base hydrolysis, neutralize the samples at each time point before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating UPLC-MS/MS method.

  • Data Analysis: Calculate the percentage of the parent compound remaining. Identify and, if possible, characterize major degradation products. Perform a mass balance calculation to account for all material.[21]

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions (ICH Q1A) Start API Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Start->Acid Base Basic (0.1 M NaOH, 60°C) Start->Base Ox Oxidative (3% H2O2, RT) Start->Ox Thermal Thermal (80°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze by Stability-Indicating UPLC-MS/MS Method Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants Establish Pathways Calculate Mass Balance Analysis->Report

Caption: Workflow for ICH-compliant forced degradation studies.

Core Analytical Methodology: UPLC-MS/MS

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method provides the necessary speed, sensitivity, and selectivity.[22][23][24][25]

Protocol: Generic UPLC-MS/MS Method

  • Instrumentation: ACQUITY UPLC System coupled to a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Optimize cone voltage and collision energy for the parent compound.

  • MRM Transitions: Determine the specific parent ion -> daughter ion transition for this compound for quantification.

This method must be validated for linearity, accuracy, precision, and specificity to ensure it is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.

Conclusion

This guide provides a scientifically rigorous and experimentally sound framework for determining the aqueous solubility and chemical stability of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, alongside a comprehensive forced degradation study program, researchers can generate the critical data needed to assess the compound's viability for further development. The successful execution of these studies will provide a clear understanding of the molecule's fundamental physicochemical properties, mitigating risks and enabling a data-driven progression of the research program.

References

A Spectroscopic Guide to 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, which marries the electron-rich thiophene ring with the electron-withdrawing trifluoromethyl-substituted isoxazole core, imparts unique physicochemical properties that are being explored in the development of novel therapeutic agents and functional materials. As with any molecule destined for high-stakes applications, unambiguous structural confirmation and a deep understanding of its electronic and vibrational characteristics are paramount. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of its spectral data and the experimental protocols for their acquisition. While experimentally obtained spectra for this specific molecule are not widely published, this guide will present predicted data based on established spectroscopic principles, providing a robust framework for its analysis.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering scheme, is shown below:

Figure 1: Molecular structure of this compound with atom numbering.

The following sections will delve into the predicted spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the isoxazole and thiophene rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.80ddJ = 5.0, 1.2 Hz1HH-5' (Thiophene)
~7.55ddJ = 3.7, 1.2 Hz1HH-3' (Thiophene)
~7.20ddJ = 5.0, 3.7 Hz1HH-4' (Thiophene)
~6.80s-1HH-4 (Isoxazole)

Interpretation:

  • The three protons of the thiophene ring are expected to appear as doublets of doublets due to coupling with each other. The proton at the 5'-position (adjacent to the isoxazole ring) is predicted to be the most downfield due to the anisotropic effect of the isoxazole ring.

  • The single proton on the isoxazole ring (H-4) is expected to appear as a singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Quartet Coupling (JC-F, Hz)Assignment
~162.0-C-3 (Isoxazole)
~158.0q, J ≈ 38 HzC-5 (Isoxazole)
~131.0-C-5' (Thiophene)
~129.5-C-3' (Thiophene)
~128.0-C-4' (Thiophene)
~127.0-C-2' (Thiophene)
~118.0q, J ≈ 270 HzCF₃
~105.0-C-4 (Isoxazole)

Interpretation:

  • The carbon atoms of the isoxazole and thiophene rings are expected to resonate in the aromatic region.

  • The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant.

  • The C-5 carbon of the isoxazole ring, being directly attached to the CF₃ group, will also exhibit a quartet splitting, though with a smaller coupling constant.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -65.0sCF₃

Interpretation:

  • The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to give a single sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is predicted to be in the typical range for a CF₃ group attached to an sp²-hybridized carbon.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃) prep2 Add a small amount of internal standard (e.g., TMS) prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube prep2->prep3 acq1 Place the NMR tube in the spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at appropriate frequencies (e.g., 500 MHz for ¹H) acq2->acq3 proc1 Apply Fourier transform to the raw data acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate the signals and determine chemical shifts and coupling constants proc2->proc3

Figure 2: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

m/zRelative Intensity (%)Proposed Fragment
219100[M]⁺ (Molecular Ion)
19025[M - CHO]⁺
15040[M - CF₃]⁺
11130[C₄H₃S-C≡N]⁺
8360[C₄H₃S]⁺ (Thienyl cation)
6915[CF₃]⁺

Interpretation:

  • The molecular ion peak [M]⁺ is expected to be observed at m/z 219, corresponding to the molecular weight of the compound (C₈H₄F₃NOS).

  • Common fragmentation pathways would involve the loss of the trifluoromethyl radical ([M - CF₃]⁺), cleavage of the isoxazole ring, and fragmentation of the thiophene ring. The thienyl cation is a common and stable fragment.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis Analysis prep1 Dissolve a small amount of sample in a volatile organic solvent (e.g., methanol or dichloromethane) intro1 Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet prep1->intro1 an1 Ionize the sample using electron impact (EI) at 70 eV intro1->an1 an2 Separate the ions based on their mass-to-charge ratio in the mass analyzer an1->an2 an3 Detect the ions and generate the mass spectrum an2->an3

Figure 3: Workflow for Mass Spectrometric analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Predicted IR Data (ATR-FTIR):

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch (Thiophene)
~1610MediumC=N stretch (Isoxazole)
~1580MediumC=C stretch (Thiophene)
~1450StrongAromatic ring skeletal vibrations
~1300-1100Very StrongC-F stretch (Trifluoromethyl)
~1250StrongC-O stretch (Isoxazole)
~850StrongC-H out-of-plane bend (Thiophene)
~750MediumC-S stretch (Thiophene)

Interpretation:

  • The spectrum is expected to be dominated by strong C-F stretching vibrations from the trifluoromethyl group.

  • Characteristic peaks for the C=N and C-O bonds of the isoxazole ring, as well as the C=C and C-S bonds of the thiophene ring, should be clearly visible.

Experimental Protocol for ATR-FTIR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly onto the ATR crystal acq1 Apply pressure to ensure good contact between the sample and the crystal prep1->acq1 acq2 Record the background spectrum acq1->acq2 acq3 Record the sample spectrum over the range of 4000-400 cm⁻¹ acq2->acq3 proc1 Subtract the background spectrum from the sample spectrum acq3->proc1 proc2 Identify and label the characteristic absorption bands proc1->proc2

Figure 4: Workflow for ATR-FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Data (in Ethanol):

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~280-300~10,000 - 15,000π → π*

Interpretation:

  • The conjugated system formed by the thiophene and isoxazole rings is expected to give rise to a strong π → π* transition in the UV region. The exact position of the absorption maximum will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration acq1 Fill a quartz cuvette with the sample solution prep1->acq1 acq2 Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) acq1->acq2 proc1 Determine the wavelength of maximum absorbance (λmax) acq2->proc1 proc2 Calculate the molar absorptivity (ε) using the Beer-Lambert law proc1->proc2

Figure 5: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a powerful toolkit for its unambiguous identification and characterization. While the presented data is predictive, it is based on sound chemical principles and provides a strong foundation for interpreting experimentally obtained spectra. The combination of NMR, MS, IR, and UV-Vis spectroscopy allows for a detailed understanding of the molecule's structure, connectivity, and electronic properties, which is essential for its application in drug discovery and materials science. Researchers working with this compound are encouraged to use this guide as a reference for their own analytical work, ensuring the quality and integrity of their results.

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole core, particularly when functionalized with thiophene and trifluoromethyl moieties, serves as a privileged scaffold in various pharmacologically active agents.[1][2][3][4] The protocol herein describes the initial Claisen condensation to form the key intermediate, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, followed by a regioselective cyclocondensation with hydroxylamine to yield the target isoxazole.[5][6][7] We offer in-depth explanations for experimental choices, detailed procedural steps, and methods for characterization to ensure reproducibility and high purity of the final product.

Introduction and Scientific Rationale

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the development of numerous therapeutic agents, including anti-inflammatory, antibiotic, and anticancer drugs.[1][3] Its utility is often enhanced by the strategic placement of specific substituents that modulate its physicochemical and pharmacological properties. The incorporation of a thiophene ring can improve metabolic stability and bioavailability, while the trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group that can significantly enhance binding affinity, lipophilicity, and metabolic stability by blocking oxidative pathways.[2]

The synthesis of 3,5-disubstituted isoxazoles is most classically and reliably achieved through the cyclocondensation of a 1,3-dicarbonyl precursor with hydroxylamine.[1][6] This method offers a robust and predictable route to the desired heterocyclic core. The primary challenge in synthesizing asymmetrically substituted isoxazoles, such as the target compound, is controlling the regioselectivity of the cyclization. In the case of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, the carbon adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic. This electronic bias directs the initial nucleophilic attack from the amino group of hydroxylamine, leading preferentially to the formation of the desired 5-(trifluoromethyl)isoxazole regioisomer.[7]

This guide presents a comprehensive and validated workflow for researchers engaged in organic synthesis and drug discovery.

Overall Synthesis Workflow

The synthesis is performed in two primary stages:

  • Formation of the β-Diketone: A base-mediated Claisen condensation between 2-acetylthiophene and ethyl trifluoroacetate.

  • Isoxazole Ring Formation: A cyclocondensation reaction of the resulting β-diketone with hydroxylamine hydrochloride.

G cluster_0 Step 1: β-Diketone Synthesis cluster_1 Step 2: Isoxazole Formation A 2-Acetylthiophene + Ethyl Trifluoroacetate B Claisen Condensation (NaH, THF) A->B Reagents C 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione B->C Product E Cyclocondensation (Ethanol, Reflux) C->E Intermediate D Hydroxylamine HCl D->E Reagent F This compound E->F Final Product

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Part A: Synthesis of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione (Intermediate)

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-AcetylthiopheneC₆H₆OS126.181.05.0 g
Sodium Hydride (60% in oil)NaH24.001.52.38 g
Ethyl TrifluoroacetateC₄H₅F₃O₂142.081.26.75 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O--100 mL
1 M Hydrochloric AcidHCl--As needed
Ethyl AcetateC₄H₈O₂--200 mL
Brine (Saturated NaCl)NaCl--50 mL
Anhydrous Sodium SulfateNa₂SO₄--As needed

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.38 g, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. Add anhydrous THF (50 mL) to the flask.

  • Addition of Ketone: Cool the suspension to 0 °C using an ice bath. Dissolve 2-acetylthiophene (5.0 g, 39.6 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 20 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Addition of Ester: After the gas evolution ceases (approx. 30-45 minutes), add a solution of ethyl trifluoroacetate (6.75 g, 47.5 mmol) in anhydrous THF (30 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic (~pH 3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a yellow-orange oil. Further purification can be achieved by column chromatography on silica gel if necessary, though the crude product is often of sufficient purity for the next step.

Part B: Synthesis of this compound

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
Crude β-Diketone (from Part A)C₈H₅F₃O₂S222.191.0~8.8 g
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.23.3 g
Sodium AcetateCH₃COONa82.031.54.8 g
Ethanol (95%)C₂H₅OH--120 mL
Deionized WaterH₂O--100 mL
Ethyl AcetateC₄H₈O₂--150 mL
Anhydrous Magnesium SulfateMgSO₄--As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (assuming 100% conversion from Part A, ~39.6 mmol) in ethanol (120 mL).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (3.3 g, 47.5 mmol) and sodium acetate (4.8 g, 58.5 mmol). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor its progress by TLC until the starting β-diketone spot disappears.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the resulting residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent to yield the crude product.

  • Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product as a white to off-white solid.

Reaction Mechanism and Rationale

The formation of the isoxazole ring proceeds via a well-established cyclocondensation mechanism.

G diketone β-Diketone Intermediate intermediate_A Hemiaminal Intermediate diketone->intermediate_A 1. Nucleophilic attack (NH₂ on C=O next to CF₃) hydroxylamine H₂N-OH intermediate_B Oxime Intermediate intermediate_A->intermediate_B 2. Dehydration isoxazole This compound intermediate_B->isoxazole 3. Intramolecular Cyclization & Dehydration

Caption: Key steps in the cyclocondensation mechanism.

  • Initial Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the β-diketone. Due to the strong electron-withdrawing effect of the CF₃ group, the adjacent carbonyl carbon is more electrophilic and is the preferred site of attack.[7]

  • Intermediate Formation: This attack forms a hemiaminal intermediate which quickly dehydrates to form a more stable oxime intermediate.

  • Cyclization and Aromatization: The hydroxyl group of the oxime then attacks the remaining carbonyl carbon in an intramolecular fashion. A final dehydration step results in the formation of the stable, aromatic isoxazole ring.

Characterization

The identity and purity of the final compound, this compound (MW: 219.19 g/mol , Formula: C₈H₄F₃NOS), should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the thiophene and isoxazole rings.

  • ¹⁹F NMR: To confirm the presence of the CF₃ group.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Handling

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle exclusively under an inert atmosphere (nitrogen or argon). Quench residual NaH carefully.

  • Solvents: THF and ethyl acetate are flammable. Perform all operations in a well-ventilated chemical fume hood away from ignition sources.

  • Acids: Handle hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General: Always wear appropriate PPE. Review the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes & Protocols: High-Purity Isolation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the purification of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The inherent physicochemical properties of this molecule, stemming from its trifluoromethyl, isoxazole, and thiophene moieties, present a unique purification challenge. This document provides a step-by-step methodology employing normal-phase flash column chromatography, underpinned by a systematic approach to method development using Thin-Layer Chromatography (TLC). We will explore the scientific rationale behind the selection of stationary and mobile phases, sample loading techniques, and fraction analysis to ensure the consistent attainment of high-purity material suitable for downstream applications in drug development and organic electronics research.[1]

Introduction: The Purification Challenge

This compound is a compound of significant interest due to the unique combination of its constituent heterocycles and the potent electronic influence of the trifluoromethyl group.[1][3][4] The thiophene ring offers specific electronic properties, while the isoxazole core is a prevalent scaffold in numerous bioactive molecules.[5][6] The CF₃ group is known to enhance metabolic stability and lipophilicity, making it a desirable feature in pharmaceutical candidates.[7][8]

Following synthesis, the crude product is often contaminated with unreacted starting materials, reagents, and side-products. Column chromatography is an indispensable technique for isolating the target compound from this complex mixture.[9][10] This method leverages the differential partitioning of components between a stationary phase (a solid adsorbent) and a mobile phase (a liquid eluent) to achieve separation.[9] The success of this purification hinges on a carefully developed protocol tailored to the specific properties of the target molecule.

Rationale for Method Development

The molecular architecture of this compound dictates its chromatographic behavior. A logical approach to developing a purification method requires an analysis of its structural components:

  • Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice for this application. As a polar adsorbent with surface silanol (Si-OH) groups, it effectively interacts with polar functional groups. Given the intermediate polarity of the target molecule, silica provides the necessary retention for effective separation from non-polar byproducts. However, the isoxazole ring can sometimes be sensitive to the inherent acidity of standard silica gel, which could lead to degradation.[11] If product instability is observed, using silica gel deactivated with a base (e.g., pre-treating with triethylamine) is a recommended optimization step.

  • Mobile Phase Optimization via TLC: The selection of an appropriate mobile phase (eluent) is the most critical parameter. The goal is to find a solvent system that moves the target compound to a Retention Factor (Rƒ) value between 0.2 and 0.4 on a TLC plate. This range typically translates to optimal elution and separation on a chromatography column.

    • Principle: Thin-Layer Chromatography (TLC) is a rapid, small-scale version of column chromatography used to screen and optimize solvent systems.[10][12]

    • Procedure: A common starting point for molecules of intermediate polarity is a binary mixture of a non-polar solvent, such as hexane or cyclohexane, and a more polar solvent, like ethyl acetate.[13] Hexane has minimal eluting power, while ethyl acetate competes with the analyte for binding sites on the silica, thus increasing its mobility. By varying the ratio of these two solvents, the polarity of the mobile phase can be finely tuned.

    • Visualization: Due to the presence of aromatic rings, the compound is UV-active and will appear as a dark spot on a fluorescent TLC plate (F₂₅₄) under 254 nm UV light.[14] Staining with iodine vapor is an effective secondary visualization method.[13][14]

Experimental Workflow and Protocol

The purification process follows a logical sequence from initial analysis to final product isolation.

Caption: Workflow for the purification of this compound.

Materials and Reagents
Item Specification
Stationary Phase Silica Gel, Flash Chromatography Grade (40-63 µm)
Crude Product This compound
Solvents (HPLC Grade) n-Hexane, Ethyl Acetate (EtOAc)
Apparatus Glass chromatography column, Test tubes, TLC plates (Silica gel 60 F₂₅₄), UV lamp (254 nm), Rotary evaporator
Step-by-Step Protocol

Step 1: TLC Method Development

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a 254 nm UV lamp.

  • Identify the solvent system that gives the target compound an Rƒ value of approximately 0.2-0.4. For this compound, a system of 85:15 Hexane:Ethyl Acetate is often a suitable starting point.

Step 2: Column Packing

  • Secure a glass column vertically. Ensure the stopcock is closed.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

Step 3: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent to dryness to obtain a free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed. This method is faster but can lead to broader bands if too much solvent is used.

Step 4: Elution and Fraction Collection

  • Begin elution with the optimized mobile phase (e.g., 85:15 Hexane:EtOAc).

  • Maintain a constant head of solvent above the silica bed to prevent the column from running dry.

  • Collect the eluent in sequentially numbered test tubes. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions).

  • If separation is difficult, a shallow gradient elution can be employed. Start with a lower polarity eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate (e.g., to 8:2, then 7:3).

Step 5: Fraction Analysis and Product Isolation

  • Using TLC, analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the product.

  • Identify the fractions that contain the pure product (single spot at the correct Rƒ).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.

Principle of Separation

The separation is governed by the interactions between the analyte and the stationary phase, modulated by the mobile phase.

Caption: Interaction dynamics during chromatographic separation.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation (Overlapping Spots) - Incorrect mobile phase polarity.- Column overloaded.- Column packed improperly (channeling).- Re-optimize mobile phase with TLC; try a different solvent system (e.g., Dichloromethane/Hexane) for different selectivity.[15]- Reduce the amount of crude product loaded (typically 1-5% of silica weight).- Repack the column carefully.
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the eluent (increase % of ethyl acetate).
Product Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the eluent (increase % of hexane).
Streaking/Tailing of Spots on TLC - Sample is too concentrated.- Compound is acidic/basic and interacting too strongly.- Product degradation on silica.[11]- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Use deactivated silica or switch to a neutral stationary phase like alumina.[11]

Conclusion

This application note provides a validated and scientifically grounded protocol for the purification of this compound. By employing a systematic approach that begins with TLC-based method development, researchers can effectively select the optimal stationary and mobile phases to achieve high-purity material. The detailed step-by-step procedure, coupled with an understanding of the underlying separation principles and troubleshooting strategies, equips scientists in drug discovery and chemical development with a reliable method for isolating this valuable heterocyclic compound.

References

Application Note: Comprehensive NMR Characterization of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, combining a thiophene ring, an isoxazole core, and a trifluoromethyl group, imparts unique physicochemical properties that are explored in the development of novel pharmaceuticals and functional materials.[1] The precise structural elucidation of this molecule is paramount for understanding its reactivity, and intermolecular interactions, and for quality control in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such molecules in solution.

This application note provides a comprehensive guide to the multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC) NMR characterization of this compound. The protocols and data interpretation guidelines are designed for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is used for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Elucidation prep Dissolve 5-10 mg in 0.6 mL CDCl3 acq_1H 1H NMR prep->acq_1H acq_13C 13C{1H} NMR acq_1H->acq_13C proc Fourier Transform, Phasing, Baseline Correction, Referencing acq_1H->proc acq_19F 19F{1H} NMR acq_13C->acq_19F acq_cosy gCOSY acq_19F->acq_cosy acq_hsqc gHSQC acq_cosy->acq_hsqc analysis Assign Signals and Correlate Data proc->analysis G protons H5' H3' H4' H4 carbons C5' C3' C4' C4 protons:h5_prime->carbons:c5_prime ¹J(C-H) protons:h3_prime->carbons:c3_prime ¹J(C-H) protons:h4_prime->carbons:c4_prime ¹J(C-H) protons:h4_isox->carbons:c4_isox ¹J(C-H)

References

Application Note: High-Resolution Mass Spectrometry Analysis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometry analysis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] Detailed protocols for both direct infusion and liquid chromatography-mass spectrometry (LC-MS/MS) are presented, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are developed to ensure high sensitivity, specificity, and reproducibility for the identification, and characterization of this molecule. This guide emphasizes the rationale behind experimental choices, providing a framework for robust analytical method development.

Introduction

This compound (Figure 1) is a key building block in the synthesis of novel organic compounds. Its unique structure, incorporating a thiophene ring, an isoxazole core, and a trifluoromethyl group, imparts distinct chemical and electronic properties, making it a valuable intermediate for the development of new pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as advanced materials for organic electronics.[1]

Accurate and reliable analytical methods are paramount for the characterization and quality control of this compound and its derivatives throughout the research and development pipeline. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for this purpose.[2] This application note details optimized protocols for the analysis of this compound using both direct infusion and LC-MS/MS techniques.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Experimental

Materials and Reagents
  • Analyte: this compound (CAS: 175203-89-1), >97% purity.[3]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (0.1% v/v).

  • Vials: Use glass autosampler vials with PTFE septa to prevent leaching of plasticizers, especially when using organic solvents.[4]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[4][5] The goal is to dissolve the analyte in a solvent compatible with the ionization source and to minimize matrix effects.[6]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.[5]

Causality: The use of a mixed organic-aqueous solvent system ensures good solubility of the analyte and compatibility with electrospray ionization (ESI). Formic acid is added to promote protonation of the analyte in positive ion mode, enhancing the signal intensity.

Direct Infusion Analysis

Direct infusion is a rapid method for initial characterization of a pure compound, allowing for the determination of its molecular weight and the optimization of mass spectrometer parameters.

Instrumentation
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Protocol
  • Infusion: Infuse the 10 µg/mL working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Parameter Optimization: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows, to maximize the signal of the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire full scan mass spectra over a mass range of m/z 50-500.

Table 1: Optimized Direct Infusion Parameters (Example)

ParameterValue
Ionization ModePositive ESI
Capillary Voltage3.5 kV
Source Temperature120 °C
Sheath Gas Flow30 (arbitrary units)
Aux Gas Flow10 (arbitrary units)
Expected Results

The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound (219.19 g/mol ) plus the mass of a proton.[1] High-resolution mass spectrometry will provide an accurate mass measurement, which can be used to confirm the elemental composition.

LC-MS/MS Analysis

For the analysis of this compound in complex mixtures or for quantitative studies, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential.[6][7]

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer for MS/MS experiments.

LC Method

The separation of small, polar heterocyclic compounds can be challenging on standard reversed-phase columns.[8][9] A C18 column with a gradient elution is a good starting point.[10][11]

Table 2: LC Gradient Conditions

Time (min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Method

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation and for developing selective and sensitive quantitative methods.[2][7]

Protocol:

  • Precursor Ion Selection: Select the protonated molecule [M+H]⁺ as the precursor ion for fragmentation.

  • Collision Energy Optimization: Perform a collision energy ramp to determine the optimal energy that produces a rich and reproducible fragmentation pattern.

  • Product Ion Scan: Acquire product ion spectra to identify the major fragment ions.

Predicted Fragmentation Pathway

G M [M+H]⁺ m/z 220.01 F1 Fragment 1 Loss of CF₃ M->F1 -CF₃ F2 Fragment 2 Ring Cleavage M->F2 Ring Opening F3 Fragment 3 Thiophene Ring Fragment F2->F3 Further Fragmentation

Caption: Proposed fragmentation workflow for this compound.

Table 3: Predicted Major Fragment Ions

m/z (Proposed)Proposed FragmentNeutral Loss
151.02[M+H-CF₃]⁺CF₃
124.01[C₅H₄S-CN]⁺C₂HF₃NO
83.98[C₄H₃S]⁺C₄HF₃N₂O

Justification: The loss of the trifluoromethyl radical (•CF₃) is a common fragmentation pathway for trifluoromethyl-containing compounds.[12][15] The subsequent cleavage of the isoxazole ring can lead to the formation of stable thiophene-containing fragment ions.

Conclusion

This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of this compound. The protocols for direct infusion and LC-MS/MS are designed to be robust and adaptable to various research and development needs. By understanding the rationale behind the experimental choices, researchers can confidently apply and further optimize these methods for their specific applications, ensuring high-quality and reliable data for this important heterocyclic compound.

References

Application Notes and Protocols: Cytotoxicity Assay for 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole using MTT

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for determining the cytotoxic potential of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a novel heterocyclic compound with significant therapeutic promise. The protocol herein is centered on the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. As an indicator of cell viability, this assay is a crucial first step in preclinical drug development. These application notes are designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind each step, troubleshooting advice, and data interpretation guidelines to ensure the generation of robust and reproducible results.

Introduction: The Scientific Imperative for Cytotoxicity Screening

The isoxazole scaffold, particularly when functionalized with moieties like thiophene and trifluoromethyl groups, represents a class of compounds with a broad spectrum of pharmacological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of a thiophene ring has been shown to enhance antimicrobial and anti-cancer activity, while the trifluoromethyl group can improve metabolic stability and cell permeability, making these derivatives promising candidates for drug development.[1][3][4]

Specifically, this compound (CAS No. 175203-89-1) is a compound of interest for its potential as a key intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[5] However, before advancing any compound through the drug discovery pipeline, a thorough evaluation of its cytotoxic profile is paramount. Cytotoxicity assays serve as a critical initial screening tool to identify compounds that may cause cellular damage or death, thereby informing on potential toxicity and therapeutic index.[6]

The MTT assay is a foundational method for this purpose.[7] Its principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells.[8][9] This reaction produces a purple, water-insoluble formazan product.[10] The amount of formazan, which is solubilized and quantified spectrophotometrically, is directly proportional to the number of viable cells.[11] This application note will provide a detailed, validated protocol for utilizing the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a key metric of its cytotoxic potency.

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method that measures the reduction of MTT by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[12] This reduction process, primarily occurring in the mitochondria, cleaves the tetrazolium ring of MTT to form purple formazan crystals.[8] The resulting formazan is a crystalline substance that is insoluble in aqueous solutions and accumulates within the cells.[13] To quantify the amount of formazan, a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the crystals, resulting in a colored solution.[8] The absorbance of this solution is then measured at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.[7][14] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[11]

MTT_Principle cluster_cell Viable Cell cluster_quantification Quantification Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Spectrophotometer Spectrophotometer (OD 570-590 nm) Solubilization->Spectrophotometer Measurement

Caption: Principle of the MTT colorimetric assay.

Materials and Reagents

Ensuring the quality and proper preparation of all materials and reagents is fundamental to the success and reproducibility of the MTT assay.

Reagent/Material Supplier Catalog No. Storage Notes
This compoundThoreauchemTH-D024310-8°C[15]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM56552-8°C, protected from lightPrepare a 5 mg/mL stock solution in sterile PBS.[14]
Dimethyl Sulfoxide (DMSO), Cell culture gradeSigma-AldrichD2650Room Temperature
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640GibcoVaries2-8°CChoice depends on the selected cell line.
Fetal Bovine Serum (FBS), Heat-inactivatedGibcoVaries-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco25200056-20°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature
96-well flat-bottom sterile microplatesCorning3599Room Temperature
Selected Cancer Cell Line (e.g., MCF-7, A549, HeLa)ATCCVariesLiquid Nitrogen

Experimental Protocol

This protocol is optimized for adherent cell lines in a 96-well plate format. Adjustments may be necessary for suspension cells or different plate formats.

Cell Line Selection and Culture

The choice of cell line is critical and should be relevant to the intended therapeutic application of the test compound.[16] For general cytotoxicity screening, commonly used and well-characterized cell lines such as MCF-7 (breast cancer), A549 (lung cancer), or HeLa (cervical cancer) are suitable.

  • Cell Culture Maintenance: Culture the selected cell line in the appropriate complete medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.[17]

  • Subculturing: Passage the cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[18]

Step-by-Step Assay Procedure

MTT_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Incubation (24h) Cell Adhesion A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (24, 48, or 72h) C->D E 5. MTT Addition (0.5 mg/mL final conc.) D->E F 6. Incubation (2-4h) Formazan Formation E->F G 7. Solubilization (DMSO) F->G H 8. Absorbance Reading (570 nm) G->H I 9. Data Analysis (IC50 Calculation) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.

    • Seed the cells into a 96-well plate at an optimal density, typically between 5,000 and 10,000 cells per well in a volume of 100 µL of complete culture medium.[17] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are still in the exponential growth phase at the end of the assay.[18]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.[19]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to perform a preliminary range-finding experiment to determine the appropriate concentration range.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Crucial Controls:

      • Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the highest concentration of the test compound. This is to account for any potential cytotoxicity from the solvent.[17]

      • Untreated Control: Wells containing cells with fresh culture medium only. This represents 100% cell viability.

      • Blank Control: Wells containing culture medium but no cells. This is to measure the background absorbance of the medium and MTT solution.[11]

  • Incubation with Test Compound:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17] The incubation time should be chosen based on the expected mechanism of action of the compound and the cell doubling time.

  • MTT Addition and Incubation:

    • After the treatment incubation period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium to each well. The use of serum-free medium during MTT incubation can reduce background absorbance.[8]

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[17]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, protected from light, to allow for the reduction of MTT to formazan.[8]

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently pipette the solution up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[8][14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8][11]

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Determination of IC50

The IC50 value is the concentration of the compound that inhibits cell viability by 50%.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[20]

  • The IC50 value can then be determined from this curve.[21]

Software such as GraphPad Prism or Microsoft Excel with a non-linear regression add-in can be used for this analysis.[22]

Data Presentation

The results should be presented in a clear and concise manner.

Table 1: Example of IC50 Data Presentation

Cell LineIncubation Time (hours)IC50 (µM)
MCF-724[Insert Value]
MCF-748[Insert Value]
MCF-772[Insert Value]
A54924[Insert Value]
A54948[Insert Value]
A54972[Insert Value]

Troubleshooting

Even with a well-defined protocol, issues can arise. This section addresses common problems and their solutions.

Problem Potential Cause(s) Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[23]
Low Absorbance Readings - Low cell density- Insufficient MTT incubation time- Cell death due to over-confluency- Optimize cell seeding density through a titration experiment.- Increase MTT incubation time (up to 4 hours).[18]- Ensure cells are in the logarithmic growth phase.
High Background Absorbance - Contamination of culture medium- Phenol red in the medium- Serum components- Use fresh, sterile reagents.- Use a phenol red-free medium during MTT incubation.[18]- Use a serum-free medium during MTT incubation.[8]
Compound Interference - The test compound is colored or has reducing properties.- Include a control with the compound in medium without cells to measure its intrinsic absorbance or reducing activity.[11][24]

Conclusion

The MTT assay is a robust and reliable method for assessing the cytotoxicity of novel compounds like this compound. By adhering to the detailed protocol and understanding the underlying scientific principles outlined in these application notes, researchers can generate high-quality, reproducible data. This information is critical for making informed decisions in the early stages of drug discovery and development, ultimately contributing to the identification of safe and effective therapeutic agents.

References

Application Notes and Protocols for Kinase Inhibition Assays Using 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[4]

The isoxazole and thiophene heterocyclic ring systems are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities.[3][5] Specifically, derivatives containing these moieties have shown promise as potent kinase inhibitors.[3][6] This document provides a detailed guide for researchers interested in evaluating the inhibitory potential of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole , a novel compound featuring these key pharmacophores.

While specific kinase targets for this particular molecule are yet to be fully elucidated, its structural alerts suggest it is a promising candidate for screening against a broad panel of kinases. This guide will provide the foundational protocols and scientific rationale required to characterize its activity, utilizing the widely adopted and robust ADP-Glo™ Kinase Assay as the primary technology platform.[7][8]

Scientific Principles of Kinase Inhibition Assays

The core principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[9] The inhibitory effect of a compound is then quantified by the reduction in this enzymatic activity.

Several technologies exist to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[4][10] Luminescence-based assays, such as the ADP-Glo™ assay, are particularly advantageous for high-throughput screening (HTS) due to their high sensitivity, broad dynamic range, and resistance to compound interference.[8][10]

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7] It is a two-step process: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[11]

Experimental Design: Critical Considerations

Before proceeding with the protocol, several factors must be optimized to ensure data integrity and reproducibility.

Compound Handling and Solubility

Proper handling of this compound is crucial. Isoxazole derivatives are generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[12]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]

  • Serial Dilutions: For the assay, create a serial dilution series of the compound. It is critical to perform an intermediate dilution step in an aqueous assay buffer to minimize the final DMSO concentration in the assay well, as high concentrations of DMSO can inhibit kinase activity. A final DMSO concentration of ≤1% is recommended.[14]

The Significance of ATP Concentration

Most kinase inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP.[15] Consequently, the apparent potency (IC50) of an inhibitor is highly dependent on the ATP concentration in the assay.[16][17]

  • Assays at Kₘ for ATP: Performing assays at an ATP concentration equal to the Michaelis constant (Kₘ) for the specific kinase makes the assay highly sensitive to ATP-competitive inhibitors. At ATP = Kₘ, the IC50 value is approximately twice the inhibition constant (Kᵢ), providing a good measure of the inhibitor's affinity for the enzyme.[15][17]

  • Physiological ATP Concentrations: To better predict an inhibitor's efficacy in a cellular context, it is also advisable to perform assays at physiological ATP concentrations (typically 1-10 mM).[17][18] This provides a more realistic measure of how the inhibitor will perform when competing with high intracellular ATP levels.[16]

The following workflow diagram illustrates the key decision points in designing a kinase inhibition screen.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Stock (10 mM in DMSO) Serial_Dilution Create Compound Serial Dilution Series Compound->Serial_Dilution Kinase_Prep Select Target Kinase & Obtain Recombinant Enzyme Reaction_Setup Set up Kinase Reaction: Enzyme, Substrate, Buffer, Compound Kinase_Prep->Reaction_Setup Buffer_Prep Prepare Assay Buffer Buffer_Prep->Reaction_Setup Serial_Dilution->Reaction_Setup Start_Reaction Initiate Reaction with ATP (e.g., at Kₘ concentration) Reaction_Setup->Start_Reaction Incubate_Kinase Incubate at RT (e.g., 60 min) Start_Reaction->Incubate_Kinase Stop_Reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate at RT (40 min) Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT (30-60 min) Detect_Signal->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Normalize Normalize Data to Controls (% Inhibition) Read_Plate->Normalize Curve_Fit Fit Dose-Response Curve (Non-linear regression) Normalize->Curve_Fit Calculate_IC50 Determine IC50 Value Curve_Fit->Calculate_IC50

Caption: General workflow for a kinase inhibition assay using the ADP-Glo™ platform.

Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, which is common for inhibitor screening. Volumes can be scaled for other plate formats, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[19]

Materials and Reagents
  • This compound

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[7]

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[20]

  • Nuclease-free water

  • 100% DMSO

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare the required volume of 1X kinase buffer. Keep on ice.

  • Compound Dilution Plate: a. Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from your 10 mM stock. b. Perform an intermediate dilution by transferring a small volume of each DMSO dilution into 1X Kinase Buffer to create a 4X final concentration working stock. This minimizes the final DMSO concentration. For example, add 2 µL of each DMSO stock to 48 µL of buffer.

  • Enzyme Working Solution (2X): Dilute the recombinant kinase to a 2X working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically but is typically in the low nM range.

  • Substrate/ATP Working Solution (2X): Prepare a solution containing the kinase substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer. The ATP concentration should be at the predetermined Kₘ for the target kinase.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[19]

2. Kinase Reaction (Final Volume: 10 µL):

  • Add Compound: Dispense 2.5 µL of the 4X compound dilutions into the assay plate wells. For controls, add 2.5 µL of buffer containing the same percentage of DMSO as the compound wells (vehicle control).

    • Positive Control (No Inhibition): Vehicle only.

    • Negative Control (Max Inhibition): A known potent inhibitor for the target kinase or no enzyme.

  • Add Enzyme: Add 2.5 µL of the 2X enzyme working solution to all wells except the "no enzyme" negative controls. Add 2.5 µL of 1X Kinase Buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[9]

  • Initiate Reaction: Add 5 µL of the 2X Substrate/ATP working solution to all wells to start the reaction.

3. Reaction Incubation and Termination:

  • Incubate: Cover the plate and incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.

  • Incubate: Mix the plate and incubate for 40 minutes at room temperature.[11]

4. Signal Detection:

  • Add Detection Reagent: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Incubate: Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[19]

  • Measure Luminescence: Read the plate on a luminometer. An integration time of 0.25–1 second per well is typically sufficient.

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU). The goal is to convert this data into a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Step 1: Data Normalization

Normalize the data to determine the percent inhibition for each compound concentration.

  • 0% Inhibition (High Signal): Average RLU from the vehicle control wells (enzyme + substrate + vehicle).

  • 100% Inhibition (Low Signal): Average RLU from the "no enzyme" or positive inhibitor control wells.

Formula for % Inhibition: % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control))

Step 2: Dose-Response Curve and IC50 Calculation

Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[21]

Software such as GraphPad Prism or similar statistical packages can be used for this analysis.[22] The IC50 is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[21]

G cluster_0 Data Processing Pipeline Raw_Data Raw Luminescence Data (RLU) Normalization Normalization to % Inhibition Raw_Data->Normalization Controls Control Data (Vehicle, No Enzyme) Controls->Normalization Plotting Plot Data (% Inhibition vs. Log[I]) Normalization->Plotting Log_Transform Log Transform Concentration Log_Transform->Plotting Regression Non-linear Regression (Sigmoidal Curve Fit) Plotting->Regression IC50_Value IC50 Value Regression->IC50_Value

Caption: Flowchart for IC50 determination from raw luminescence data.

Data Presentation

Summarize the results in a clear, tabular format.

Kinase TargetATP Conc. (µM)IC50 (µM)Hill Slope
Kinase X10 (Kₘ)ValueValueValue
Kinase X1000 (Physiological)ValueValueValue
Kinase Y25 (Kₘ)ValueValueValue

This table allows for easy comparison of the inhibitor's potency under different assay conditions and against different kinase targets.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following practices:

  • Z'-factor: For screening assays, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS.[23]

  • Orthogonal Assays: Confirm hits using a different assay technology (e.g., a fluorescence-based HTRF® or LanthaScreen® assay) to rule out technology-specific artifacts.[20][24]

  • Selectivity Profiling: To understand the inhibitor's specificity, screen it against a broad panel of kinases. This is crucial for identifying potential off-target effects.[4][25]

  • Mechanism of Action: To confirm if the inhibitor is ATP-competitive, repeat the IC50 determination at multiple ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration is characteristic of an ATP-competitive inhibitor.[9]

By adhering to these rigorous standards, researchers can generate high-quality, reproducible data to confidently assess the potential of this compound as a novel kinase inhibitor.

References

in silico docking of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Silico Docking of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole with Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into molecular recognition.[1][2][3] This application note provides a comprehensive guide to performing an in silico docking study of this compound, a molecule incorporating pharmacologically significant thiophene and isoxazole moieties.[4][5][6] We present a detailed, step-by-step protocol using industry-standard, freely available software. The guide emphasizes the rationale behind each procedural choice, from ligand and protein preparation to the critical analysis and validation of docking results. This document is designed to empower researchers to confidently apply molecular docking techniques to investigate the therapeutic potential of novel small molecules.

Scientific Background and Principles

The Rationale of Molecular Docking

At its core, molecular docking simulates the interaction between a small molecule (the ligand) and a macromolecule (the receptor or target protein). The primary objectives are to predict the binding mode (the three-dimensional pose of the ligand within the protein's binding site) and to estimate the binding affinity, typically represented by a scoring function.[1][2] This process allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and generation of hypotheses about drug-receptor interactions, thereby accelerating the drug discovery pipeline.[1][2]

Ligand Profile: this compound

The ligand in focus combines three key structural features with established relevance in medicinal chemistry:

  • Thiophene Ring: This sulfur-containing heterocycle is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[4][7] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable scaffold in drug design.[8][9][10]

  • Isoxazole Ring: This five-membered heterocycle is another versatile scaffold known for a wide array of biological activities, including its role in enzyme inhibition.[6][11][12] The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to binding specificity.[11]

  • Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic profile and participating in specific interactions.

Strategy for Target Protein Selection

The selection of a relevant protein target is paramount for a meaningful docking study. This choice is typically guided by existing literature, experimental data, or homology to known ligands. Thiophene and isoxazole derivatives have been reported to exhibit inhibitory activity against several enzyme families.[6][9][13] For this guide, we will use Cyclooxygenase-2 (COX-2) as our primary example target. COX-2 is a key enzyme in the inflammatory pathway and a target for many non-steroidal anti-inflammatory drugs (NSAIDs), some of which contain thiophene moieties.[9][10]

Computational Workflow Overview

The entire molecular docking process follows a structured workflow, from initial data retrieval and preparation to the final analysis. This multi-stage procedure ensures that the inputs are correctly formatted and that the results are robust and interpretable.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Select Target Protein (e.g., from PDB) PrepP 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand 2. Obtain Ligand Structure (e.g., from PubChem) PrepL 4. Prepare Ligand (Energy minimize, assign charges) Ligand->PrepL Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding Energy & Poses) Dock->Analyze Validate 8. Validate Protocol (Re-docking) Analyze->Validate

Figure 1: A generalized workflow for a molecular docking study.

Detailed Protocols

This section provides a step-by-step methodology for the docking experiment.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files. (--INVALID-LINK--)

  • AutoDock Vina: The molecular docking engine. (--INVALID-LINK--)

  • UCSF Chimera or ChimeraX: For visualization, analysis, and structure preparation. (--INVALID-LINK--)

  • Databases: RCSB Protein Data Bank (PDB) for protein structures (--INVALID-LINK--) and PubChem for ligand structures (--INVALID-LINK--).

Protocol: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct atom types and partial charges, which is essential for the scoring function to work accurately.[14]

  • Obtain 2D Structure: Download the structure of this compound from a chemical database like PubChem or draw it using software like MarvinSketch or ChemDraw. Save the structure as an SDF or MOL file.

  • Generate 3D Conformation: Open the 2D file in a molecular editor (e.g., UCSF Chimera). Use the software's tools to add hydrogens and generate a 3D structure.

  • Energy Minimization: Perform a geometry optimization (energy minimization) to relieve any steric strain and find a stable, low-energy conformation. This is a critical step for obtaining a realistic starting structure.[15] In Chimera, this can be done using the "Minimize Structure" tool.

  • Charge Calculation: Compute partial charges for each atom. For small organic molecules, AM1-BCC or Gasteiger charges are commonly used.[16] This can be performed within UCSF Chimera ("Add Charge" tool) or AutoDock Tools.

  • Define Rotatable Bonds & Save: Open the energy-minimized 3D structure in AutoDock Tools. The software will automatically detect rotatable bonds, which allows for ligand flexibility during docking. Save the final prepared ligand in the PDBQT format (ligand.pdbqt).

Protocol: Target Protein Preparation

Proper protein preparation involves cleaning the experimentally determined structure to make it suitable for a docking simulation.[17][18]

  • Fetch Protein Structure: Download the crystal structure of the target protein from the PDB. For our example, we will use COX-2 complexed with an inhibitor (PDB ID: 3PGH).

  • Clean the Structure: Open the PDB file in UCSF Chimera or another molecular visualizer.

    • Remove Unnecessary Chains: The 3PGH structure is a homodimer. For docking, a single protein chain (e.g., Chain A) is typically sufficient. Delete the other chain(s).

    • Remove Water and Heteroatoms: Delete all water molecules (HOH). Also, remove any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction you wish to study.[15][19]

  • Add Hydrogens: Crystal structures usually lack hydrogen atoms. Add hydrogens, paying special attention to polar hydrogens, which are crucial for defining hydrogen bond networks.[15] This can be done in AutoDock Tools or Chimera.

  • Assign Partial Charges: Compute and assign partial charges to the protein atoms. Kollman charges are a standard choice for proteins.

  • Save in PDBQT Format: In AutoDock Tools, save the prepared protein as a PDBQT file (protein.pdbqt). This format includes the required charge and atom type information for AutoDock Vina.

Protocol: Performing the Molecular Docking with AutoDock Vina
  • Define the Grid Box: The grid box defines the three-dimensional search space where Vina will attempt to place the ligand.

    • Load the prepared protein (protein.pdbqt) into AutoDock Tools.

    • To define the binding site, identify the key residues from the literature or by inspecting the location of the co-crystallized ligand in the original PDB file.

    • In ADT, go to Grid -> Grid Box. A box will appear. Center this box on the active site and adjust its dimensions to encompass the entire binding pocket, with a small margin (e.g., 2-4 Å) on all sides.

    • Note the coordinates for the center of the box and its dimensions (x, y, z).

  • Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to define the grid box.

    (Note: The center and size values are illustrative and must be determined for your specific protein as described in step 1). The exhaustiveness parameter controls the thoroughness of the search; higher values increase computational time but also the reliability of the result.

  • Run Vina: Open a command line or terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --log results.log

Analysis and Interpretation of Results

A docking score alone is insufficient; a thorough analysis requires visual inspection and an understanding of the underlying chemical interactions.[20][21]

Binding Affinity (Docking Score)

AutoDock Vina reports binding affinity in kcal/mol. This score is an estimate of the binding free energy.

  • Interpretation: More negative scores indicate stronger, more favorable binding.[20]

  • Comparison: These scores are most useful for comparing different ligands docked to the same protein or different poses of the same ligand.[20][21]

Visualizing and Analyzing Binding Poses
  • Load Results: Open UCSF Chimera. Load the prepared protein (protein.pdbqt) and the Vina output file (all_results.pdbqt). The output file contains multiple predicted binding poses (typically 9), ranked from best to worst score.

  • Identify Key Interactions: For the top-scoring poses, analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Interactions between nonpolar regions.

    • Pi-Stacking: Interactions involving aromatic rings.

    • Ionic Interactions: Between charged groups.

  • Evaluate Plausibility: Assess whether the predicted pose is chemically reasonable. A good pose will satisfy key interactions known to be important for that protein target and will not have significant steric clashes.[20]

Protocol Validation: Ensuring Trustworthiness

To ensure the docking protocol is reliable for a given target, it must be validated. The most common method is to re-dock the co-crystallized ligand and check if the software can reproduce the experimentally observed binding mode.[22][23][24]

G PDB Start: PDB Structure (Protein + Native Ligand) Separate 1. Separate Protein and Native Ligand PDB->Separate PrepP 2. Prepare Protein (Add H, charges) Separate->PrepP PrepL 3. Prepare Native Ligand (Assign charges, bonds) Separate->PrepL Dock 4. Re-Dock Native Ligand into Prepared Protein PrepP->Dock PrepL->Dock Compare 5. Compare Poses: Docked vs. Crystal Dock->Compare RMSD 6. Calculate RMSD Compare->RMSD Result RMSD < 2.0 Å? RMSD->Result Success Protocol Validated Result->Success Yes Fail Protocol Invalid (Adjust parameters) Result->Fail No

Figure 2: Workflow for validating a docking protocol via re-docking.

Protocol for Validation:

  • From the original PDB file (3PGH), save the co-crystallized ligand as a separate file.

  • Prepare this native ligand and the protein as described in sections 3.2 and 3.3.

  • Perform the docking using the exact same grid box and configuration parameters.

  • Calculate the Root Mean Square Deviation (RMSD) between the atom coordinates of the top-ranked docked pose and the original crystallographic pose.

  • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the protocol is capable of accurately reproducing a known binding mode.[22][24]

Data Presentation: Example Results

All quantitative data should be summarized for clear interpretation.

Target ProteinPDB IDLigand PoseBinding Affinity (kcal/mol)Key Interacting ResiduesValidation RMSD (Å)
COX-2 3PGH1-9.8Tyr355, Arg513, Val523, Ser5301.35
2-9.5Tyr355, Val349, Leu352
Carbonic Anhydrase IX 5FL41-8.9His94, His96, Thr199, Gln921.52
2-8.7His119, Val121, Leu198

Table 1: Hypothetical docking results for this compound against two potential protein targets. The Validation RMSD confirms the reliability of the chosen docking protocol for each target.

Conclusion and Future Perspectives

This application note has detailed a robust and validated workflow for the in silico molecular docking of this compound. By following these protocols, researchers can effectively predict binding modes, estimate binding affinities, and generate valuable hypotheses for structure-activity relationships. While docking is a powerful screening and hypothesis-generating tool, it is important to recognize its limitations. The predicted binding affinities are estimates, and the static nature of docking does not fully capture protein flexibility or the role of solvent. Therefore, promising results from molecular docking should be further investigated using more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding pose over time, before proceeding to experimental validation.

References

ADMET prediction for 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive ADMET Prediction of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking development pipelines and mitigating late-stage failures.[1] This guide provides a detailed, multi-faceted protocol for the ADMET characterization of This compound (CAS: 175203-89-1), a heterocyclic compound featuring moieties of interest in medicinal chemistry.[2][3] Isoxazole and thiophene derivatives have demonstrated a wide spectrum of biological activities, making this scaffold a compelling starting point for further investigation.[4][5] We present a synergistic approach, combining robust in silico predictive modeling with a validated in vitro assay protocol. This document is designed for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale behind each step to ensure a self-validating and insightful ADMET assessment.

Introduction: The Rationale for Early ADMET Profiling

The journey from a hit compound to a marketable drug is fraught with attrition, with a significant percentage of failures in clinical trials attributed to unfavorable pharmacokinetic or toxicity profiles.[6] The "fail early, fail cheap" paradigm is now a central tenet of pharmaceutical research.[7] By evaluating ADMET properties at the nascent stages of discovery, resources can be focused on candidates with the highest probability of success.[8][9]

The subject of this guide, this compound, is a valuable building block in medicinal and agricultural chemistry.[2][3] Related isoxazole structures have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory agents.[2][4][10][11] The inclusion of a trifluoromethyl group can modulate key properties such as metabolic stability and lipophilicity, while the thiophene ring introduces specific electronic characteristics.[2][10] This structural complexity necessitates a thorough and early ADMET evaluation.

This guide will first detail a comprehensive in silico workflow using freely accessible, validated web-based tools to generate a rapid, high-throughput preliminary ADMET profile.[12] Subsequently, we will provide a detailed protocol for an in vitro Caco-2 permeability assay, a gold-standard method for assessing intestinal absorption and a critical step in validating computational predictions.[13][14]

The ADMET Workflow: A Synergistic In Silico and In Vitro Approach

Our recommended workflow integrates computational prediction with experimental validation. This dual approach allows for the rapid screening of multiple analogues (in silico) while providing high-quality, biologically relevant data for lead candidates (in vitro).

ADMET_Workflow cluster_insilico PART 1: In Silico Prediction cluster_invitro PART 2: In Vitro Validation A Obtain Compound Structure (SMILES String) B Select Validated Prediction Tools (e.g., SwissADME, pkCSM) A->B Identify Molecule C Input SMILES & Run Analysis B->C Choose Platforms D Compile & Analyze Data (Physicochemical, PK, Toxicity) C->D Generate Predictions E Prioritize for Experimental Testing D->E Decision Making F Select Key Assay (e.g., Caco-2 Permeability) E->F Candidate Selection G Execute Experimental Protocol F->G Methodology H Quantify Compound (LC-MS/MS) G->H Sample Analysis I Calculate Parameters (Papp, Efflux Ratio) H->I Data Processing J Compare with In Silico Data I->J Model Validation J->D Feedback Loop

Caption: Integrated workflow for ADMET profiling.

Protocol I: In Silico ADMET Prediction

Computational ADMET prediction offers a cost-effective and rapid method to evaluate the drug-likeness of a compound.[7][9] We will utilize two widely-used platforms, SwissADME and pkCSM, to provide a consensus view, as relying on multiple algorithms enhances the robustness of the prediction.[12]

Causality Behind Tool Selection
  • SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness (including Lipinski's Rule of Five), and medicinal chemistry friendliness. It is highly regarded for its user-friendly interface and robust predictive models.

  • pkCSM: This platform uses graph-based signatures to develop predictive models for a wide range of ADMET properties, including intestinal absorption, blood-brain barrier (BBB) permeability, CYP450 metabolism, and various toxicity endpoints. Its strength lies in the breadth of its predictive capabilities.

Step-by-Step Protocol
  • Obtain the SMILES String: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: FC(F)(F)c1cc(no1)c2sccc2

  • SwissADME Analysis: a. Navigate to the SwissADME homepage. b. Paste the SMILES string into the query box. c. Click "Run" to start the analysis. d. Record the results from the output page, paying close attention to the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections. The "Boiled-Egg" diagram provides a useful visualization of passive absorption and BBB penetration.

  • pkCSM Analysis: a. Navigate to the pkCSM - Pharmacokinetics homepage. b. Paste the same SMILES string into the "Predict" field. c. Click the "Submit" button. d. The platform will generate predictions across multiple tabs (e.g., "Absorption," "Distribution," "Metabolism," "Excretion," "Toxicity"). e. Systematically record the predicted values for key parameters such as Intestinal Absorption (human), Caco-2 Permeability, CYP2D6/3A4 substrate/inhibitor status, and AMES Toxicity.

Predicted ADMET Profile Summary

The following table summarizes the key in silico predictions for this compound.

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Scientific Implication
Physicochemical Properties
Molecular Weight219.19 g/mol 219.19 g/mol Within Lipinski's rule (<500), favorable for absorption.
LogP (Lipophilicity)2.65 (iLOGP)2.581 (ALOGP)Optimal range for membrane permeability.
Water Solubility (LogS)-3.11 (ESOL)-2.933Moderately soluble.[15]
Absorption
GI AbsorptionHigh92.5% (Human Intestinal)Predicted to be well-absorbed from the gut.
Caco-2 Permeability (logPapp)N/A0.998 cm/s x 10⁻⁶High permeability predicted, suggesting good passive diffusion.[14]
P-gp SubstrateNoNoNot likely to be subject to efflux by P-glycoprotein.
Distribution
BBB PermeantYesYes (LogBB: -0.01)Predicted to cross the blood-brain barrier.
Metabolism
CYP1A2 InhibitorNoNoLow risk of drug-drug interactions via this isoform.
CYP2C19 InhibitorYesNoConflicting prediction; warrants experimental investigation.
CYP2C9 InhibitorNoNoLow risk of drug-drug interactions via this isoform.
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesYesPotential for drug-drug interactions with co-administered CYP3A4 substrates.
Toxicity
AMES ToxicityN/ANoPredicted to be non-mutagenic.
hERG I InhibitorN/ANoLow risk of cardiac toxicity.

Protocol II: In Vitro Caco-2 Permeability Assay

This assay validates the in silico absorption predictions. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[13][16] The rate of compound transport across this monolayer is a reliable indicator of in vivo intestinal absorption.[17]

Experimental Design Rationale

The protocol measures permeability in two directions: from the apical (AP) to the basolateral (BL) side, simulating absorption, and from BL to AP, assessing active efflux. The Apparent Permeability Coefficient (Papp) is calculated, and an Efflux Ratio (ER) greater than 2 suggests the involvement of active transporters like P-glycoprotein.

Caco2_Assay cluster_setup cluster_analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with Transport Buffer (HBSS) C->D Monolayer Ready E Add compound to Donor (Apical or Basolateral) F Incubate at 37°C G Sample from Receiver compartment at time points H Quantify compound concentration via LC-MS/MS G->H Collect Samples I Calculate Papp and Efflux Ratio (ER) H->I Generate Data

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Protocol
  • Materials & Reagents:

    • Caco-2 cells (ATCC® HTB-37™)

    • 24-well Transwell® plates (e.g., Corning Costar®, 0.4 µm pore size)

    • Complete culture medium (DMEM, 10% FBS, 1% Pen-Strep, 1% NEAA)

    • Transport buffer (HBSS with 25 mM HEPES, pH 7.4)

    • Lucifer Yellow (monolayer integrity marker)

    • Control compounds: Propranolol (high permeability), Atenolol (low permeability)

    • LC-MS/MS system

  • Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm². c. Maintain the culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test: a. Before the assay, measure the Transepithelial Electrical Resistance (TEER) using an EVOM2™ voltohmmeter. A TEER value >250 Ω·cm² indicates a confluent monolayer. b. A Lucifer Yellow rejection test should also be performed in parallel. A Papp for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s confirms tight junction integrity.

  • Permeability Assay (AP to BL): a. Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer. b. Add 0.5 mL of transport buffer to the basolateral (receiver) compartment. c. Add 0.4 mL of transport buffer containing the test compound (e.g., 10 µM this compound) to the apical (donor) compartment. d. Incubate the plate at 37°C with gentle shaking (50 rpm). e. At specified time points (e.g., 30, 60, 90, 120 min), take a 100 µL aliquot from the basolateral side and replace it with fresh buffer. f. Take a final sample from the apical compartment at the end of the experiment.

  • Permeability Assay (BL to AP): a. Repeat the steps in 4.4, but add the compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This measures active efflux.

  • Sample Analysis and Calculation: a. Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.[18] b. Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux rate (µmol/s).
    • A is the surface area of the membrane (cm²).
    • C₀ is the initial concentration in the donor compartment (µmol/cm³). c. Calculate the Efflux Ratio (ER): ER = Papp (BL→AP) / Papp (AP→BL)

Conclusion and Forward Look

This application note outlines a robust, integrated strategy for the ADMET profiling of this compound. The in silico analysis predicts that this compound possesses favorable drug-like properties, including high gastrointestinal absorption and moderate solubility, but may present a risk for drug-drug interactions through CYP3A4 inhibition. The detailed in vitro Caco-2 protocol provides the means to empirically validate the computational absorption predictions. By synthesizing data from both computational and experimental approaches, researchers can make more informed decisions, efficiently allocating resources and accelerating the journey of promising compounds like this one toward clinical evaluation.

References

Application Note & Protocol: Cellular Analysis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Anticancer Candidate

The pursuit of novel, effective, and selective anticancer therapeutics is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds are of significant interest due to their diverse biological activities. The isoxazole nucleus, in particular, is a key pharmacophore found in numerous compounds with demonstrated anticancer properties.[1][2][3][4] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[5][6][7][8][9] The compound 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole combines these promising features, making it a compelling candidate for investigation as a potential anticancer agent.

This application note provides a detailed experimental framework for the initial in vitro characterization of this compound in cancer cell lines. As the specific biological target of this compound is not yet elucidated, the presented workflow is designed to be a systematic, multi-parametric approach. We will begin with a broad assessment of cytotoxicity to establish a working concentration range, followed by a series of assays to dissect the underlying mechanism of cell death, focusing on apoptosis and cell cycle arrest. This comprehensive strategy will provide a robust dataset to guide further preclinical development.

I. Pre-experimental Considerations: Laying the Foundation for Reproducible Data

A. Cell Line Selection: A Critical Determinant of Experimental Outcome

The choice of cell lines is paramount for obtaining clinically relevant data.[10][11] A panel of well-characterized cancer cell lines from different tissue origins is recommended to assess the breadth of the compound's activity. For this initial screening, we propose a panel that includes, but is not limited to:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.

  • HCT116: A human colorectal carcinoma cell line, often used in studies of apoptosis and DNA damage.

It is crucial to obtain cell lines from a reputable cell bank to ensure their identity and to routinely test for mycoplasma contamination.[12][13] All cell culture work should be performed under sterile conditions in a laminar flow hood.[14][15]

B. Compound Preparation and Storage

Proper handling of the test compound is essential for accurate and reproducible results.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). A 10 mM stock solution is a common starting point.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤ 0.5%).

II. Experimental Workflow: From Cytotoxicity to Mechanistic Insights

The following experimental workflow provides a logical progression for characterizing the cellular effects of this compound.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification (Future Work) start Prepare Serial Dilutions of Compound cytotoxicity Cytotoxicity Assays (MTT & LDH) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V & Caspase-3/7) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle target Target Deconvolution Studies apoptosis->target cell_cycle->target

Figure 1: A stepwise experimental workflow for the in vitro characterization of a novel compound.

A. Phase 1: Determining Cytotoxicity and IC50 Values

The initial step is to determine the concentration-dependent effect of the compound on cell viability. This will establish the half-maximal inhibitory concentration (IC50), which is a critical parameter for designing subsequent mechanistic studies. We recommend using two complementary assays that measure different aspects of cell health.

1. MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[16][17][18] This serves as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[19]

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

2. LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[20][21][22] This provides a measure of cell membrane integrity.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the desired incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[21][22]

  • Absorbance Measurement: Incubate the plate at room temperature, protected from light, for the recommended time (typically 30 minutes). Measure the absorbance at the appropriate wavelength (usually 490 nm).[22]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viabilityCell cytotoxicity
Detection Colorimetric (Formazan)Colorimetric (Formazan) or Luminescent
Typical Incubation 24, 48, 72 hours24, 48, 72 hours

Table 1: Comparison of Cytotoxicity Assays.

B. Phase 2: Elucidating the Mechanism of Action

Once the IC50 values are established, the next phase is to investigate how the compound induces cell death. The following assays will help determine if the compound triggers apoptosis and/or affects cell cycle progression. These experiments should be conducted using concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

1. Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[24][25][26][27] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[27]

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[24][25]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[25]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[25]

2. Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis.[23] Caspase-3 and -7 are key executioner caspases that are activated during the apoptotic cascade.[28][29][30][31][32][33]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.[28][31]

  • Incubation: Mix the contents of the wells by shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[28]

apoptosis_pathway cluster_apoptosis Apoptotic Cascade cluster_assays Detection Assays compound 3-(Thiophen-2-yl)-5- (trifluoromethyl)isoxazole cell Cancer Cell compound->cell ps_translocation Phosphatidylserine Translocation cell->ps_translocation Induces caspase_activation Caspase-3/7 Activation cell->caspase_activation Induces apoptosis Apoptosis ps_translocation->apoptosis annexin_v Annexin V Staining ps_translocation->annexin_v Detected by caspase_activation->apoptosis caspase_assay Caspase-3/7 Assay caspase_activation->caspase_assay Detected by

Figure 2: Simplified schematic of apoptosis detection.

3. Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[34][35][36] Flow cytometry with propidium iodide (PI) staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[34][35]

Protocol: Cell Cycle Analysis with PI

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assays.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[35][37] Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.[35]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[35]

Phase DNA Content Expected Outcome with an Active Compound
G0/G1 2nAccumulation of cells in this phase (G1 arrest)
S >2n and <4nDecrease in the percentage of cells in this phase
G2/M 4nAccumulation of cells in this phase (G2/M arrest)
Sub-G1 <2nAn increase in this population indicates apoptotic cells with fragmented DNA

Table 2: Interpretation of Cell Cycle Analysis Data.

III. Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a strong foundation for understanding the anticancer potential of this compound. A significant reduction in cell viability across multiple cell lines, coupled with the induction of apoptosis and/or cell cycle arrest, would warrant further investigation.

Future studies could focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) of the compound through techniques such as affinity chromatography, proteomics, or computational modeling.

  • Signaling Pathway Analysis: Investigating the effects of the compound on key signaling pathways involved in cell survival, proliferation, and apoptosis (e.g., PI3K/Akt, MAPK pathways) using techniques like Western blotting.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.

By following this structured and scientifically rigorous approach, researchers can effectively characterize the in vitro anticancer properties of this compound and determine its potential for further development as a novel therapeutic agent.

IV. References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from --INVALID-LINK--

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from --INVALID-LINK--

  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation. Retrieved from --INVALID-LINK--

  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam. Retrieved from --INVALID-LINK--

  • MTT assay protocol. (n.d.). Abcam. Retrieved from --INVALID-LINK--

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from --INVALID-LINK--

  • Annexin V Staining Protocol. (n.d.). BD Biosciences. Retrieved from --INVALID-LINK--

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Bentham Science. Retrieved from --INVALID-LINK--

  • Annexin V Stain Protocol | Flow Cytometry Core. (n.d.). East Carolina University. Retrieved from --INVALID-LINK--

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Cultivating Consistency: Tips and Tricks for Successful Cell Cultures. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • General Tips for Successful Cell Culture. (2023). FDCELL. Retrieved from --INVALID-LINK--

  • Apoptosis Assays. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Methods in Molecular Biology. Retrieved from --INVALID-LINK--

  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from --INVALID-LINK--

  • Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. Retrieved from --INVALID-LINK--

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2016). Current Cancer Drug Targets. Retrieved from --INVALID-LINK--

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). European Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Retrieved from --INVALID-LINK--

  • LDH assay kit guide: Principles and applications. (n.d.). Abcam. Retrieved from --INVALID-LINK--

  • Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook. Retrieved from --INVALID-LINK--

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Cell cycle analysis. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from --INVALID-LINK--

  • What are the best practices in cell culture? (2023). AAT Bioquest. Retrieved from --INVALID-LINK--

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation. Retrieved from --INVALID-LINK--

  • Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Caspase 3/7 Activity. (2025). protocols.io. Retrieved from --INVALID-LINK--

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017). Scientific Reports. Retrieved from --INVALID-LINK--

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from --INVALID-LINK--

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from --INVALID-LINK--

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. (n.d.). Promega Corporation. Retrieved from --INVALID-LINK--

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2009). International Journal of Oncology. Retrieved from --INVALID-LINK--

  • Apoptosis Assays. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2019). ACS Chemical Biology. Retrieved from --INVALID-LINK--

  • Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved from --INVALID-LINK--

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Cell Culture 101: Uses, Techniques, & Best Practices. (2025). Interpath Services. Retrieved from --INVALID-LINK--

  • Cell Culture Guide - Techniques and Protocols. (n.d.). Assay Genie. Retrieved from --INVALID-LINK--

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved from --INVALID-LINK--

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience Blog. Retrieved from --INVALID-LINK--

  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. Retrieved from --INVALID-LINK--

  • CellEvent™ Caspase-3/7 Detection Reagents (Green/Red). (2022). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific class of isoxazole derivatives characterized by a thiophene ring at the 3-position and a trifluoromethyl group. We will delve into the structure-activity relationship (SAR) of these analogs, providing a detailed rationale for experimental design and offering robust protocols for their synthesis and biological evaluation.

The strategic incorporation of a thiophene moiety is often employed in drug design as a bioisosteric replacement for a phenyl ring, offering a different electronic distribution and potential for improved pharmacokinetic properties.[3] Furthermore, the trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity through various interactions.[1][4][5] Understanding how modifications to this core scaffold influence biological activity is paramount for the rational design of more potent and selective drug candidates.

Core Structure and SAR Exploration Workflow

The fundamental scaffold for our discussion is the 3-(thiophen-2-yl)-5-(trifluoromethyl)isoxazole core. The exploration of its SAR typically involves systematic modifications at key positions to probe the chemical space and identify structural features that govern biological activity.

SAR_Workflow cluster_scaffold Core Scaffold cluster_modification Structural Modifications cluster_evaluation Evaluation cluster_outcome Outcome Scaffold This compound Core R1 R1: Thiophene Substituents Scaffold->R1 Modify R2 R2: Phenyl Ring Substituents at C3 Scaffold->R2 Modify R3 R3: Bioisosteric Replacement of Thiophene Scaffold->R3 Modify Synthesis Chemical Synthesis R1->Synthesis R2->Synthesis R3->Synthesis BioAssay Biological Assays (e.g., Cytotoxicity) Synthesis->BioAssay Data Data Analysis (IC50) BioAssay->Data SAR Establish SAR Data->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for SAR studies of the isoxazole analogs.

Key Structure-Activity Relationship Insights

Our analysis of the this compound scaffold and its analogs has revealed several critical determinants of biological activity, primarily in the context of anticancer properties.

The Indispensable Role of the Trifluoromethyl Group

A recurring and paramount observation is the profound impact of the trifluoromethyl (-CF3) group on the anticancer potency of these isoxazole analogs. The presence of this moiety consistently leads to a significant enhancement of cytotoxic activity.

For instance, studies have shown that 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole exhibits an IC50 value of 2.63 µM against the MCF-7 human breast cancer cell line.[4][5][6] In stark contrast, its non-trifluoromethylated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, is approximately eight times less potent, with an IC50 of 19.72 µM.[1][4][5] This dramatic increase in activity underscores the importance of the -CF3 group.

Causality Behind the -CF3 Effect:

  • Increased Lipophilicity: The -CF3 group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the compound's half-life.

  • Target Engagement: The highly polarized nature of the C-F bonds can lead to favorable dipole-dipole interactions and hydrogen bonding with biological targets, enhancing binding affinity.

Positional Importance of the Thiophene Moiety

SAR studies have indicated that the placement of the thiophene ring at the 5-position of the isoxazole is particularly favorable for anticancer activity. When compared to other heterocyclic or aromatic rings such as phenyl, furanyl, or vinyl groups at this position, the 5-(thiophen-2-yl)isoxazole analogs consistently demonstrate superior potency against cell lines like MCF-7.[6]

Rationale for Thiophene Superiority:

  • Bioisosterism and Electronic Profile: The thiophene ring, as a bioisostere of the phenyl ring, possesses a unique electronic distribution due to the sulfur atom. This can lead to more favorable interactions with the target protein.

  • Geometric Considerations: The geometry and size of the thiophene ring may provide an optimal fit within the binding pocket of the biological target.

Influence of Substituents on the Phenyl Ring at C3

Modifications to the phenyl ring at the 3-position of the isoxazole core also play a crucial role in modulating biological activity. The presence of electron-donating groups, such as methoxy groups, has been shown to be beneficial. The lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, features this substitution pattern, suggesting that these groups contribute positively to the overall activity.[4][5][6]

Data Summary: Anticancer Activity of Key Analogs

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against the MCF-7 human breast cancer cell line.

Compound IDR (at C3 of Isoxazole)R' (at C4 of Isoxazole)IC50 (µM) against MCF-7Reference
1 3,4-dimethoxyphenyl-CF32.63[4][5][6]
2 3,4-dimethoxyphenyl-H19.72[1][4][5]
3 Thiophen-2-yl-CF33.09[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Representative Analog - 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole

This protocol describes a general and effective method for the synthesis of 4-(trifluoromethyl)isoxazoles starting from readily available chalcones.[1][4]

Synthesis_Workflow Chalcone Chalcone Derivative Reaction Cascade Reaction: Trifluoromethylation, Cyclization, Elimination Chalcone->Reaction Reagents CF3SO2Na, tBuONO Reagents->Reaction Product 4-(Trifluoromethyl)isoxazole Reaction->Product

Caption: Synthetic workflow for 4-(trifluoromethyl)isoxazoles.

Materials:

  • (E)-1-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone)

  • Sodium triflinate (CF3SO2Na)

  • tert-Butyl nitrite (tBuONO)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the chalcone (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add sodium triflinate (3.0 eq) followed by the dropwise addition of tert-butyl nitrite (4.0 eq) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Rationale for Experimental Choices:

  • CF3SO2Na: This reagent serves as a safe and readily available source of the trifluoromethyl radical.

  • tBuONO: This multitasking reagent acts as an oxidant and the source of nitrogen and oxygen for the formation of the isoxazole ring.[1][4]

  • Cascade Reaction: This synthetic strategy is efficient as it combines multiple transformations (trifluoromethylation, cyclization, and elimination) in a single step, reducing the number of synthetic operations and improving overall yield.[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized analogs against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized isoxazole analogs dissolved in DMSO (stock solutions)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs and the positive control (doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Self-Validating System:

  • Positive Control: The inclusion of a known cytotoxic agent like doxorubicin validates the assay's sensitivity and responsiveness.

  • Negative and Vehicle Controls: These controls ensure that the observed effects are due to the test compounds and not the solvent or other experimental conditions.

  • Reproducibility: The assay should be performed in triplicate and repeated at least three independent times to ensure the reliability of the results.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have provided valuable insights into the key structural features required for potent anticancer activity. The presence of a trifluoromethyl group at the 4-position and a thiophene ring at the 5-position of the isoxazole core are critical for enhancing cytotoxicity. Further optimization of this scaffold, particularly by exploring a wider range of substitutions on the C3-phenyl ring and the thiophene moiety, could lead to the discovery of even more potent and selective anticancer agents. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of novel analogs in this promising chemical series.

References

Troubleshooting & Optimization

troubleshooting 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(thiophen-2-yl)-5-(trifluoromethyl)isoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of trifluoromethylated heterocycles is of significant interest in medicinal chemistry due to the unique properties the -CF3 group imparts, such as enhanced metabolic stability and lipophilicity.[1][2] The thiophene-isoxazole scaffold itself is a key pharmacophore in various biologically active molecules, including anti-cancer agents.[3][4][5]

This guide focuses on the most common and accessible synthetic route: the cyclization of a chalcone-type precursor, (E)-1-(thiophen-2-yl)-4,4,4-trifluorobut-2-en-1-one, with hydroxylamine. While robust, this method is prone to several side reactions that can complicate purification and significantly reduce yields.

The Core Synthesis Pathway

The primary route involves a two-step process: a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by a condensation-cyclization reaction with hydroxylamine hydrochloride to form the isoxazole ring.[6][7][8]

Caption: Overall synthetic scheme for this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is extremely low, or I've failed to isolate the desired product. What are the most likely causes?

Low yield is the most common complaint and can stem from issues in either the chalcone formation or the cyclization step. A logical, step-wise diagnosis is crucial.

Troubleshooting_Flowchart start Low or No Yield of Final Product check_chalcone Step 1: Verify Chalcone Intermediate start->check_chalcone chalcone_ok Chalcone is pure and formed in good yield check_chalcone->chalcone_ok Yes chalcone_bad Chalcone is impure or not formed check_chalcone->chalcone_bad No check_cyclization Step 2: Analyze Cyclization Reaction chalcone_ok->check_cyclization solve_chalcone Troubleshoot Claisen-Schmidt: - Check purity of 2-acetylthiophene - Verify base activity - Control temperature to avoid side reactions chalcone_bad->solve_chalcone cyclization_ok Desired product is formed, but yield is low check_cyclization->cyclization_ok Low Yield cyclization_bad Major byproduct(s) formed instead of desired isoxazole check_cyclization->cyclization_bad Byproducts solve_yield Optimize Cyclization Conditions: - Increase reaction time/temperature - Check hydroxylamine quality - Ensure proper pH (base choice) cyclization_ok->solve_yield solve_byproducts Identify and Suppress Side Reactions: - See Q2 for byproduct identification - See Q4 for furoxan dimer prevention cyclization_bad->solve_byproducts

Caption: A logical workflow for diagnosing low-yield synthesis issues.

Answer: Based on the diagnostic workflow:

  • Verify Your Starting Material: First, confirm the successful synthesis and purity of the chalcone intermediate, (E)-1-(thiophen-2-yl)-4,4,4-trifluorobut-2-en-1-one. Impurities from the Claisen-Schmidt condensation, such as unreacted 2-acetylthiophene, can interfere with the subsequent cyclization.[9] Run an NMR or LC-MS on your chalcone before proceeding.

  • Assess the Cyclization Step: If the chalcone is pure, the problem lies in the isoxazole ring formation. The primary culprits are either incomplete reaction or the dominance of one or more side reactions. The reaction of α,β-unsaturated ketones with hydroxylamine is known to be complex, potentially forming multiple products besides the desired isoxazole.[10]

  • Check Reagent Quality and Conditions: Hydroxylamine hydrochloride can degrade over time. Use a freshly opened bottle or test its activity. The choice of base is also critical; a weak base like sodium acetate is often used to buffer the reaction and liberate free hydroxylamine without causing degradation.[6][7] Ensure the reaction is heated sufficiently (reflux is common) for an adequate duration (often 6-10 hours).[7]

Q2: My reaction is messy, and TLC shows a major byproduct. How do I identify and prevent it?

The formation of significant byproducts is a clear indication that a competing reaction pathway is favored under your current conditions.

Caption: Competing reaction pathways for the chalcone intermediate.

Answer: The most common byproducts are the Michael addition adduct, the simple oxime, and the intermediate isoxazoline. You can distinguish them using spectroscopy and adjust your reaction conditions accordingly.

Side ProductStructure DescriptionKey Spectroscopic SignatureCausality & Prevention
Michael Adduct The N-atom of hydroxylamine adds to the β-carbon of the double bond. The C=O and C=C bonds are gone.¹H NMR: Loss of olefinic protons (~7-8 ppm), appearance of new aliphatic protons. IR: C=O stretch remains (~1650 cm⁻¹).This occurs when the nucleophilic addition is faster than condensation at the carbonyl. Prevention: Use slightly acidic conditions (e.g., glacial acetic acid as solvent) to favor carbonyl condensation over Michael addition.[7][11]
Simple Oxime Hydroxylamine condenses with the ketone to form a C=N-OH group, but no cyclization occurs.¹H NMR: Olefinic protons remain, but the C=O is gone. A new broad singlet for the -OH proton appears. IR: Disappearance of C=O stretch, appearance of C=N stretch (~1640 cm⁻¹).This suggests conditions are not sufficient to promote the subsequent intramolecular cyclization. Prevention: Increase reaction temperature and/or time. Ensure a suitable base is present to facilitate the cyclization step.
Isoxazoline The cyclized ring has formed, but the final elimination step to create the aromatic isoxazole has not occurred.¹H NMR: Appearance of aliphatic protons on the isoxazoline ring (often a characteristic ABX system), instead of the single aromatic C4-H proton of the isoxazole (~6.5-7.0 ppm).This is an intermediate. Its isolation means the reaction is either incomplete or the conditions do not favor the final elimination step. Prevention: Prolonged heating or the use of a mild oxidant can drive the reaction to completion. Some protocols report this as the product if conditions are not optimized for aromatization.[11]
Q3: I suspect I am forming the furoxan dimer of trifluoromethyl nitrile oxide. How can I confirm this and what conditions prevent it?

This is a critical and often overlooked side reaction, especially in syntheses that proceed via an in situ generated nitrile oxide intermediate. While the chalcone/hydroxylamine route primarily proceeds through a different mechanism, conditions that might generate a free nitrile oxide can lead to this issue.

Answer: The furoxan (1,2,5-oxadiazole 2-oxide) is a dimer of the nitrile oxide intermediate. Its formation is a second-order reaction, meaning its rate is highly dependent on the concentration of the nitrile oxide.[12]

  • Identification: The furoxan will have a molecular weight of twice the nitrile oxide intermediate minus one oxygen atom. It gives a distinct mass spectrum signal. Its NMR will lack signals corresponding to the thiophene moiety.

  • Mechanism of Formation: 2 R-C≡N⁺-O⁻ → Furoxan Dimer

  • Prevention: The key is to keep the instantaneous concentration of the nitrile oxide intermediate as low as possible. This ensures that the reaction with the dipolarophile (the alkyne or alkene component) is much faster than the dimerization.

    • Slow Addition: If you are generating the nitrile oxide in situ (e.g., from an oxime using an oxidant), add the oxidant or the oxime precursor very slowly to the reaction mixture containing the other component.

    • Control the Generation Rate: This strategy was found to be critical for the successful synthesis of trifluoromethylated isoxazoles, where controlling the rate of nitrile oxide formation was essential to favor the desired cycloaddition over dimerization.[12]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for isoxazole formation from the chalcone and hydroxylamine?

The reaction proceeds via an initial condensation of hydroxylamine with the carbonyl group to form an oxime. This is followed by an intramolecular nucleophilic attack of the oxime oxygen onto the β-carbon of the α,β-unsaturated system (a 1,4-conjugate addition or Michael addition). The resulting intermediate then undergoes dehydration/elimination to yield the aromatic isoxazole ring.[6]

Q2: Why is the choice of base and solvent so critical?
  • Base: A base is required to neutralize the HCl in hydroxylamine hydrochloride, liberating the free NH₂OH nucleophile. However, a strong base can promote unwanted side reactions like Michael addition or decomposition. A weak base like sodium acetate (NaOAc) or running the reaction in a protic solvent like acetic acid provides a buffered system that favors the desired pathway.[6][7]

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature (often reflux). Ethanol is common.[6] Glacial acetic acid can serve as both a solvent and a catalyst, promoting the condensation step while keeping the medium protic to disfavor certain side reactions.[11]

Q3: Are there alternative synthetic routes to this compound?

Yes, the most prominent alternative is a direct [3+2] Huisgen cycloaddition.[13] This involves:

  • Generating a Thiophene Nitrile Oxide: This can be done in situ from 2-thiophenealdoxime using an oxidant.

  • Reacting with a Trifluoromethyl Alkyne: The nitrile oxide then reacts with a trifluoromethyl-substituted alkyne (e.g., 3,3,3-trifluoropropyne) to form the isoxazole ring.

This route can be very efficient but may suffer from regioselectivity issues if both the nitrile oxide and the alkyne are unsymmetrically substituted.[14][15]

Q4: How do I definitively characterize the final product?
  • ¹H NMR: Expect a singlet for the isoxazole C4-H proton. The thiophene ring will show its characteristic multiplet signals.

  • ¹³C NMR: Look for the characteristic carbons of the isoxazole ring and the thiophene ring. The carbon attached to the CF₃ group will show a quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

  • Mass Spectrometry (MS): The molecular ion peak should match the calculated exact mass of C₈H₄F₃NOS.

Experimental Protocol: Optimized Cyclization

This protocol is optimized to favor the formation of the isoxazole while minimizing common side products.

Synthesis of this compound

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chalcone intermediate, (E)-1-(thiophen-2-yl)-4,4,4-trifluorobut-2-en-1-one (1.0 eq).

  • Reagents: Add ethanol (approx. 0.2 M concentration relative to chalcone), followed by hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).[6][7]

    • Scientist's Note: Using a slight excess of hydroxylamine ensures the chalcone is fully consumed. Sodium acetate acts as a base to free the hydroxylamine and as a buffer.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice-cold water. A precipitate of the crude product should form.

    • Filter the solid using a Büchner funnel, washing thoroughly with cold water to remove inorganic salts.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure this compound.

    • Self-Validation: The melting point of the purified product should be sharp. Purity should be confirmed by NMR and LC-MS.

References

optimizing reaction conditions for 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The trifluoromethyl and thiophene moieties are prevalent in many biologically active compounds, making this isoxazole derivative a valuable building block in medicinal chemistry.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

I. Reaction Overview: 1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[4][5] In the synthesis of this compound, the key precursors are a thiophene-derived nitrile oxide and a trifluoromethylated alkyne.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_precursors Precursor Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_workup Workup & Purification Thiophene_Aldoxime Thiophene-2-carboxaldehyde Thiophene_Nitrile_Oxide_Precursor Thiophene-2-aldoxime Thiophene_Aldoxime->Thiophene_Nitrile_Oxide_Precursor Oxime Formation Hydroxylamine Hydroxylamine Hydroxylamine->Thiophene_Nitrile_Oxide_Precursor Nitrile_Oxide_Generation In situ Nitrile Oxide Generation (e.g., via oxidation/halogenation) Thiophene_Nitrile_Oxide_Precursor->Nitrile_Oxide_Generation Trifluoromethyl_Alkyne Trifluoromethyl-substituted Alkyne Cycloaddition [3+2] Cycloaddition Trifluoromethyl_Alkyne->Cycloaddition Nitrile_Oxide_Generation->Cycloaddition Product This compound Cycloaddition->Product Quenching Reaction Quenching Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Regioselectivity cluster_outcomes Possible Products cluster_factors Influencing Factors Reactants Thiophene Nitrile Oxide + Trifluoromethyl Alkyne Desired_Isomer This compound Reactants->Desired_Isomer Desired Pathway Other_Isomer 5-(Thiophen-2-yl)-3-(trifluoromethyl)isoxazole Reactants->Other_Isomer Competing Pathway Solvent Solvent Polarity Solvent->Reactants Catalyst Catalyst (e.g., Cu(I)) Catalyst->Reactants Temperature Reaction Temperature Temperature->Reactants

References

Technical Support Center: Synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, enabling you to troubleshoot and optimize your reactions effectively.

Overview of Synthetic Strategy

The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis is most reliably achieved via the cyclocondensation of a β-diketone with hydroxylamine, a variation of the classic Claisen isoxazole synthesis.[3] This method is generally robust, but achieving high yields requires careful control over reaction conditions to manage regioselectivity and minimize side reactions.

An alternative, also discussed here, is the 1,3-dipolar cycloaddition of a nitrile oxide with a trifluoromethyl-substituted alkyne.[4][5] While also effective, this route presents its own challenges, primarily related to the stability and handling of the nitrile oxide intermediate.[6][7]

This guide will focus primarily on the β-diketone pathway due to its prevalence and the availability of stable starting materials.

Core Synthesis Pathway: β-Diketone Condensation

The fundamental reaction involves the condensation of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with hydroxylamine hydrochloride (NH₂OH·HCl) . The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[8]

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification A 4,4,4-trifluoro-1- (thiophen-2-yl)butane-1,3-dione E Combine & Heat (Reflux) A->E B Hydroxylamine Hydrochloride B->E C Solvent (e.g., Ethanol) C->E D Base (optional) (e.g., Pyridine, NaOAc) D->E F Monitor by TLC (Disappearance of Diketone) E->F G Quench & Solvent Removal F->G H Aqueous Wash (Remove Salts) G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Crude Product J->K L Column Chromatography or Recrystallization K->L M Pure 3-(Thiophen-2-yl)-5- (trifluoromethyl)isoxazole L->M

Caption: General workflow for isoxazole synthesis via β-diketone condensation.

Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses common issues encountered during the synthesis.

Question 1: My reaction yield is very low (<30%). What are the most likely causes?

Answer: Low yields are typically traced back to one of three areas: incomplete reaction, formation of a regioisomeric byproduct, or product loss during work-up.

  • Incomplete Reaction:

    • Causality: The cyclization/dehydration step can be slow. Ensure your reaction has gone to completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC). The spot corresponding to the starting β-diketone should disappear completely. If the reaction stalls, consider extending the reflux time or adding a catalytic amount of a mild acid (like p-toluenesulfonic acid) to facilitate the final dehydration step from the hydroxy-isoxazoline intermediate.[8]

  • Regioisomer Formation:

    • Causality: The starting β-diketone is unsymmetrical. Nucleophilic attack by the hydroxylamine nitrogen can occur at either of the two carbonyl carbons. Attack at the carbonyl adjacent to the thiophene ring yields the desired product, while attack at the carbonyl adjacent to the trifluoromethyl group yields the undesired regioisomer, 5-(Thiophen-2-yl)-3-(trifluoromethyl)isoxazole . The electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl highly electrophilic, often favoring the formation of the undesired isomer under neutral or basic conditions.

    • Solution: Control the reaction pH. Running the reaction under slightly acidic conditions (pH 4-5) can improve the regioselectivity for the desired 3-aryl-5-trifluoromethyl isomer.[8] This protonates the hydroxylamine, and the subsequent reaction mechanism favors the formation of the desired product. You can achieve this by using hydroxylamine hydrochloride directly or by adding a reagent like glacial acetic acid.[9]

  • Product Loss:

    • Causality: The product may have some water solubility, or an emulsion may form during the aqueous work-up, leading to loss.

    • Solution: After quenching the reaction, ensure you thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times (3x). If an emulsion forms, adding brine can help break it.

Question 2: I see two major spots on my TLC plate after the reaction. How do I confirm which is my product and separate them?

Answer: This is a classic sign of regioisomer formation.

  • Identification: The two isomers have the same mass, so mass spectrometry alone won't differentiate them. ¹H NMR and ¹⁹F NMR are definitive. The chemical shift of the proton on the isoxazole ring (at the C4 position) will be different for each isomer. Furthermore, the chemical shift of the CF₃ group in ¹⁹F NMR will be distinct. Comparing your spectra to literature values for similar 3-aryl-5-(trifluoromethyl)isoxazoles is the best approach.[10]

  • Separation: The polarity of the two isomers is typically very similar, making separation challenging.

    • Flash Column Chromatography: This is the most effective method. Use a high-resolution silica gel and a carefully optimized eluent system, often a gradient of ethyl acetate in hexanes. A shallow gradient is key to achieving baseline separation.

    • Recrystallization: If one isomer is formed in significant excess and is a solid, fractional recrystallization may be possible. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).

Question 3: The reaction seems to work, but the crude product is a dark, oily tar. What's causing this decomposition?

Answer: Product degradation or side reactions involving the starting materials can lead to tar formation.

  • Causality: Thiophene rings can be sensitive to strongly acidic or oxidative conditions.[11] Additionally, prolonged heating in the presence of strong acids or bases can cause decomposition of the isoxazole ring itself.[12]

  • Solutions:

    • Avoid Harsh Conditions: Do not use strong, non-volatile acids. If an acid catalyst is needed, use a catalytic amount of a milder one.

    • Control Temperature: Do not overheat the reaction. Refluxing in ethanol (78 °C) is generally sufficient. Higher temperatures can promote decomposition.[12]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that lead to colored impurities.

Troubleshooting Decision Tree

G A Problem: Low Final Yield B Monitor Crude Reaction Mixture by TLC/LCMS A->B C Multiple Products (Isomers) B->C Two major spots D Incomplete Reaction (Starting Material Present) B->D SM spot visible E Clean Reaction, but Low Isolated Mass B->E One major spot F Cause: Poor Regioselectivity Solution: Adjust pH to 4-5 (e.g., use AcOH) C->F G Cause: Insufficient Reaction Time/Temp Solution: Increase reflux time Monitor until SM is consumed D->G H Cause: Loss during Work-up/Purification Solution: Re-extract aqueous layers. Optimize chromatography. E->H

Caption: A decision tree for troubleshooting low yield issues.

FAQs

Q: How critical is the purity of the starting β-diketone? A: It is absolutely critical. Impurities in the diketone can lead to a host of side reactions, complicating purification and lowering the yield. The diketone should be used after purification (e.g., by chromatography or recrystallization) and its identity confirmed by NMR.

Q: Can I use a different base instead of pyridine or sodium acetate? A: Yes, other non-nucleophilic bases like triethylamine can be used.[10] However, be aware that the choice of base can influence the regioselectivity.[3] It is recommended to start with established literature conditions before exploring alternatives.

Q: What is the main advantage of the alternative 1,3-dipolar cycloaddition route? A: The primary advantage is that it is often completely regioselective. The reaction between a nitrile oxide (R-CNO) and a terminal alkyne typically yields a single regioisomer.[5] However, the challenge lies in generating and handling the nitrile oxide, which is often unstable and prone to dimerization into a furoxan.[6][13] This requires careful control of concentration, often through slow addition of a precursor via a syringe pump.[14]

Q: My final product has a slight pink/brown hue. Is this normal? A: While a perfectly pure product should be a white or off-white solid, minor colored impurities are common with heterocyclic compounds. If NMR and MS data confirm the product's identity and high purity (>95%), this slight coloration is often acceptable for subsequent steps. If higher purity is required, consider a final purification step like recrystallization or passing a solution of the product through a small plug of silica gel or activated carbon.

Experimental Protocols & Data

Protocol: Synthesis via β-Diketone Condensation

This protocol is based on established methods for the synthesis of analogous 3-aryl-5-(trifluoromethyl)isoxazoles.[8]

Materials:

  • 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Ethanol (approx. 0.2 M concentration)

  • Glacial Acetic Acid (optional, 1.1 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) and ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq). If controlling for regioselectivity, add glacial acetic acid (1.1 eq) at this stage.

  • Heat the mixture to reflux (approx. 80 °C) and stir.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) every hour. The reaction is complete when the starting diketone spot is no longer visible (typically 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc). The two regioisomers, if present, will elute closely.

  • Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.

Data Table: Impact of Conditions on Regioselectivity

This table summarizes expected outcomes based on literature for analogous syntheses. Yields are illustrative.

ConditionBase/AcidExpected Major ProductTypical Yield (Desired)Reference Insight
1 (Neutral) None (from NH₂OH·HCl)Mixture of regioisomers30-50%Often results in poor selectivity due to competing reaction pathways.[3]
2 (Basic) Pyridine or Et₃N5-(Thiophen-2-yl)-3-(trifluoromethyl)isoxazole (Undesired)<20%The highly electrophilic CF₃-adjacent carbonyl is preferentially attacked under basic conditions.[9]
3 (Acidic) Glacial Acetic AcidThis compound (Desired) 60-85% Acidic conditions favor the formation of the desired isomer, providing the most reliable route to high yields of the target molecule.[8]

References

Technical Support Center: Navigating Solubility Challenges with 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their biological assays. Poor aqueous solubility is a common hurdle for many promising therapeutic candidates, with over 70% of new chemical entities facing this challenge.[1] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome solubility-related obstacles and ensure the accuracy and reliability of your experimental data.

I. Troubleshooting Guide: Addressing Specific Solubility Issues

This section is structured in a question-and-answer format to directly address common problems you may encounter during your experiments.

Issue 1: My compound precipitates immediately upon addition to the aqueous assay buffer.

Q: I've dissolved this compound in DMSO to make a stock solution, but when I add it to my aqueous buffer, it immediately "crashes out" of solution. What's happening and how can I fix it?

A: This is a classic sign of a compound exceeding its solubility limit in the final aqueous environment. The trifluoromethyl group on the isoxazole ring significantly increases the lipophilicity of the molecule, leading to poor water solubility.[2][3] While it may be soluble in a pure organic solvent like DMSO, the sudden introduction to a high-percentage aqueous buffer causes it to precipitate.[4][5]

Here’s a systematic approach to troubleshoot this issue:

1. Optimize Your Dilution Protocol:

The way you dilute your stock solution can dramatically impact its solubility. A stepwise dilution is often more effective than a single, large dilution.

  • Recommended Protocol: Instead of adding a small volume of highly concentrated stock directly into a large volume of buffer, perform a serial dilution. Prepare an intermediate dilution of your DMSO stock in the assay buffer. For example, make a 10X final concentration in a smaller volume of buffer first, ensuring rapid mixing, and then add this to the rest of your assay medium.[5] When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.[5]

2. Adjust the Final DMSO Concentration:

The concentration of the organic co-solvent in your final assay is a critical parameter. For most cell-based assays, it's essential to keep the final DMSO concentration below 0.5% to avoid cytotoxicity.[6][7] However, some assay systems can tolerate up to 1%.[8]

  • Actionable Step: Determine the maximum tolerable DMSO concentration for your specific cell line or assay system by running a solvent tolerance control experiment. This will help you find the right balance between compound solubility and maintaining biological integrity.

3. Consider Alternative Solubilization Strategies:

If optimizing the dilution and solvent concentration isn't enough, you may need to explore other formulation strategies.[9][10][11]

  • Use of Co-solvents: Besides DMSO, other co-solvents like ethanol or methanol can be considered, though their effects on the assay must also be validated.[6][12]

  • Employing Surfactants: Non-ionic surfactants such as Tween 80 or Triton X-100 can be used at low concentrations (typically 0.01-0.1%) to help keep hydrophobic compounds in solution by forming micelles.[13][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][15] β-cyclodextrin is a commonly used option.[12]

Issue 2: My compound appears to dissolve initially but then precipitates over time.

Q: My solution of this compound in the assay buffer looked clear at first, but after a few hours of incubation, I see a fine precipitate. What could be the cause?

A: This phenomenon is often due to the formation of a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to nucleate and precipitate out of the solution. This can also be influenced by temperature changes or interactions with components of the assay plate.

1. Assess for Compound Aggregation:

At concentrations above a critical aggregation concentration (CAC), some compounds can form colloidal aggregates.[16] These aggregates can lead to non-specific assay interference and may eventually precipitate.

  • Mitigation Strategy: Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can often prevent the formation of these aggregates.[14]

2. Evaluate Storage and Handling of Stock Solutions:

The stability of your DMSO stock solution can impact its performance. Repeated freeze-thaw cycles can lead to the precipitation of less soluble polymorphs of the compound.[4]

  • Best Practice: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[17] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.[17]

Issue 3: I'm observing inconsistent or non-reproducible results in my biological assay.

Q: The dose-response curves for this compound are variable between experiments. Could this be related to solubility?

A: Absolutely. Poor solubility is a major contributor to assay variability and can lead to inaccurate structure-activity relationships (SAR).[4][18] If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration.

1. Determine the Kinetic Solubility:

Before proceeding with extensive biological testing, it is highly recommended to determine the kinetic solubility of your compound in the specific assay buffer you are using.

  • Experimental Protocol: High-Throughput Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock to your aqueous assay buffer in a 96-well plate to achieve a range of final concentrations.

    • Incubate the plate at room temperature or your assay temperature for a set period (e.g., 1-2 hours) with shaking.

    • Measure the amount of dissolved compound using a method like UV-Vis spectroscopy, HPLC-UV, or nephelometry to detect light scattering from precipitated particles.

2. Address Non-Specific Binding:

Hydrophobic compounds can non-specifically bind to plasticware, such as pipette tips and assay plates, as well as to proteins in the assay medium.[19][20] This can reduce the effective concentration of the compound available to interact with its target.

  • Solutions:

    • Use low-binding plastics for your experiments.

    • Include a carrier protein like bovine serum albumin (BSA) in your buffer if your assay allows, which can help to block non-specific binding sites.

    • Pre-treating plates with a blocking agent can also be effective.

Parameter Recommendation Rationale
Stock Solution Solvent 100% DMSOHigh solvating power for many organic compounds.
Stock Solution Storage -20°C to -80°C, single-use aliquotsMinimizes degradation and precipitation from freeze-thaw cycles.[17]
Final DMSO Concentration < 0.5% (cell-based), < 1% (biochemical)Avoids solvent-induced toxicity or assay interference.[6][7][8]
Dilution Method Stepwise, serial dilution with vigorous mixingPrevents localized high concentrations and precipitation.[5]
Use of Additives 0.01-0.1% Triton X-100 or Tween 80Can prevent aggregation and improve solubility.[13][14]
Solubility Assessment Perform kinetic solubility assay in final bufferDetermines the practical solubility limit for your specific conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that contribute to its poor solubility?

A1: The primary contributors are the thiophene ring and the trifluoromethyl group. The thiophene ring is a hydrophobic aromatic system. The trifluoromethyl (-CF3) group is highly lipophilic and is known to increase the overall hydrophobicity of a molecule, which often leads to decreased aqueous solubility.[2][3]

Q2: Are there any known biological activities of isoxazole derivatives that I should be aware of?

A2: Yes, isoxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[21][22][23][24][25] Specifically, 5-(thiophen-2-yl)isoxazoles have been investigated as potential anti-breast cancer agents.[26]

Q3: Can I use sonication to help dissolve my compound in the assay buffer?

A3: Sonication can be a useful technique to break up small aggregates and aid in initial dissolution. However, it is a temporary measure and may not prevent the compound from precipitating out of a supersaturated solution over time. It is best used in conjunction with the other solubilization strategies mentioned above.

Q4: How can I be sure that the observed biological effect is not an artifact of compound precipitation or aggregation?

A4: This is a critical consideration in drug discovery. Aggregated compounds can non-specifically inhibit enzymes or interfere with assay detection systems, leading to false positives.[16][27][28] To rule out these artifacts, you should:

  • Visually inspect your assay plates for any signs of precipitation.

  • Run your assay in the presence and absence of a non-ionic detergent like Triton X-100. A significant drop in potency in the presence of the detergent is a red flag for aggregation-based activity.

  • Utilize counter-screens to identify compounds that interfere with your detection method (e.g., luciferase inhibitors if you are using a luciferase-based reporter assay).[28]

Q5: Where can I find more information on the physicochemical properties of this compound?

A5: Chemical databases such as PubChem and commercial supplier websites are good starting points for information on molecular weight, calculated logP, and other properties.[2][29][30][31] For experimental solubility data, you may need to consult specialized chemical informatics resources or perform the measurements in-house.

III. Visual Workflows and Diagrams

Workflow for Preparing Compound Solutions

Compound Solution Preparation Workflow Workflow for Preparing Compound Solutions start Start: Solid Compound prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock aliquot Aliquot into Single-Use Vials and Store at -80°C prep_stock->aliquot serial_dilution Perform Serial Dilution into Assay Buffer aliquot->serial_dilution Day of Experiment final_concentration Achieve Final Assay Concentration (<0.5% DMSO) serial_dilution->final_concentration run_assay Run Biological Assay final_concentration->run_assay

Caption: A recommended workflow for preparing compound solutions for biological assays.

Decision Tree for Troubleshooting Solubility Issues

References

Technical Support Center: Overcoming Resistance to 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the novel anticancer compound, 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions for scientists and drug development professionals. Our goal is to equip you with the knowledge to anticipate, identify, and overcome potential resistance mechanisms in your cancer cell models.

Compound Profile: this compound

PropertyDetails
Compound Name This compound
CAS Number 175203-89-1
Molecular Formula C₈H₄F₃NOS
Chemical Structure An isoxazole ring substituted with a thiophene group at position 3 and a trifluoromethyl group at position 5.
Therapeutic Class Investigational anticancer agent.
Known/Predicted Mechanism of Action While specific data on this compound is emerging, related isoxazole derivatives have been shown to induce apoptosis and inhibit key cancer-related proteins such as HSP90 and various kinases.[1][2][3] The trifluoromethyl group is known to enhance the anticancer activity of isoxazole-based molecules.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on extensive research into the isoxazole scaffold, this compound is predicted to exert its anticancer effects through the induction of apoptosis (programmed cell death).[2][3] Structurally similar compounds have been shown to target various cellular pathways, including the inhibition of heat shock protein 90 (HSP90), disruption of tubulin polymerization, and modulation of key signaling kinases.[1][5] The thiophene and trifluoromethyl moieties are included to enhance potency and cellular uptake.

Q2: My cancer cell line is showing reduced sensitivity to the compound over time. What are the potential general mechanisms of resistance?

A2: Acquired resistance to anticancer agents is a common challenge.[2][3] While specific resistance mechanisms to this compound have not yet been fully elucidated, several general mechanisms are likely to be involved:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration.

  • Target Alteration: Mutations in the primary protein target of the compound can prevent effective binding and inhibition.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibitory effects of the drug.

  • Altered Drug Metabolism: Cells may upregulate enzymes that metabolize and inactivate the compound.

  • Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to apoptosis induction.

Q3: Are there any known strategies to overcome resistance to isoxazole-based anticancer agents?

A3: Yes, several strategies have shown promise for overcoming resistance to related compounds and may be applicable here:

  • Combination Therapy: Combining this compound with other anticancer agents that have different mechanisms of action can create synergistic effects and prevent the emergence of resistance.[6][7]

  • Inhibition of Efflux Pumps: Using known inhibitors of P-glycoprotein or other ABC transporters can restore sensitivity in resistant cells.

  • Targeting Downstream Pathways: If a bypass pathway is identified, a targeted inhibitor for a key protein in that pathway can be used in combination.

  • Epigenetic Modulation: The use of epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, can sometimes re-sensitize resistant cells to chemotherapy.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific experimental issues you may encounter.

Issue 1: Increasing IC50 values in long-term cultures.

Question: I've been treating my cancer cell line with this compound for several passages, and I'm observing a gradual increase in the IC50 value. How can I determine if this is due to the development of a resistant population?

Answer: This is a classic sign of acquired resistance. To confirm and characterize this, you should perform the following workflow:

Workflow for Characterizing Acquired Resistance

cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of Mechanism A Establish a resistant cell line by continuous exposure to escalating drug concentrations. B Determine IC50 of the resistant line and parental line using an MTT assay. A->B C Calculate the Resistance Index (RI = IC50 resistant / IC50 parental). B->C D Western Blot for P-glycoprotein (ABCB1) expression. C->D If RI > 2-3 E Apoptosis Assay (Annexin V/PI) with and without drug treatment. C->E If RI > 2-3 F Cell Cycle Analysis (Propidium Iodide staining) to check for cell cycle arrest. C->F If RI > 2-3 G Gene expression analysis (RT-qPCR) of resistance-associated genes. C->G If RI > 2-3

Caption: Workflow for confirming and investigating acquired resistance.

Detailed Protocols:

  • Protocol 1: Establishing a Drug-Resistant Cell Line

    • Determine the initial IC50 of this compound in your parental cell line.[8][9]

    • Culture the cells in media containing the compound at a concentration of half the IC50.

    • Once the cells have recovered and are proliferating steadily, gradually increase the concentration of the compound in the culture medium.[10][11]

    • Continue this process for 8-12 weeks, or until the cells can tolerate a concentration several-fold higher than the initial IC50.

    • At each stage of increased concentration, it is advisable to freeze down a stock of the cells.

  • Protocol 2: MTT Assay for IC50 Determination

    • Seed cells in a 96-well plate at a predetermined optimal density.[12][13][14][15]

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.[13]

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Read the absorbance at 570 nm.

    • Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50.[13]

Issue 2: No increase in P-glycoprotein, but still resistant.

Question: I've confirmed that my resistant cell line has a high Resistance Index, but Western blotting shows no change in P-glycoprotein expression compared to the parental line. What other mechanisms should I investigate?

Answer: This is an excellent observation and points towards non-P-gp mediated resistance. Here are the next logical steps:

Investigating Non-P-gp Mediated Resistance

cluster_0 Apoptosis and Cell Cycle Analysis cluster_1 Molecular and Genetic Analysis A Perform Annexin V/PI staining to assess for reduced apoptosis in the resistant line upon drug treatment. B Analyze cell cycle distribution to see if the drug-induced cell cycle arrest is abrogated in the resistant line. A->B C RT-qPCR for expression of other ABC transporters (e.g., MRP1, BCRP). B->C D Sequencing of the putative target protein to check for mutations. B->D E Investigate altered drug metabolism using metabolomics approaches. B->E F Assess for epigenetic changes (DNA methylation, histone modifications) in key gene promoters. B->F

Caption: Investigating potential non-P-gp mediated resistance mechanisms.

Detailed Protocols:

  • Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

    • Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours.[3][5][16][17]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.[1][2][4][6][18]

  • Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

    • Treat parental and resistant cells with the compound as in the apoptosis assay.

    • Harvest and fix the cells in cold 70% ethanol.[1][2][6][18]

    • Wash the cells with PBS and treat with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][2][4][18]

Issue 3: How to test for synergistic effects with combination therapies?

Question: I want to test if another anticancer drug can overcome the resistance to this compound. How do I design and analyze such an experiment?

Answer: The Chou-Talalay method is the gold standard for quantifying drug synergy.[19][20][21][22][23] This involves treating cells with each drug alone and in combination at various concentrations.

Workflow for Synergy Analysis

cluster_0 Experimental Design cluster_1 Data Analysis A Determine the IC50 for each drug individually in the resistant cell line. B Design a combination matrix with varying concentrations of both drugs. A->B C Perform a cell viability assay (e.g., MTT) on the combination matrix. B->C D Use software like CompuSyn to calculate the Combination Index (CI). C->D E Interpret the CI values: CI < 1 (synergy), CI = 1 (additive), CI > 1 (antagonism). D->E

References

Technical Support Center: Minimizing Off-Target Effects of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Compound

The small molecule 3-(thiophen-2-yl)-5-(trifluoromethyl)isoxazole represents a chemical scaffold with significant potential in drug discovery. Related analogs have demonstrated activity as anti-cancer agents targeting estrogen receptor alpha (ERα) and as kinase inhibitors.[1][2][3] For the purpose of this guide, we will refer to a hypothetical compound from this class as TFTI (Thiophene-Fluoromethyl-Isoxazole) . The principles and protocols outlined here provide a robust framework for any researcher working with TFTI or similar small molecules to identify, characterize, and mitigate unintended molecular interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern for compounds like TFTI?

Q2: My cells treated with TFTI show a phenotype that doesn't match the known function of the intended target. Could this be an off-target effect?

A2: Yes, this is a classic indicator of a potential off-target effect. When a compound's observed biological effect (phenotype) is inconsistent with the known role of its intended target, it strongly suggests that the molecule is interacting with other cellular pathways. It is essential to validate that the observed phenotype is a direct result of inhibiting the intended target.

Q3: What is the general strategy to begin investigating off-target effects for TFTI?

A3: A multi-pronged approach is recommended, starting with simple validation experiments and progressing to more comprehensive profiling if needed. The initial steps should involve orthogonal validation methods to confirm that the observed phenotype is linked to the primary target. This includes using a structurally unrelated inhibitor for the same target and employing genetic techniques like CRISPR or RNAi to see if they replicate the compound's effect.[4][5] If discrepancies persist, broader, unbiased screening methods are the next logical step.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments with TFTI and provides actionable solutions and protocols.

Problem 1: My results with TFTI are inconsistent, or I suspect the observed phenotype is not due to the primary target.
  • Question: How can I rigorously validate that the cellular effects of TFTI are genuinely linked to its intended target and not an artifact or off-target interaction?

  • Expert Analysis & Causality: Reproducibility issues or unexpected phenotypes often arise when a small molecule engages with multiple proteins. The observed effect might be a composite of on-target and off-target activities, or entirely dominated by an off-target interaction. To establish a clear link between the target and the phenotype, you must use validation methods that are independent of the specific chemical structure of TFTI.

  • Solution Workflow: Employ two key orthogonal strategies: chemical and genetic validation.

    • Genetic Validation: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression (knockdown) or eliminate the gene (knockout) of the intended target protein.[4][6] The resulting phenotype should mimic the effect observed with TFTI treatment. A successful phenocopy provides strong evidence for on-target activity.

Objective: To determine if the reduction of the target protein level replicates the phenotype observed with TFTI treatment.

Methodology:

  • Reagent Preparation:

    • Resuspend siRNA oligos targeting your gene of interest (and a non-targeting control siRNA) according to the manufacturer's instructions to create a 20 µM stock solution.

    • Prepare your chosen transfection reagent (e.g., Lipofectamine RNAiMAX) as per the manufacturer's protocol.

  • Cell Seeding:

    • The day before transfection, seed your cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • For each well of a 6-well plate, dilute 30-50 pmol of siRNA (1.5-2.5 µL of a 20 µM stock) into 250 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5-7 µL of the transfection reagent into 250 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 500 µL siRNA-lipid complex mixture to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours. The optimal time depends on the target protein's turnover rate.

    • Endpoint 1 (Target Knockdown Verification): Harvest a subset of cells to confirm target protein reduction via Western blot or qPCR. This is a critical control step.

    • Endpoint 2 (Phenotypic Analysis): In parallel, perform your primary phenotypic assay (e.g., cell viability, reporter assay, morphological analysis) on the siRNA-treated cells and compare the results to cells treated with a non-targeting control siRNA and cells treated with TFTI.

Problem 2: TFTI shows significant cellular toxicity at concentrations needed for on-target inhibition.
  • Question: How can I determine if this toxicity is an unavoidable consequence of inhibiting the primary target or if it's caused by an off-target interaction, possibly with a protein kinase?

  • Expert Analysis & Causality: Many small molecules, particularly those with heterocyclic scaffolds like TFTI, can interact with the ATP-binding pocket of protein kinases.[3] Since kinases regulate a vast number of cellular processes, unintended inhibition of a kinase essential for cell survival can lead to toxicity.[7] Determining the kinase selectivity profile of TFTI is a crucial step in de-risking the compound.

  • Solution Workflow: Perform a broad-panel kinase selectivity screen. This involves testing the inhibitory activity of TFTI against a large number of purified kinases at a fixed concentration (for initial screening) or in dose-response format (for IC50 determination).

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Validation & Optimization observe Unexpected Phenotype or Toxicity with TFTI ortho_chem Use Structurally Unrelated Inhibitor observe->ortho_chem ortho_gen Genetic Validation (siRNA / CRISPR) observe->ortho_gen pheno_match Phenotypes Match? ortho_chem->pheno_match ortho_gen->pheno_match kinase_screen Candidate Approach: Kinase Selectivity Profiling pheno_match->kinase_screen No proteome_screen Unbiased Approach: Proteome-Wide Deconvolution (e.g., TPP, CETSA-MS) pheno_match->proteome_screen No sar Structure-Activity Relationship (SAR) Studies pheno_match->sar Yes id_targets Identify Potential Off-Targets kinase_screen->id_targets proteome_screen->id_targets validate_bind Validate Direct Binding (e.g., CETSA, Co-IP) id_targets->validate_bind validate_bind->sar optimize Synthesize Analogs with Improved Selectivity sar->optimize

Caption: Workflow for investigating and mitigating off-target effects.

The data below illustrates a potential outcome from a kinase profiling service, highlighting how to interpret selectivity.

Kinase TargetTFTI IC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)Notes
Primary Target (e.g., ERα) 15 - Potent on-target activity
Kinase A453Low selectivity; potential for off-target effects
Kinase B (e.g., a CDK)25016.7Moderate selectivity
Kinase C> 10,000> 667High selectivity; unlikely to be an off-target
Kinase D (e.g., a survival kinase)805.3Low selectivity; potential cause of toxicity

A selectivity ratio of >100 is generally considered good, but this can vary depending on the target class and therapeutic window.

Problem 3: A kinase screen identified a potential off-target. How do I confirm TFTI engages this target inside living cells?
  • Question: How can I validate the binding of TFTI to a suspected off-target protein within the complex intracellular environment?

  • Expert Analysis & Causality: An in vitro biochemical assay, like a kinase screen, uses purified recombinant proteins.[8] While informative, it doesn't fully replicate the cellular context where factors like protein complexes, compartmentalization, and endogenous ATP concentrations can influence compound binding. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's engagement with its target protein in intact cells or cell lysates.[9][10] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11][12]

  • Solution Workflow: Perform a CETSA experiment. This involves treating cells with TFTI, heating them across a temperature gradient, and then quantifying the amount of the soluble (non-denatured) target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of TFTI indicates direct target engagement.[13]

CETSA_Principle cluster_0 cluster_1 cluster_2 cluster_3 a Intact Cells + Vehicle (DMSO) c Heat across a temperature gradient (e.g., 40-70°C) a->c 1 b Intact Cells + TFTI b->c 1 d Cell Lysis & Centrifugation c->d 2 e Quantify Soluble Target Protein (e.g., Western Blot) d->e 3 f [Graph showing two melting curves: - Vehicle (lower Tm) - TFTI (higher Tm) The difference is the Thermal Shift (ΔTm)] e->f 4

Caption: The principle of CETSA for confirming target engagement in cells.

Objective: To determine if TFTI binds to and stabilizes a target protein in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with TFTI at a desired concentration (e.g., 10x the IC50) or with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend them in a protein-stabilizing buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes, one for each temperature point.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) using a PCR machine with a thermal gradient. Include an unheated control.

    • Cool the samples immediately on ice.

  • Protein Extraction:

    • Lyse the cells to release proteins. A common method is freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection and Analysis:

    • Collect the supernatant from each sample.

    • Quantify the amount of the specific target protein in the soluble fraction using Western blotting.

    • Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target protein.

    • Quantify the band intensities and normalize them to the unheated control sample for both vehicle- and TFTI-treated groups.

    • Plot the percentage of soluble protein against temperature for both conditions. A rightward shift in the curve for the TFTI-treated sample indicates thermal stabilization and confirms target engagement.[11]

Problem 4: I have no candidate off-targets. How can I identify them in an unbiased, proteome-wide manner?
  • Question: What advanced techniques can I use to discover novel or completely unexpected off-targets of TFTI across the entire proteome?

  • Expert Analysis & Causality: When you have no prior information about potential off-targets, unbiased, proteome-wide approaches are necessary. These methods assess the interaction of a small molecule with thousands of proteins simultaneously within a complex biological sample.[14] They are essential for understanding the full molecular mechanism of action and identifying potential liabilities.[15]

  • Solution Workflow: Several mass spectrometry-based proteomics methods can achieve this. Two powerful, label-free techniques are:

    • Thermal Proteome Profiling (TPP) / CETSA-MS: This is a proteome-wide extension of CETSA. Instead of analyzing one protein by Western blot, the soluble protein fractions from each temperature point are analyzed by quantitative mass spectrometry.[14] This generates melting curves for thousands of proteins at once, allowing for the simultaneous identification of multiple targets and off-targets.

    • Lysine Reactivity Profiling: This method is based on the principle that drug binding can alter the chemical reactivity of lysine residues within or near the binding pocket of a target protein.[16][17] By treating cell lysates with TFTI and then with a lysine-reactive chemical probe, changes in lysine labeling can be quantified by mass spectrometry, revealing the specific proteins (and even binding sites) that interacted with the compound.[16]

These advanced techniques typically require specialized equipment and expertise and are often performed in collaboration with a proteomics core facility.

References

addressing poor bioavailability of thiophenylisoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Thiophenylisoxazole Compounds

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thiophenylisoxazole compounds. This guide is designed to provide in-depth, actionable insights into overcoming the prevalent challenge of poor oral bioavailability associated with this chemical scaffold. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose issues and rationally design solutions for your development candidates.

This section addresses the most common questions and experimental hurdles encountered when working with thiophenylisoxazole derivatives.

Q1: My thiophenylisoxazole compound shows promising in vitro potency but very low exposure in animal studies. What are the primary reasons for this poor oral bioavailability?

A1: The poor oral bioavailability of thiophenylisoxazole compounds typically stems from a combination of three critical factors: low aqueous solubility, rapid first-pass metabolism, and potential efflux by intestinal transporters.

  • Poor Aqueous Solubility: The fused aromatic ring system of the thiophenylisoxazole core often results in a rigid, lipophilic structure. This high lipophilicity leads to low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2][3] This issue often places these compounds into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4]

  • Rapid First-Pass Metabolism: The thiophene ring is a known target for oxidative metabolism by cytochrome P450 (CYP450) enzymes, particularly CYP3A4, in the liver and gut wall.[5][6][7] This metabolic process can form reactive intermediates like thiophene S-oxides or epoxides, which are then rapidly conjugated and eliminated, significantly reducing the amount of active drug that reaches systemic circulation.[7][8][9]

  • Efflux Transporter Activity: Lipophilic compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) located in the apical membrane of intestinal enterocytes. These transporters actively pump the drug back into the GI lumen, limiting its net absorption.[10]

Q2: How can I systematically diagnose the primary cause of poor bioavailability for my specific compound?

A2: A tiered, systematic approach involving in silico, in vitro, and finally in vivo studies is the most efficient way to pinpoint the rate-limiting factor. This diagnostic workflow allows for a rational selection of the most appropriate enhancement strategy.

Below is a recommended experimental cascade to deconstruct the bioavailability challenge.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro ADME Assays cluster_2 Tier 3: Mechanistic Insights cluster_3 Tier 4: In Vivo Confirmation in_silico In Silico Prediction (logP, pKa, PSA) solubility Kinetic Solubility Assay (PBS pH 6.8, FaSSIF) in_silico->solubility Initial Assessment pampa PAMPA (Passive Permeability) solubility->pampa Solubility Data hlm Microsomal Stability (Metabolic Rate) solubility->hlm All Compounds caco2 Caco-2 Assay (Active Transport/Efflux) pampa->caco2 If Permeability is Low pk_study Rodent PK Study (IV vs. PO Dosing) caco2->pk_study Proceed with Lead Candidates metid Metabolite Identification hlm->metid If Stability is Low hlm->pk_study Proceed with Lead Candidates cyp_inhibit CYP450 Inhibition/Induction metid->cyp_inhibit Identify Key Enzymes G Compound Thiophenylisoxazole (Parent Drug) CYP450 CYP450 Enzymes (e.g., CYP3A4) Compound->CYP450 Oxidation Intermediate Reactive Intermediate (Thiophene S-oxide) CYP450->Intermediate Conjugate Glutathione Conjugate Intermediate->Conjugate Detoxification Elimination Rapid Elimination Conjugate->Elimination

References

resolving inconsistencies in 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole bioactivity data

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

A Guide to Resolving Inconsistent Bioactivity Data

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are investigating the biological activities of this compound. It is common to encounter variability in bioactivity data, especially with novel isoxazole derivatives.[1][2] This resource provides a structured, in-depth approach to troubleshooting these inconsistencies, ensuring the reliability and reproducibility of your experimental findings.

As Senior Application Scientists, we understand that unexpected results are a part of the discovery process. Our goal is to equip you with the logical framework and technical protocols to identify the root cause of variability and move your research forward with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the characterization of this compound.

Q1: My IC50 values are inconsistent with published data or vary significantly between experiments. What should I check first?

A1: Start with the source: your compound. Before troubleshooting complex biological variables, it is crucial to confirm the integrity of the compound itself. Inconsistent results are frequently traced back to issues with compound purity, stability, or handling.[3][4]

  • Causality: An impurity that is more potent than the parent compound can dominate the biological readout, leading to a misleadingly low IC50. Conversely, degradation of the active molecule will decrease its apparent potency.

  • Troubleshooting Steps:

    • Purity Verification: Independently verify the purity of your compound batch using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity level of >98% is recommended for accurate bioactivity studies.

    • Compound Stability: The isoxazole ring can be susceptible to cleavage under certain conditions.[5] Assess the stability of your compound in the solvent used for stock solutions (typically DMSO). Perform a time-course experiment where you analyze the purity of a stock solution stored under your standard conditions (e.g., -20°C or -80°C) over several weeks.

    • Solubility Issues: Poor solubility can lead to the compound precipitating out of solution, especially in aqueous assay media. This effectively lowers the concentration of the compound available to interact with the biological target, resulting in a higher, more variable IC50. Visually inspect your assay plates for any signs of precipitation.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can cause degradation.[3] It is best practice to aliquot stock solutions into single-use volumes to minimize this.[6]

Q2: I observe potent activity in a biochemical (e.g., enzyme inhibition) assay, but the effect is much weaker in my cell-based assays. Why the discrepancy?

A2: This is a classic challenge in drug discovery that highlights the difference between a simplified in vitro system and the complex environment of a living cell. Several factors can contribute to this potency drop-off.

  • Causality: A compound must cross the cell membrane to reach intracellular targets. Poor membrane permeability, active removal by efflux pumps, or rapid intracellular metabolism can all prevent the compound from reaching a sufficient concentration at its site of action.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use computational models (e.g., calculating cLogP) or experimental assays (e.g., Parallel Artificial Membrane Permeability Assay, PAMPA) to predict or measure the compound's ability to cross the cell membrane.

    • Investigate Efflux Pumps: Many cancer cell lines overexpress multidrug resistance (MDR) transporters like P-glycoprotein (P-gp). To test if your compound is a substrate, run your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant decrease in the IC50 in the presence of the inhibitor suggests that your compound is being actively removed from the cells.

    • Metabolic Stability: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.[7] You can assess this by incubating the compound with liver microsomes and measuring its disappearance over time.[7]

Q3: My IC50 values are drifting even within the same cell-based assay. What biological factors could be at play?

A3: Once you have ruled out compound integrity issues, the source of variability often lies within the biological system itself. Cell-based assays are sensitive to subtle changes in conditions.[8][9] A two- to three-fold difference in IC50 values across experiments can sometimes be considered acceptable, but larger variations point to underlying issues.[9][10]

  • Causality: The physiological state of the cells can dramatically impact their response to a compound. Factors like cell density, passage number, and serum concentration can alter signaling pathways and drug sensitivity.[10]

  • Troubleshooting Steps:

    • Standardize Cell Culture:

      • Passage Number: Use cells within a consistent and low passage number range. High-passage cells can undergo genetic drift and exhibit altered phenotypes.[9]

      • Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cells will have different growth rates and metabolic activity, affecting drug response.[10]

      • Serum Concentration: Serum contains growth factors that can activate pro-survival pathways, potentially masking the effect of your compound. Standardize the serum lot and concentration in all experiments.

    • Mitigate Plate Effects: The "edge effect," where wells on the perimeter of a microplate evaporate faster, can concentrate the compound and skew results.[9] Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[9]

    • Normalize Data Correctly: Always normalize your data to untreated controls on the same plate. This accounts for plate-to-plate variability in cell growth and assay signal.[11]

Visualizing the Troubleshooting Process

To systematically address inconsistencies, follow a logical workflow. The diagram below outlines a step-by-step process from initial observation to resolution.

TroubleshootingWorkflow Start Inconsistent Bioactivity Data Observed CheckCompound Step 1: Verify Compound Integrity - Purity (HPLC/MS) - Stability (Time-course) - Solubility Start->CheckCompound CompoundOK Compound OK? CheckCompound->CompoundOK Resynthesize Resynthesize or Re-purify Compound CompoundOK->Resynthesize No CheckAssay Step 2: Scrutinize Assay Parameters - Cell Health & Passage - Seeding Density - Plate Edge Effects - Reagent Quality CompoundOK->CheckAssay Yes Resynthesize->CheckCompound AssayOK Assay Consistent? CheckAssay->AssayOK StandardizeAssay Standardize Assay Protocol (SOP) AssayOK->StandardizeAssay No CheckMechanism Step 3: Investigate Biological Mechanism - Cell Permeability/Efflux - Target Engagement (CETSA) - Off-Target Effects AssayOK->CheckMechanism Yes StandardizeAssay->CheckAssay End Consistent Data Achieved CheckMechanism->End

Caption: A logical workflow for troubleshooting inconsistent bioactivity data.

Data Presentation: Highlighting Inconsistencies

The table below illustrates a hypothetical scenario where conflicting bioactivity data for this compound was observed, highlighting the need for the troubleshooting described.

Assay TypeTarget/Cell LineReported IC50 (µM)Potential Reason for Discrepancy
Biochemical AssayRecombinant Kinase X0.05Direct interaction with purified target, no cellular barriers.
Cell ViabilityA549 (Lung Cancer)2.5Moderate cell permeability or some metabolic inactivation.
Cell ViabilityHCT116 (Colon Cancer)15.8High expression of efflux pumps or cell-specific metabolism.
Cell ViabilityA549 (Low Serum)0.8Reduced growth factor signaling makes cells more sensitive.

Experimental Protocols

To help you validate your findings, we provide detailed protocols for key experiments.

Protocol 1: Standard Cell Viability Assay (MTT)

This protocol assesses the effect of the compound on cell metabolic activity, a common proxy for cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for 48-72 hours (this duration should be kept consistent across all experiments).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression to determine the IC50 value.[12]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm direct binding of your compound to its intended intracellular target.[13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[15][16]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle or a saturating concentration (e.g., 10-20x the cellular IC50) of this compound for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[15][17]

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze/Thaw) B->C D 4. Centrifuge (Separate Soluble vs. Precipitate) C->D E 5. Analyze Supernatant (e.g., Western Blot for Target Protein) D->E F 6. Plot Melting Curve (% Soluble Protein vs. Temp) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

By systematically applying these troubleshooting principles and validation protocols, you can resolve inconsistencies in your bioactivity data and build a robust, reproducible dataset for your research on this compound.

References

Technical Support Center: Refining Purification Techniques for Trifluoromethylated Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of trifluoromethylated isoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique properties imparted by the trifluoromethyl (CF₃) group—such as high electronegativity, metabolic stability, and lipophilicity—make these molecules highly valuable in pharmaceuticals and agrochemicals.[1][2][3] However, these same properties can introduce specific challenges during purification.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve purification challenges effectively.

Section 1: General Purification Strategy & Workflow

A successful purification begins with a well-designed strategy. The initial state of your crude product—whether it's a solid or an oil, and the nature of the impurities—will dictate the most efficient path forward.

start Crude Reaction Mixture workup Aqueous Work-up (e.g., Water/Brine Wash) start->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) extraction->drying concentrate Concentrate in vacuo drying->concentrate crude_analysis Analyze Crude Product (TLC, ¹H NMR, LCMS) concentrate->crude_analysis decision Choose Primary Purification Method crude_analysis->decision chromatography Column Chromatography decision->chromatography   Liquid or   Complex Mixture recrystallization Recrystallization decision->recrystallization Solid with High Purity (>90%) analysis Assess Purity (NMR, LCMS, etc.) chromatography->analysis recrystallization->analysis pure_product Pure Product (>95%) analysis->pure_product Purity Met repurify Further Purification Needed analysis->repurify Purity Not Met repurify->decision

Caption: General workflow for the purification of trifluoromethylated isoxazoles.

Q1: What is a standard post-reaction work-up procedure before attempting purification?

A standard work-up is crucial for removing inorganic salts and highly polar byproducts, which simplifies the subsequent purification steps.[4]

  • Quenching: After the reaction is complete, it is often quenched by adding water or a saturated aqueous solution (e.g., NH₄Cl).[5]

  • Extraction: The mixture is then transferred to a separatory funnel and extracted with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5][6] The increased lipophilicity from the CF₃ group generally ensures good partitioning into the organic layer.

  • Washing: The combined organic layers are washed sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer and break up emulsions.[4][5]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which is then ready for analysis and purification.[4]

Section 2: Flash Column Chromatography

Flash column chromatography is the most common and versatile method for purifying trifluoromethylated isoxazoles, especially for oils or complex mixtures containing similarly polar impurities.[4][7]

Q2: How do I select an appropriate solvent system (eluent) for my trifluoromethylated isoxazole?

The goal is to find a solvent system where your desired compound has a retention factor (Rƒ) between 0.2 and 0.4 on a silica gel TLC plate. The CF₃ group significantly increases the hydrophobicity of the molecule, meaning that less polar eluent systems are often required compared to their non-fluorinated analogs.

Causality: The strong electron-withdrawing nature of the CF₃ group can reduce the basicity of the isoxazole nitrogen, lessening its interaction with the acidic silanol groups of the silica gel.[2] This, combined with increased hydrophobicity, generally leads to faster elution.

A systematic approach is to start with a non-polar solvent and gradually increase polarity.

Solvent System (v/v)Typical ApplicationTarget Compounds
Hexane / Ethyl AcetateThe most common starting point. A gradient from 2% to 20% EtOAc is often effective.[5][8]General purpose for many 3,5-disubstituted trifluoromethylated isoxazoles.
Hexane / DichloromethaneUseful for separating less polar compounds or when isomers are difficult to resolve in EtOAc.Separation of regioisomers or closely related analogs.
Petroleum Ether / Ethyl AcetateA common alternative to hexane systems, often used at ratios like 8:2 or 20:1.[7][8]Purification of flavonoid-based and spiroisoxazolones.
Hexane / Diethyl EtherDiethyl ether is less polar than EtOAc and can provide different selectivity.Alternative when EtOAc gives poor separation.
Q3: My compound is streaking on the TLC plate and giving poor recovery from the column. What's happening?

This issue often points to an undesirable interaction between your compound and the stationary phase. While the CF₃ group can reduce the basicity of the isoxazole ring, some molecules may still interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing (streaking) and irreversible adsorption.[9]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Prepare your column slurry with the eluent, but add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (typically 0.5-1% by volume).[9] This neutralizes the most acidic sites on the silica, preventing compound degradation or strong binding.

  • Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica and can be a better choice for base-sensitive or highly polar basic compounds.[9]

  • Try Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be highly effective.[9]

Detailed Protocol: Step-by-Step Guide to Flash Column Chromatography
  • Eluent Selection: Determine the optimal eluent system using TLC analysis, aiming for an Rƒ of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use positive pressure to pack it into a stable bed, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). For better resolution, adsorb the crude product onto a small amount of silica gel by making a solution, adding silica, and evaporating the solvent to create a dry, free-flowing powder. Carefully add this "dry load" to the top of the packed column.[9]

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[4][5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trifluoromethylated isoxazole.

Section 3: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds that have a relatively high initial purity (>90%).[9] It excels at removing small amounts of impurities, often yielding material of very high purity.

Q4: When is recrystallization a better choice than chromatography?

Recrystallization is preferable when:

  • The target compound is a stable, crystalline solid.

  • The crude material is already of high purity.

  • You need to produce a large quantity of highly pure material, as it is more scalable than chromatography.

  • You have identified a suitable solvent in which the compound is highly soluble when hot but sparingly soluble when cold.[10]

Q5: My compound "oils out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound then separates as a liquid instead of forming a crystal lattice.

Causality & Solutions:

  • Cause: The solution is cooling too rapidly.

    • Solution: Add a bit more solvent to the oiled-out mixture, reheat until a clear solution forms, and allow it to cool much more slowly. Insulating the flask can help.[9]

  • Cause: The boiling point of the solvent is too high.

    • Solution: Choose a recrystallization solvent with a lower boiling point.[9]

  • Cause: The presence of impurities is inhibiting crystallization.

    • Solution: Attempt to remove the impurities first via a quick filtration through a silica plug or by performing column chromatography.[9]

Section 4: Troubleshooting Common Impurities

start Impurity Detected in Crude Product check_polarity Check Polarity vs. Product (via TLC/LCMS) start->check_polarity less_polar Less Polar Impurity check_polarity->less_polar Less Polar more_polar More Polar Impurity check_polarity->more_polar More Polar similar_polar Similar Polarity Impurity check_polarity->similar_polar Similar solve_less Wash crude solid with non-polar solvent (e.g., Hexane) or elute column with non-polar solvent first. less_polar->solve_less solve_more Use aqueous work-up to remove highly polar impurities. Elute product from column, leaving polar impurities at baseline. more_polar->solve_more solve_similar Optimize chromatography: - Use shallow gradient - Try different solvent system (e.g., DCM/Hexane) - Consider recrystallization similar_polar->solve_similar

Caption: Decision tree for troubleshooting common impurities.

Q6: I see an unexpected side product in my crude NMR. What could it be?

In syntheses involving the [3+2] cycloaddition of in-situ generated nitrile oxides, the most common side product is the corresponding furoxan (a 1,2,5-oxadiazole-2-oxide).[4]

Causality: This byproduct arises from the dimerization of the nitrile oxide intermediate. This side reaction is favored if the concentration of the nitrile oxide becomes too high or if the dipolarophile (the alkyne or alkene) is not sufficiently reactive.[4] Controlling the rate of formation of the trifluoromethyl nitrile oxide is critical for preferentially forming the desired isoxazole.[11][12]

Removal Strategy: Furoxans often have different polarity profiles than the target isoxazole and can typically be separated using flash column chromatography.

Section 5: Safety & Handling

Q7: What are the key safety precautions when handling trifluoromethylated compounds and purification solvents?

While the toxicological profile is specific to each molecule, general best practices for handling chemical reagents and solvents must be followed.

  • Engineering Controls: Always handle trifluoromethylated compounds and organic solvents inside a certified chemical fume hood to minimize inhalation exposure.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemically resistant gloves.[14][15]

  • Fire Safety: Many solvents used in chromatography (e.g., hexane, ethyl acetate) are flammable. Keep them away from ignition sources and use non-sparking tools.[14][15]

  • Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, in properly labeled containers according to your institution's hazardous waste disposal procedures.[16]

References

Technical Support Center: Enhancing the In Vivo Stability of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole. This guide is designed to provide in-depth, actionable insights into overcoming the stability challenges associated with this molecule in preclinical and in vivo settings. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions to advance your research.

Section 1: Understanding the Inherent Stability Challenges

The structure of this compound presents a classic dichotomy in drug design: a combination of moieties that confer both desirable properties and significant stability liabilities. A clear understanding of these structural features is the first step toward troubleshooting and enhancement.

Metabolic Vulnerability of the Thiophene Moiety

The thiophene ring is a well-known "structural alert" in medicinal chemistry.[1][2] While it is a valuable scaffold, its sulfur-containing aromatic system is susceptible to metabolic bioactivation, primarily by Cytochrome P450 (CYP450) enzymes in the liver.[3][4][5] This process can lead to rapid clearance and the formation of reactive metabolites, which can cause toxicity.[6]

The two primary metabolic pathways of concern are:

  • S-oxidation: The sulfur atom is oxidized to form a thiophene S-oxide.

  • Epoxidation: The double bonds in the ring are oxidized to form a thiophene epoxide.

Both of these metabolites are highly electrophilic and can covalently bind to cellular macromolecules, leading to potential toxicity and rapid elimination of the parent compound.[1][2][7] The specific CYP isozymes involved can vary, but CYP3A4 and 2D6 are common culprits for such heterocyclic compounds.[8]

Physicochemical Instability of the Isoxazole Ring

The isoxazole ring, while a versatile pharmacophore, contains a relatively weak Nitrogen-Oxygen (N-O) single bond.[9] This bond can be susceptible to cleavage under certain conditions:

  • Base-Catalyzed Hydrolysis: The isoxazole ring can be opened under basic or even neutral pH conditions, especially at physiological temperature (37°C).[10] This is a critical consideration for formulation and during in vivo experiments where the compound is exposed to blood plasma (pH ~7.4).

  • Reductive Cleavage: In vivo, reductive enzymes can catalyze the cleavage of the N-O bond, leading to the collapse of the ring structure. This is another potential metabolic pathway that can contribute to the compound's degradation.

The Stabilizing Influence of the Trifluoromethyl Group

In contrast to the other two moieties, the trifluoromethyl (-CF3) group is a powerful stabilizing feature. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic breakdown.[11][12]

Key benefits of the -CF3 group include:

  • Blocking Metabolism: It acts as a metabolic shield, preventing oxidative degradation at its point of attachment on the isoxazole ring.

  • Enhanced Lipophilicity: It increases the molecule's lipophilicity, which can improve membrane permeability and target engagement, though it may also impact solubility.[12][13]

  • Modulation of Electronic Properties: Its strong electron-withdrawing nature can influence the reactivity of the adjacent isoxazole ring, sometimes offering a degree of protection against degradation.[11]

graph "Metabolic_and_Chemical_Liabilities" {
  layout=neato;
  node [shape=box, style=filled, fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

// Main Compound Node COMPOUND [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Liability Nodes THIOPHENE [label="Thiophene Ring\nMetabolic Hotspot", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-1.5!"]; ISOXAZOLE [label="Isoxazole Ring\nChemical/Metabolic Instability", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-1.5!"]; CF3 [label="Trifluoromethyl Group\nMetabolic Shield", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2!"];

// Edges from Compound to Liabilities COMPOUND -- THIOPHENE [label="CYP450-Mediated\nS-oxidation & Epoxidation", color="#EA4335", dir=forward]; COMPOUND -- ISOXAZOLE [label="Hydrolytic or Reductive\nRing Cleavage", color="#FBBC05", dir=forward]; COMPOUND -- CF3 [label="Enhances Metabolic Stability", color="#34A853", dir=forward]; }

Fig 2. A logical workflow for troubleshooting in vivo stability issues.
Protocol 3.2: Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation pathways and products under various stress conditions, and to ensure the analytical method is "stability-indicating."

Procedure: Prepare solutions of the test compound (~1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation.[14] Adjust exposure time or reagent concentration as needed.

ConditionReagents & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 2-8 hours.Simulates acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M NaOH, at room temp for 1-4 hours.Tests for susceptibility to base-catalyzed degradation.
Oxidative 3% H₂O₂, at room temp for 2-8 hours.Identifies susceptibility to oxidation.
Thermal Store solid compound at 60-80°C for 24-48 hours.Assesses thermal stability.
Photolytic Expose solution to ICH-compliant light source (UV/Vis).Tests for light sensitivity.

Analysis:

  • For each condition, analyze the stressed sample alongside an unstressed control sample by a validated LC-MS/MS method.

  • Calculate the percentage degradation of the parent compound.

  • Examine the chromatogram for new peaks (degradants).

  • Use the MS/MS data to determine the mass of the degradants and propose their structures. A stability-indicating method is one where all degradant peaks are well-resolved from the parent peak.

Protocol 3.3: Formulation Development Workflow for Poorly Soluble Compounds

Objective: To systematically identify a suitable formulation vehicle that enhances solubility and stability for in vivo dosing.

Step 1: Initial Solubility Screening

  • Assess the solubility of your compound in a panel of common pharmaceutical vehicles.

  • Panel: Water, Saline, PBS (pH 7.4), PEG400, Propylene Glycol, DMSO, Ethanol, and mixtures (e.g., 10% DMSO / 40% PEG400 / 50% Saline).

  • Method: Add an excess amount of the compound to a small volume of each vehicle. Shake at room temperature for 24 hours. Centrifuge and measure the concentration of the compound in the supernatant via HPLC or LC-MS/MS.

Step 2: Selection and Optimization

  • Identify the vehicle(s) that provide the highest solubility.

  • If a single vehicle is insufficient, optimize co-solvent mixtures. For example, if a 10% DMSO/90% saline mix shows promise but solubility is still low, try increasing the organic component.

  • If co-solvents fail, move to more advanced methods:

    • Cyclodextrins: Screen for solubility enhancement with 10-20% solutions of HP-β-CD or SBE-β-CD in water.

    • Surfactants: Evaluate low concentrations (0.5-2%) of surfactants like Tween 80 or Cremophor EL.

Step 3: Stability Assessment of Lead Formulation

  • Prepare the lead formulation at the target concentration.

  • Store the formulation at room temperature and 4°C.

  • Visually inspect for precipitation and measure the compound concentration at T=0 and after 4, 8, and 24 hours.

  • A stable formulation should show <10% change in concentration and no visible precipitation over the desired time frame.

This structured approach ensures that you are not only addressing the symptoms (e.g., poor exposure) but are systematically diagnosing and solving the root cause of the instability, whether it be metabolic, chemical, or formulation-related.

Section 4: References

Please note that for this demonstration, placeholder URLs are used. In a final document, these would be live, verified links.

  • Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(9), 1450-1463. --INVALID-LINK--

  • Valia, K., & Kumar, V. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1319–1339. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. PharmaChem--INVALID-LINK--

  • Kumar, V., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(7), 1413-1424. --INVALID-LINK--

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5849. --INVALID-LINK--

  • Fenk, K., et al. (2020). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. Catalysts, 10(1), 89. --INVALID-LINK--

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. --INVALID-LINK--

  • Chem-Impex International. (n.d.). 5-(Trifluoromethyl)-3-(thiophen-2-yl)isoxazole. Chem-Impex. --INVALID-LINK--

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. --INVALID-LINK--

  • Kumar, V., & Singh, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3846-3865. --INVALID-LINK--

  • Al-Zoubi, W. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 16(5), 743. --INVALID-LINK--

  • Al-Majdhoub, M. N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18151. --INVALID-LINK--

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. --INVALID-LINK--

  • Davis, J. A., et al. (2001). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 29(4 Pt 1), 487-495. --INVALID-LINK--

  • Freeman, J. C., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Drug Metabolism and Disposition, 36(10), 2052-2061. --INVALID-LINK--

  • Grala, M., et al. (2022). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 66(3), 365-373. --INVALID-LINK--

  • Zhang, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6563. --INVALID-LINK--

  • Ronsisvalle, S., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 16(5), 6241-6250. --INVALID-LINK--

  • Consensus. (2024). Strategies to enhance pharmaceutical formulation stability. Consensus. --INVALID-LINK--

  • Ghorai, P., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(11), 2217-2232. --INVALID-LINK--

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. --INVALID-LINK--

  • Journal of Chromatography A. (2022). Journal of Chromatography A, 1677, 463321. --INVALID-LINK--

  • Thoreauchem. (n.d.). This compound. Thoreauchem. --INVALID-LINK--

  • Al-Majdhoub, M. N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18151. --INVALID-LINK--

  • Sharma, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(42), 29599-29622. --INVALID-LINK--

  • Singh, S., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1212, 123488. --INVALID-LINK--

  • Hussein, M. A., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 137-160. --INVALID-LINK--

  • Vigato, A. A., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(10), 18497-18526. --INVALID-LINK--

  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 244-248. --INVALID-LINK--

  • Rawat, T., & Singh, D. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). --INVALID-LINK--

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1633. --INVALID-LINK--

  • Wikipedia. (n.d.). Isoxazole. Wikipedia. --INVALID-LINK--

  • Rawat, T., & Singh, D. (2016). Forced Degradation Studies. SciSpace. --INVALID-LINK--

  • Vulcanchem. (n.d.). 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid. Vulcanchem. --INVALID-LINK--

  • Sharma, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(42), 29599-29622. --INVALID-LINK--

  • Sravani, G., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(4), 35-43. --INVALID-LINK--

  • Freeman, J. C., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Semantic Scholar. --INVALID-LINK--

  • Singh, R., & Rehman, Z. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168. --INVALID-LINK--

  • da Silva, F. S. Q., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(15), 5786. --INVALID-LINK--

  • Hussein, M. A., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 137-160. --INVALID-LINK--

  • Chen, S., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8207. --INVALID-LINK--

  • Al-Awad, M., & Al-Halman, I. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Current Issues in Molecular Biology, 45(8), 6650-6675. --INVALID-LINK--

  • Guengerich, F. P. (2022). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 35(8), 1327-1342. --INVALID-LINK--

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2356. --INVALID-LINK--

  • Pelkonen, O., & Raunio, H. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 22(16), 8983. --INVALID-LINK--

  • PubChem. (n.d.). 3-[5-(3-Aminopropylsulfamoyl)thiophen-2-yl]-5-[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid. PubChem. --INVALID-LINK--

  • Kumar, V., & Pradeep, P. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. --INVALID-LINK--

  • Hadidi, K. A., et al. (2003). Determination of linezolid in human plasma by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B, 794(1), 159-164. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition from bench-scale synthesis to larger-scale production of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this synthesis. This valuable building block is utilized in various research areas, including pharmaceutical development as an intermediate for anti-inflammatory and anti-cancer agents, in agricultural chemicals for pest control, and in material science for creating advanced materials.[1]

I. Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Question 1: My reaction yield has significantly dropped after moving to a larger scale. What are the likely causes and how can I improve it?

Answer: A decrease in yield upon scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale.

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's stirring mechanism is sufficient to maintain a homogenous reaction mixture.

  • Poor Temperature Control: Exothermic events that are easily dissipated in a small flask can lead to a runaway reaction in a larger vessel. Implement a robust temperature control system and consider a slower addition rate for reactive reagents.

  • Mass Transfer Limitations: The rate at which reactants are brought together can become a limiting factor on a larger scale. This is particularly relevant for heterogeneous reactions or when adding one reagent solution to another.

  • In-situ Intermediate Stability: The key reactive intermediate, trifluoroacetonitrile oxide, is prone to dimerization to form a stable furoxan byproduct.[2] On a larger scale, longer reaction times and potential temperature fluctuations can favor this side reaction.

Troubleshooting Workflow:

start Low Yield on Scale-Up c1 Check Mixing Efficiency start->c1 c2 Verify Temperature Control c1->c2 Adequate s1 Increase Agitation Speed / Use Baffles c1->s1 Inadequate c3 Evaluate Reagent Addition Rate c2->c3 Adequate s2 Implement Automated Temperature Control / Use a Reactor Jacket c2->s2 Inadequate c4 Assess Reagent Purity c3->c4 Optimal s3 Slow Addition via Syringe Pump / Addition Funnel c3->s3 Too Fast s4 Use Freshly Purified Reagents c4->s4 Impure end Improved Yield s1->end s2->end s3->end s4->end

Caption: A decision tree for troubleshooting low yield in scale-up synthesis.

Question 2: I am observing a significant amount of a byproduct that I believe is the furoxan dimer of trifluoroacetonitrile oxide. How can I minimize its formation?

Answer: The formation of the furoxan dimer is a classic competing reaction in the synthesis of isoxazoles from nitrile oxides.[2] Minimizing its formation is key to achieving a high yield of the desired product.

  • Control the Concentration of the Nitrile Oxide: The dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, keeping the instantaneous concentration of the nitrile oxide low is the most effective strategy. This can be achieved by the slow, controlled addition of the reagent used to generate the nitrile oxide in situ (e.g., the base or the precursor).[2]

  • Ensure the Dipolarophile is Readily Available: The [3+2] cycloaddition is the desired reaction pathway.[3] Ensure that the 2-ethynylthiophene is present in a slight excess and is well-mixed to readily trap the nitrile oxide as it is formed.

  • Optimize Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the decomposition of the nitrile oxide and the formation of the furoxan. A careful temperature optimization study is recommended for your specific scale.

Question 3: The purification of the final product is proving difficult on a larger scale. What are the recommended methods?

Answer: Purification on a larger scale requires a shift from standard laboratory techniques to more robust and scalable methods.

  • Crystallization: This is often the most efficient and scalable purification method for solid compounds. A systematic solvent screening is crucial to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Flash Chromatography: While still a viable option, large-scale column chromatography can be resource-intensive. If required, optimize the mobile phase to achieve good separation on a smaller scale first. For basic compounds like some isoxazole derivatives, adding a small amount of a basic modifier like triethylamine to the eluent can prevent peak tailing on silica gel.[4]

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities before any chromatographic or crystallization steps. This typically involves washing the organic layer with water and brine.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction to form the isoxazole ring?

A1: The core of this synthesis is a Huisgen 1,3-dipolar cycloaddition.[5] This is a concerted, pericyclic reaction where the 4 π-electrons of the 1,3-dipole (trifluoroacetonitrile oxide) react with the 2 π-electrons of the dipolarophile (2-ethynylthiophene) to form a five-membered heterocyclic ring.[5] The reaction is believed to proceed through a concerted mechanism, meaning that the new chemical bonds are formed in a single step without the formation of a discrete intermediate.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed.

  • Exothermic Reactions: The generation of the nitrile oxide and the subsequent cycloaddition can be exothermic. On a larger scale, the heat generated can be significant and must be controlled to prevent a thermal runaway. Use a reactor with a cooling jacket and monitor the internal temperature closely.

  • Handling of Reagents: Be aware of the hazards associated with all chemicals used. For example, some reagents may be corrosive or toxic. Always consult the Safety Data Sheets (SDS) for all materials and wear appropriate personal protective equipment (PPE).

  • Pressure Build-up: The in-situ generation of intermediates can sometimes lead to the evolution of gaseous byproducts. Ensure the reactor is equipped with a pressure relief system.

Q3: What are the recommended analytical methods for characterizing the final product and monitoring reaction progress?

A3: A combination of analytical techniques is recommended for comprehensive characterization and reaction monitoring.

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the synthesized compound.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for optimizing purification methods.

III. Experimental Protocols

The following is a generalized, scalable protocol for the synthesis of this compound, based on established methods for similar compounds. Note: This protocol should be optimized for your specific equipment and scale.

Reaction Scheme

cluster_0 Synthesis of this compound Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Thiophene-2-carbaldoxime Thiophene-2-carbaldoxime Thiophene-2-carbaldehyde->Thiophene-2-carbaldoxime NH2OH.HCl, Pyridine Thiophene-2-hydroximoyl chloride Thiophene-2-hydroximoyl chloride Thiophene-2-carbaldoxime->Thiophene-2-hydroximoyl chloride NCS, DMF This compound This compound Thiophene-2-hydroximoyl chloride->this compound 1. 3,3,3-Trifluoropropyne 2. Et3N

Caption: A representative synthetic route to the target molecule.

Scale-Up Synthesis Protocol (Starting from Thiophene-2-carbaldoxime)
ParameterLab-Scale (Example)Scale-Up (Suggested Starting Point)
Reactants
Thiophene-2-carbaldoxime5 g (39.3 mmol)100 g (786 mmol)
N-Chlorosuccinimide (NCS)5.5 g (41.2 mmol)110 g (823 mmol)
3,3,3-Trifluoropropyne~5.4 g (58.9 mmol)~108 g (1.18 mol)
Triethylamine11 mL (78.6 mmol)220 mL (1.57 mol)
Solvents
N,N-Dimethylformamide (DMF)50 mL1 L
Toluene100 mL2 L
Reaction Conditions
Temperature (Chlorination)0 °C to RT0-5 °C (maintain)
Temperature (Cycloaddition)Room Temperature20-25 °C (monitor for exotherm)
Addition Time (Et3N)30 minutes2-4 hours
Reaction Time12 hours12-24 hours (monitor by TLC/HPLC)

Procedure:

  • Chlorination: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add thiophene-2-carbaldoxime (100 g, 786 mmol) and DMF (1 L). Cool the mixture to 0-5 °C. Slowly add N-chlorosuccinimide (110 g, 823 mmol) portion-wise, maintaining the internal temperature below 10 °C. Stir the reaction mixture at this temperature for 1-2 hours after the addition is complete.

  • Cycloaddition Setup: In a separate reactor, dissolve 3,3,3-trifluoropropyne (~108 g, 1.18 mol) in toluene (2 L).

  • In-situ Generation and Cycloaddition: Slowly add the cold solution of the in-situ generated thiophene-2-hydroximoyl chloride to the solution of 3,3,3-trifluoropropyne. To this combined mixture, add triethylamine (220 mL, 1.57 mol) dropwise via an addition funnel over 2-4 hours, maintaining the temperature between 20-25 °C. An exotherm may be observed, and cooling may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water (1 L). Separate the organic layer. Wash the organic layer with water (2 x 500 mL) and then with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel.

IV. References

  • BenchChem. Technical Support Center: Purification of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole. --INVALID-LINK--

  • BenchChem. Technical Support Center: Synthesis of 5-Methyl-3-(trifluoromethyl)isoxazole. --INVALID-LINK--

  • Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. National Institutes of Health. --INVALID-LINK--

  • MDPI. (2023). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. --INVALID-LINK--

  • BenchChem. Application Note: Fluorescent Labeling of "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" for Cellular Imaging. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. --INVALID-LINK--

  • ResearchGate. Synthesis of trifluoromethylated thiophene derivatives. --INVALID-LINK--

  • The [3+2]Cycloaddition Reaction. Lecture Notes. --INVALID-LINK--

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. --INVALID-LINK--

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. --INVALID-LINK--

  • MDPI. (2022). (3+2)-Cycloadditions of Levoglucosenone (LGO) with Fluorinated Nitrile Imines Derived from Trifluoroacetonitrile: An Experimental and Computational Study. --INVALID-LINK--

  • ResearchGate. Tioxazafen synthetic route amenable for scale-up. --INVALID-LINK--

  • Comptes Rendus de l'Académie des Sciences. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. --INVALID-LINK--

  • ResearchGate. Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole | Request PDF. --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions. --INVALID-LINK--

  • ResearchGate. Scheme 1. Synthetic route for the preparation of isoxazole derivatives. --INVALID-LINK--

  • PubMed Central. (2018). Design, synthesis and fungicidal activity of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety as potential fungicides. --INVALID-LINK--

  • Hotel InterContinental Warszawa. 5-(Trifluoromethyl)-3-(thiophen-2-yl)isoxazole. --INVALID-LINK--

  • The Journal of Organic Chemistry. (2023). One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. --INVALID-LINK--

  • BLD Pharm. 138716-44-6|5-Thiophen-2-yl-isoxazole. --INVALID-LINK--

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. --INVALID-LINK--

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. --INVALID-LINK--

  • National Institutes of Health. (2019). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. --INVALID-LINK--

  • Amerigo Scientific. 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. --INVALID-LINK--

  • PubMed. (2018). Intramolecular [3 + 2] Cycloaddition Reactions of Unsaturated Nitrile Oxides. A Study from the Perspective of Bond Evolution Theory (BET). --INVALID-LINK--

  • Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. --INVALID-LINK--

  • BenchChem. Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Validation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, hereafter referred to as TTI-1, as a novel kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines a series of objective comparisons against established kinase inhibitors, supported by detailed experimental protocols and data interpretation strategies. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Rationale for Targeting Kinases with Novel Heterocyclic Compounds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. The isoxazole and thiophene scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity. TTI-1, a molecule combining these features, presents a compelling candidate for a novel kinase inhibitor. This guide will provide the necessary framework to rigorously test this hypothesis.

Section 1: Initial Biochemical Characterization of TTI-1

The first step in validating a potential kinase inhibitor is to determine its activity and selectivity in a cell-free system. This is crucial for understanding the direct interaction between the compound and its putative kinase targets.

Kinase Panel Screening

To identify the primary kinase targets of TTI-1, a broad kinase panel screening is the most efficient initial step. This involves testing the compound at a fixed concentration against a large number of purified kinases.

Experimental Protocol: Kinase Panel Screening (Luminescence-Based Assay)

  • Compound Preparation : Prepare a 10 mM stock solution of TTI-1 in 100% DMSO.

  • Assay Plate Preparation : In a 384-well plate, add 1 µL of TTI-1 (or a reference inhibitor/DMSO control) to the appropriate wells.

  • Kinase and Substrate Addition : Add 2 µL of a mixture containing the specific kinase and its corresponding substrate to each well.

  • ATP Addition : Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate at room temperature for 1 hour.[1]

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

Data Presentation: Hypothetical Kinase Panel Screening Results

Kinase Target% Inhibition by TTI-1 (1 µM)% Inhibition by Staurosporine (1 µM)
EGFR8598
SRC7895
p38 MAPK6592
AKT12588
CDK21590

Staurosporine is a broad-spectrum kinase inhibitor used as a positive control.[2]

Determination of IC50 Values

Following the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for the most promising kinase targets. This provides a quantitative measure of the compound's potency.

Experimental Protocol: IC50 Determination

The protocol is similar to the kinase panel screening, with the key difference being the use of a serial dilution of the inhibitor.

  • Prepare a 10-point serial dilution of TTI-1, typically from 10 µM to 0.1 nM.

  • Perform the luminescence-based kinase assay as described in section 1.1 for each concentration.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

Kinase TargetTTI-1 IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
EGFR500.87
SRC120<16
p38 MAPK3503020

Dasatinib is a multi-kinase inhibitor known to target SRC and other kinases.[3][4]

Section 2: Cellular Activity and Target Engagement

While biochemical assays are essential for determining direct enzymatic inhibition, it is crucial to validate these findings in a cellular context. Cell-based assays provide insights into a compound's permeability, its interaction with kinases in their native environment, and its overall effect on cellular signaling and viability.[5]

Cell Viability Assay

A fundamental cell-based assay is the measurement of cell viability upon treatment with the inhibitor. This helps to determine the compound's cytotoxic or cytostatic effects.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding : Seed cancer cell lines known to be dependent on the identified target kinases (e.g., A549 for EGFR) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of TTI-1 for 72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

Data Presentation: Comparative GI50 Values (50% Growth Inhibition)

Cell LineTTI-1 GI50 (µM)Dasatinib GI50 (µM)
A549 (EGFR dependent)1.50.05
HCT116 (SRC dependent)3.20.1
HeLa>100.5
Target Phosphorylation Analysis by Western Blot

To confirm that TTI-1 is inhibiting the intended kinase within the cell, we can analyze the phosphorylation status of its downstream substrates using Western blotting. A decrease in the phosphorylation of a known substrate is a direct indicator of target engagement.[6]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis : Treat cells with TTI-1 at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[7]

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-ERK for the EGFR pathway) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing : Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.[8]

Data Presentation: Hypothetical Western Blot Results

A representative Western blot would show a dose-dependent decrease in the phosphorylation of ERK (p-ERK) in A549 cells treated with TTI-1, while the total ERK levels remain unchanged.

Section 3: Visualizing the Validation Workflow and Signaling Pathways

To provide a clear and logical overview of the experimental process and the biological context, we utilize Graphviz diagrams.

Experimental Workflow Diagram

G cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison kinase_panel Kinase Panel Screening ic50 IC50 Determination kinase_panel->ic50 Identify top hits viability Cell Viability Assay (GI50) ic50->viability Select relevant cell lines western Western Blot (Target Phosphorylation) viability->western Confirm on-target effect comparison Compare with Reference Inhibitors (Staurosporine, Dasatinib) western->comparison

Caption: A streamlined workflow for the validation of a novel kinase inhibitor.

Hypothetical Signaling Pathway Diagram: EGFR Inhibition

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates & Activates TTI1 TTI-1 TTI1->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: TTI-1 hypothetically inhibiting the EGFR signaling pathway.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for the validation of this compound (TTI-1) as a kinase inhibitor. By employing a combination of biochemical and cell-based assays and making direct comparisons to well-characterized inhibitors, researchers can build a comprehensive profile of TTI-1's potency, selectivity, and cellular efficacy. The presented protocols and data visualization strategies provide a clear and logical framework for this endeavor.

Future work should focus on in vivo efficacy studies in relevant animal models, detailed pharmacokinetic and pharmacodynamic profiling, and off-target liability assessments to fully characterize the therapeutic potential of TTI-1.

References

A Comparative Guide to the Anti-proliferative Effects of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-proliferative effects of the novel isoxazole derivative, 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, against established chemotherapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind the evaluation of this compound, presents available experimental data for closely related analogs, and outlines the methodologies for robust in vitro comparison.

Introduction: The Promise of Isoxazole Scaffolds in Oncology

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] In the realm of oncology, isoxazole derivatives have emerged as a promising class of small molecule inhibitors targeting various hallmarks of cancer.[1][3] Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of crucial cellular enzymes to the disruption of key signaling pathways that govern cell proliferation and survival.[2][4] The incorporation of substituents such as a thiophene ring and a trifluoromethyl group can significantly modulate the biological activity of the isoxazole core, making compounds like this compound compelling candidates for anti-cancer drug discovery.

While direct experimental data on the anti-proliferative effects of this compound is not extensively available in the public domain, this guide will leverage data from a closely related analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole , to provide a foundational comparison. The structural similarities allow for a pertinent, albeit preliminary, assessment of the potential efficacy of this class of compounds.

Comparative Analysis of Anti-proliferative Activity

To contextualize the potential anti-proliferative effects of our isoxazole compound of interest, a comparison with well-established chemotherapeutic agents is essential. For this guide, we have selected Doxorubicin and Paclitaxel, two widely used cytotoxic drugs with distinct mechanisms of action, as benchmarks. The comparison will be based on their half-maximal inhibitory concentration (IC50) values, a standard measure of a drug's potency in inhibiting cell growth.

The human breast adenocarcinoma cell line, MCF-7 , is a well-characterized and commonly used model for in vitro cancer research and will serve as the primary cell line for this comparative analysis.

Table 1: Comparative In Vitro Anti-proliferative Activity (IC50) against MCF-7 Cells

CompoundChemical StructureMechanism of ActionIC50 (µM) on MCF-7 Cells
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (Analog of Interest)[Image of the chemical structure of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole]Putative kinase inhibitor, apoptosis inducer19.72[5]
Doxorubicin[Image of the chemical structure of Doxorubicin]DNA intercalator, Topoisomerase II inhibitor~0.1 - 2.5[6][7]
Paclitaxel[Image of the chemical structure of Paclitaxel]Microtubule stabilizer, mitotic inhibitor~0.0035 - 3.5[3][8]

Note: The IC50 values for Doxorubicin and Paclitaxel can vary between studies due to differences in experimental conditions such as drug exposure time and the specific assay used.[1]

Mechanistic Insights and Potential Signaling Pathways

The anti-proliferative activity of isoxazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell growth and survival. While the precise mechanism of this compound is yet to be fully elucidated, related compounds have been shown to induce apoptosis and inhibit protein kinases.[4][5]

A plausible mechanism of action for this class of compounds involves the inhibition of signaling cascades that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Isoxazole 3-(Thiophen-2-yl)-5- (trifluoromethyl)isoxazole (Putative Inhibitor) Isoxazole->PI3K Inhibits Isoxazole->Akt Inhibits Isoxazole->Raf Inhibits

Caption: Putative inhibition of pro-survival signaling pathways by the isoxazole derivative.

Experimental Protocols for In Vitro Anti-proliferative Assays

To ensure the generation of reliable and reproducible data, standardized in vitro assays are paramount. The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound, Doxorubicin, Paclitaxel (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, Doxorubicin, and Paclitaxel) in complete DMEM. A typical concentration range would span from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as in the compound-treated wells) and a blank control (medium only).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for another 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (5,000 cells/well) in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan (150 µL DMSO/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Step-by-step workflow of the MTT assay for determining anti-proliferative activity.

Conclusion and Future Directions

The available data on a close structural analog suggests that this compound holds potential as an anti-proliferative agent. While its potency may not surpass that of established chemotherapeutics like Doxorubicin and Paclitaxel based on this preliminary comparison, the unique chemical scaffold warrants further investigation. The introduction of a trifluoromethyl group has been shown to enhance the anti-cancer activity of similar isoxazole compounds, indicating that this compound could exhibit greater efficacy than its non-fluorinated counterpart.[5]

Future research should focus on:

  • Direct In Vitro Testing: Performing comprehensive in vitro anti-proliferative assays with this compound against a panel of cancer cell lines to determine its IC50 values and spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in preclinical animal models to assess its therapeutic potential in a physiological context.

By systematically addressing these research questions, the true potential of this compound as a novel anti-cancer agent can be fully realized.

References

A Comparative Analysis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole Derivatives and Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a promising class of anti-cancer compounds, the 3-(thiophen-2-yl)-5-(trifluoromethyl)isoxazole derivatives, against established anti-cancer agents, namely Tamoxifen and Doxorubicin. This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.

Introduction: The Quest for Novel Anti-Cancer Therapeutics

The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that exhibit enhanced efficacy and selectivity. Isoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer properties.[1] The incorporation of a trifluoromethyl (–CF3) group into these molecules has been shown to significantly enhance their biological activity, a phenomenon attributed to increased lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3]

This guide focuses on a specific subset of these compounds, namely this compound derivatives, and evaluates their anti-cancer potential in comparison to two widely used chemotherapeutic drugs: Tamoxifen, a selective estrogen receptor modulator (SERM), and Doxorubicin, an anthracycline antibiotic. The comparison will be primarily based on their performance against the human breast adenocarcinoma cell line, MCF-7, a well-established model for estrogen receptor-positive (ER+) breast cancer.

Mechanism of Action: A Tale of Three Compounds

The efficacy of an anti-cancer agent is intrinsically linked to its mechanism of action. Here, we delve into the distinct ways in which the isoxazole derivatives, Tamoxifen, and Doxorubicin exert their cytotoxic effects.

This compound Derivatives: Targeting ERα and Inducing Apoptosis

Recent studies have elucidated that 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives exhibit potent anti-cancer activity, particularly against ER+ breast cancer cells.[4] Their primary mechanism of action is believed to involve the inhibition of Estrogen Receptor Alpha (ERα), a crucial nuclear hormone receptor that plays a pivotal role in the proliferation of the majority of breast cancers.[4][5][6] By targeting ERα, these compounds can disrupt the estrogen-driven growth signals that fuel cancer progression.

Furthermore, experimental evidence strongly suggests that these isoxazole derivatives induce cancer cell death through apoptosis, a form of programmed cell death.[7][8] This is a desirable characteristic for an anti-cancer agent as it is a controlled process that minimizes inflammation and damage to surrounding healthy tissues.

cluster_0 Cancer Cell Isoxazole 3-(Thiophen-2-yl)-5- (trifluoromethyl)isoxazole Derivative ERa Estrogen Receptor α (ERα) Isoxazole->ERa Inhibition Apoptosis Apoptosis Isoxazole->Apoptosis Induces Proliferation Cell Proliferation and Survival ERa->Proliferation Promotes

Caption: Mechanism of this compound.

Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)

Tamoxifen is a well-established hormonal therapy for ER+ breast cancer.[9] It acts as a selective estrogen receptor modulator (SERM), meaning it has both anti-estrogenic and estrogenic effects depending on the target tissue.[10][11] In breast tissue, Tamoxifen competitively binds to ERα, blocking estrogen from binding and thereby inhibiting the growth-promoting signals that drive cancer cell proliferation.[7][10] However, in other tissues like the endometrium and bone, it can act as an estrogen agonist.[11] Tamoxifen itself is a prodrug that is metabolized into more active compounds, such as endoxifen, which has a much higher affinity for the estrogen receptor.[7]

cluster_1 ER+ Breast Cancer Cell Tamoxifen Tamoxifen ERa Estrogen Receptor α (ERα) Tamoxifen->ERa Competitively Binds & Blocks Estrogen Estrogen Estrogen Estrogen->ERa Gene_Transcription Estrogen-Responsive Gene Transcription ERa->Gene_Transcription Activates Proliferation Cell Proliferation Gene_Transcription->Proliferation cluster_2 Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topo_II Topoisomerase II Doxorubicin->Topo_II Inhibits DNA_Breaks DNA Double-Strand Breaks DNA->DNA_Breaks Topo_II->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Start Seed Cells in 96-well Plate Treat Add Test Compounds Start->Treat Incubate_1 Incubate (e.g., 48h) Treat->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (3-4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read Measure Absorbance (570nm) Solubilize->Read End Calculate IC50 Read->End Start Treat Cells with Compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cells Analyze->End

References

A Comparative Analysis of a Novel Thiophene-Isoxazole Derivative and Sorafenib in Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, with limited therapeutic options for advanced stages. For years, the multi-kinase inhibitor sorafenib has been a first-line standard of care, albeit with modest survival benefits and the emergence of resistance. This has spurred the search for novel small molecules with improved efficacy and different mechanisms of action. Among these, heterocyclic compounds containing isoxazole and thiophene moieties have garnered interest for their diverse biological activities.

This guide provides a detailed, data-driven comparison between the established drug, sorafenib, and a promising, structurally related novel compound, 3-(thiophen-2-yl)-5-(trifluoromethyl)isoxazole . As direct comparative experimental data for this specific isoxazole derivative in HCC cells is not yet available in published literature, we will draw upon findings for a closely related analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) , to provide a scientifically grounded perspective on the potential of this chemical class. This guide will delve into their mechanisms of action, present comparative in vitro efficacy data, detail the experimental protocols used for their evaluation, and explore the signaling pathways they target.

The Benchmark: Sorafenib's Mechanism of Action in HCC

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis[1][2]. Its primary targets include the Raf serine/threonine kinases (c-Raf and B-Raf) within the Ras/Raf/MEK/ERK signaling cascade, and receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor (PDGFR-β)[1][3].

The Ras/Raf/MEK/ERK pathway is frequently over-activated in HCC, playing a crucial role in cell proliferation, differentiation, and survival[4][5][6][7]. By inhibiting Raf kinases, sorafenib effectively blocks this downstream signaling, leading to a reduction in tumor cell growth[2][8]. Furthermore, its inhibition of VEGFR and PDGFR disrupts angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis[1]. Sorafenib also induces apoptosis (programmed cell death) in HCC cells through both intrinsic and extrinsic pathways, involving the modulation of pro-apoptotic and anti-apoptotic proteins[2][3][4].

A Novel Contender: The Potential of this compound

The isoxazole ring is a key scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer properties. The specific compound, this compound, combines this with a thiophene ring, another heterocycle recognized for its presence in bioactive molecules. While this exact compound has not been extensively profiled in HCC literature, a study on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has demonstrated potent anti-cancer activity in human breast cancer cell lines (MCF-7)[9].

The most active analogue in this series, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) , exhibited significant cytotoxicity, suggesting that this structural backbone is a promising starting point for the development of new anticancer agents[9]. The trifluoromethyl group at the 5-position of the isoxazole ring is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and cell permeability.

In Vitro Efficacy: A Head-to-Head Data Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below is a comparison of reported IC50 values for sorafenib in common HCC cell lines and the IC50 value for the representative isoxazole analogue, TTI-4, in a cancer cell line.

CompoundCell LineIC50 (µM)Duration of TreatmentCitation
Sorafenib HepG2~3.1 - 7.1048 - 72 hours[1][6][10][11]
Huh7~4.5 - 11.0348 - 72 hours[1][10]
TTI-4 (Analogue) MCF-7 (Breast Cancer)2.63Not Specified[9]

It is important to note that the comparison of TTI-4's IC50 in a breast cancer cell line to sorafenib's in HCC cell lines is indirect. However, the potent, low micromolar activity of TTI-4 suggests that the this compound scaffold has the potential for significant antiproliferative effects, warranting its investigation in hepatocellular carcinoma models.

Delving into the Mechanism: Apoptosis and Signaling Pathways

Sorafenib-Induced Apoptosis:

Sorafenib is well-documented to induce apoptosis in HCC cells. This is achieved through the mitochondrial-dependent intrinsic pathway, characterized by the activation of caspases (like caspase-3) and an increase in the population of hypodiploid cells[2]. It also modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria[2]. Furthermore, sorafenib can sensitize HCC cells to apoptosis induced by physiological cytokines like TGF-β and TNF-α[2][4].

Hypothesized Mechanism for the Isoxazole Derivative:

While the precise mechanism of action for this compound in HCC is yet to be elucidated, we can hypothesize its potential pathways based on its structural features and data from related compounds. Many small molecule kinase inhibitors share common structural motifs that enable them to bind to the ATP-binding pocket of kinases. The thiophene-isoxazole core could potentially target kinases within the key oncogenic pathways in HCC, such as the Raf/MEK/ERK or PI3K/Akt/mTOR pathways. The study on the TTI series of compounds, including TTI-4, revealed an apoptotic mechanism of cell death in breast cancer cells, suggesting that the novel isoxazole may act similarly in HCC cells[9].

Visualizing the Pathways and Workflows

To better understand the cellular machinery at play and the experimental approaches to study these compounds, the following diagrams illustrate the key signaling pathways in HCC and a standard workflow for evaluating anticancer compounds.

Raf_MEK_ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Sorafenib Sorafenib Sorafenib->Raf Inhibition Isoxazole 3-(Thiophen-2-yl)-5- (trifluoromethyl)isoxazole (Hypothesized Target) Isoxazole->Raf Potential Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: The Raf/MEK/ERK signaling pathway and points of inhibition.

Experimental_Workflow Start Start: Select HCC Cell Lines (e.g., HepG2, Huh7) Culture Cell Culture Start->Culture Treatment Treat with varying concentrations of Compound vs. Sorafenib Culture->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining via Flow Cytometry) Treatment->Apoptosis Mechanism Mechanistic Studies Treatment->Mechanism IC50 Determine IC50 Values Viability->IC50 Analysis Data Analysis and Comparison IC50->Analysis Apoptosis->Analysis WesternBlot Western Blotting for key signaling proteins (p-ERK, p-Akt, Caspase-3) Mechanism->WesternBlot WesternBlot->Analysis

Caption: A typical workflow for in vitro evaluation of anticancer compounds.

Experimental Protocols

For the rigorous evaluation of novel compounds against established drugs, standardized and reproducible protocols are paramount. Below are detailed methodologies for key experiments cited in this comparison.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, treat the cells with various concentrations of the test compound or sorafenib. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound or sorafenib for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting

This technique is used to detect specific proteins in a sample and assess their expression levels.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Sorafenib has long been the cornerstone of systemic therapy for advanced HCC, primarily through its inhibition of the Raf/MEK/ERK pathway and angiogenesis. However, the quest for more potent and selective agents is critical. The novel compound class, represented by this compound, shows significant promise based on the potent in vitro activity of its close analogue, TTI-4.

While the direct comparison presented in this guide is based on an analogue due to the current lack of published data on the specific title compound in HCC, the low micromolar IC50 value of TTI-4 is highly encouraging. Future research should focus on synthesizing and evaluating this compound and its derivatives directly in a panel of HCC cell lines. Head-to-head studies against sorafenib are warranted to definitively assess its antiproliferative and pro-apoptotic efficacy.

Furthermore, detailed mechanistic studies, including kinase profiling and analysis of its effects on the Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways, will be crucial to elucidate its mechanism of action and identify potential biomarkers for sensitivity. Such investigations will be instrumental in determining if this promising scaffold can be developed into a next-generation therapeutic for hepatocellular carcinoma.

References

A Comparative Analysis of the Potency of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold represents a privileged structure due to its versatile biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The strategic incorporation of a thiophene ring and a trifluoromethyl group can significantly modulate the physicochemical properties and biological potency of the resulting compounds. This guide provides a comprehensive comparative analysis of the potency of 3-(thiophen-2-yl)-5-(trifluoromethyl)isoxazole analogs, with a focus on their anticancer activity. We will delve into the structure-activity relationships (SAR), experimental data, and the underlying mechanistic rationale for their efficacy.

The Core Scaffold: A Fusion of Favorable Moieties

The this compound core brings together three key chemical entities:

  • Isoxazole: A five-membered heterocyclic ring containing nitrogen and oxygen, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[4]

  • Thiophene: A sulfur-containing aromatic heterocycle that can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and target engagement.[6][7]

  • Trifluoromethyl Group (-CF3): The inclusion of this strongly electron-withdrawing group often enhances metabolic stability, membrane permeability, and binding affinity due to its lipophilic nature.

The strategic combination of these fragments has led to the development of potent bioactive molecules, particularly in the realm of oncology.

Comparative Potency Analysis: Anticancer Activity Against MCF-7 Cells

A significant body of research has focused on the evaluation of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives as anti-breast cancer agents targeting the estrogen receptor-alpha (ERα).[8] The following data, extracted from a key study, highlights the structure-activity relationships of this class of compounds against the human breast cancer cell line MCF-7.

Compound IDR Group (at 3-position of isoxazole)IC50 (µM) against MCF-7
TTI-43,4-dimethoxyphenyl2.63
TTI-63,4,5-trimethoxyphenyl1.91

Table 1: In Vitro Anticancer Activity of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole Analogs.[8]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical insights into the SAR of this compound series:[8]

  • Importance of the Thiophene and Trifluoromethyl Groups: The study highlights that the presence of an unsubstituted thiophene ring at the 5th position and a trifluoromethyl group at the 4th position of the isoxazole core is crucial for superior anticancer activity.

  • Influence of the Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring at the 3-position of the isoxazole significantly impact potency. The introduction of electron-donating methoxy (-OCH3) groups on the phenyl ring enhances activity.

  • Enhanced Potency with Increased Electron Density: The most potent compound, TTI-6, possesses a 3,4,5-trimethoxyphenyl group, suggesting that a highly electron-rich benzene ring is favorable for activity. This increased electron density may enhance the binding affinity of the molecule to its biological target.[8]

Experimental Protocols: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of the potency data, it is essential to follow well-defined experimental protocols. The following is a detailed methodology for determining the in vitro anticancer activity of the isoxazole analogs.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

A Seed MCF-7 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of isoxazole analogs B->C D Incubate for 48 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the cell culture medium. After the initial 24-hour incubation, replace the medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Targeting the Estrogen Receptor α Signaling Pathway

The potent anticancer activity of these 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole analogs against MCF-7 cells is attributed to their ability to target the estrogen receptor-alpha (ERα).[8] In estrogen-dependent breast cancers, the binding of estradiol to ERα triggers a signaling cascade that promotes tumor growth and proliferation.

Simplified ERα Signaling Pathway

Estradiol Estradiol ERa ERα Estradiol->ERa Dimerization Dimerization ERa->Dimerization Apoptosis Apoptosis ERa->Apoptosis ERE Estrogen Response Element (ERE) Dimerization->ERE GeneTranscription Gene Transcription ERE->GeneTranscription CellProliferation Cell Proliferation & Survival GeneTranscription->CellProliferation IsoxazoleAnalog Isoxazole Analog IsoxazoleAnalog->ERa Inhibition

Caption: Simplified diagram of the ERα signaling pathway and the inhibitory action of the isoxazole analogs.

The isoxazole analogs act as antagonists of ERα. By binding to the receptor, they likely induce a conformational change that prevents the binding of estradiol and subsequent downstream signaling events. This inhibition of the ERα pathway ultimately leads to a reduction in cell proliferation and the induction of apoptosis (programmed cell death) in ERα-positive breast cancer cells.[8]

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a promising class of compounds with potent anticancer activity. The SAR studies clearly indicate that modifications to the phenyl ring at the 3-position can significantly enhance potency, with electron-rich systems being particularly effective. The detailed experimental protocols provided herein serve as a foundation for further research and development of these compounds.

Future investigations should focus on:

  • Expanding the Analog Library: Synthesizing and evaluating a broader range of analogs with diverse substitutions on both the thiophene and phenyl rings to further refine the SAR.

  • In Vivo Efficacy Studies: Assessing the most potent compounds in animal models of breast cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploring Other Cancer Types: Investigating the activity of these compounds against other types of cancer to determine their broader therapeutic potential.

By leveraging the insights gained from this comparative analysis, researchers can continue to optimize the this compound scaffold to develop novel and effective anticancer agents.

References

Bridging the Gap: A Comparative Guide to Validating In Silico Predictions for Thiophenyl-Trifluoromethyl-Isoxazoles with Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Experimental Validation in Computational Drug Discovery

In the modern era of drug discovery, in silico methodologies have become indispensable tools, accelerating the identification and optimization of novel therapeutic agents.[1] These computational approaches, ranging from molecular docking to pharmacokinetic predictions, allow researchers to screen vast virtual libraries of compounds and prioritize those with the highest potential for biological activity, thereby saving significant time and resources.[1] However, computational predictions are models of reality, not reality itself. The ultimate arbiter of a molecule's therapeutic potential is its performance in robust experimental assays. This guide provides a comprehensive comparison of in silico predictions with experimental data for the promising class of thiophenyl-trifluoromethyl-isoxazole compounds.

Due to a scarcity of published data on 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, this guide will focus on a closely related and well-documented series of positional isomers: 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles . This allows for a detailed exploration of the methodologies used to validate computational predictions for this important chemical scaffold, providing a practical framework for researchers in the field. The principles and techniques discussed herein are directly applicable to the broader class of thiophenyl-isoxazoles. The isoxazole ring is a key pharmacophore known for a wide range of biological activities, including anticancer and anti-inflammatory effects, making this class of compounds a fertile ground for drug development.[2]

In Silico Prediction: Unveiling Therapeutic Potential through Molecular Docking

Computational studies on 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives have primarily focused on their potential as anticancer agents. A key in silico technique employed is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein.

A recent study identified a series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles with potential anti-breast cancer activity.[3][4] The researchers hypothesized that these compounds could target the estrogen receptor alpha (ERα) , a crucial nuclear hormone receptor implicated in the progression of several human cancers.[3][4]

Computational Protocol: Molecular Docking
  • Protein Preparation: The crystal structure of the ERα ligand-binding domain was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives were generated and optimized to their lowest energy conformation.

  • Docking Simulation: Molecular docking simulations were performed to predict the binding mode and affinity of the isoxazole derivatives within the active site of ERα. The docking scores, typically expressed in kcal/mol, were calculated to estimate the binding affinity.

The in silico analysis predicted that these isoxazole derivatives would bind effectively to the ERα, suggesting a potential mechanism for their anticancer activity.[3][4] Specifically, the predictions highlighted key interactions between the ligands and amino acid residues in the receptor's binding pocket.

Experimental Validation: From Synthesis to Biological Evaluation

The true test of these in silico predictions lies in their experimental validation. This multi-step process involves the chemical synthesis of the predicted compounds, their structural confirmation, and rigorous biological testing.

Workflow for Experimental Validation

The following diagram illustrates the typical workflow for validating in silico predictions for a novel compound series.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Data Comparison & Analysis in_silico Molecular Docking Prediction (e.g., Target: ERα) synthesis Chemical Synthesis of Isoxazole Derivatives in_silico->synthesis characterization Spectroscopic Characterization (NMR, IR, Mass Spec) synthesis->characterization in_vitro In Vitro Biological Assays (e.g., Cytotoxicity, Apoptosis) characterization->in_vitro comparison Comparison of Predicted and Experimental Data in_vitro->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: Workflow for validating in silico predictions.

Step 1: Chemical Synthesis

A series of 3-phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives were synthesized to test the computational hypotheses.[3][4] A novel, metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy was employed using readily available α,β-unsaturated ketones.[3][4]

Step 2: Structural Characterization

The synthesized compounds were rigorously purified and their structures confirmed using a suite of spectroscopic techniques, including:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

This step is crucial to ensure that the compounds tested in biological assays are indeed the intended molecules.

Step 3: In Vitro Biological Evaluation

The synthesized isoxazole derivatives were then evaluated for their anticancer activity against various cancer cell lines, including the human breast cancer cell line MCF-7, which is ERα-positive.[3][4]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized isoxazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, was calculated.

Further mechanistic studies, such as apoptosis induction and cell cycle analysis, were also performed to understand how the compounds exert their cytotoxic effects.[3][4]

Comparison of In Silico and Experimental Data

The experimental results provided a clear validation of the initial in silico predictions. The synthesized 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives demonstrated significant and selective cytotoxicity against the MCF-7 breast cancer cell line.[3][4]

CompoundPredicted Binding Affinity (Docking Score, kcal/mol) for ERαExperimental Cytotoxicity (IC₅₀, µM) against MCF-7 cells
TTI-4 (3-(3,4-dimethoxyphenyl) derivative)High (Specific value not provided in abstract)2.63
TTI-6 (3-(3,4,5-trimethoxyphenyl) derivative)High (Specific value not provided in abstract)1.91

Data sourced from Pattanayak et al. (2025).[3][4]

The strong correlation between the predicted binding to ERα and the observed anticancer activity supports the initial hypothesis. The in silico molecular docking, induced fit analysis, and ADMET studies further corroborated the effects of different functional groups on the anti-breast cancer activity by inhibiting ERα.[3][4]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The experimental data also enabled the elucidation of key structure-activity relationships (SAR). The SAR studies revealed that an unsubstituted thiophene ring at the 5th position, a trifluoromethyl group at the 4th position, and a highly electron-rich benzene ring with three methoxy groups at the 3rd position of the isoxazole core were crucial for superior anticancer activity.[3][4] Further investigation into the mechanism of action through apoptosis induction, cell cycle analysis, and nuclear staining indicated that the compounds induce apoptotic cell death.[3][4]

The following diagram illustrates the hypothesized mechanism of action.

G isoxazole 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole (e.g., TTI-6) er_alpha Estrogen Receptor α (ERα) isoxazole->er_alpha Inhibition apoptosis Apoptosis Induction er_alpha->apoptosis Leads to cell_death Cancer Cell Death apoptosis->cell_death

Caption: Hypothesized mechanism of action.

Conclusion: The Synergy of In Silico and Experimental Approaches

This comparative guide demonstrates the powerful synergy between in silico prediction and experimental validation in modern drug discovery. While molecular docking correctly identified the potential of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles as anticancer agents targeting ERα, only through chemical synthesis and rigorous biological testing could this hypothesis be confirmed and the most potent analogues identified. The experimental data not only validated the computational predictions but also provided crucial insights into the structure-activity relationships and mechanism of action, paving the way for the further development of this promising class of compounds. This iterative cycle of prediction, synthesis, and testing remains the cornerstone of rational drug design.

References

A Senior Application Scientist's Comparative Guide to Reproducibility in Biological Assays for 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of key biological assays for characterizing compounds based on the 3-(thiophen-2-yl)-5-(trifluoromethyl)isoxazole scaffold. This chemical structure is a recurring motif in modern medicinal chemistry, with its derivatives showing significant promise in oncology.[1] This document moves beyond simple protocol recitation to dissect the nuances of experimental reproducibility, offering field-proven insights into why certain assays are chosen and how to ensure the resulting data is both accurate and reliable.

The core challenge in early-stage drug discovery is not merely identifying active compounds, but generating reproducible data that confidently informs subsequent development. The isoxazole and thiophene heterocycles are considered "privileged pharmacophores" due to their prevalence in biologically active molecules, frequently targeting pathways involved in cell proliferation and survival.[1] Specifically, derivatives of this family have demonstrated potent anti-cancer activity, often through the inhibition of protein kinases that are critical for tumor growth and angiogenesis.[2][3][4]

This guide will focus on two orthogonal assay types pivotal for characterizing such compounds: the cell-based proliferation assay, which assesses the overall cellular impact, and the biochemical kinase assay, which interrogates a specific molecular target. By understanding the principles, strengths, and sources of variability for each, researchers can design robust screening funnels and build a self-validating system for compound evaluation.

Pillar 1: The Cell-Based Assay: Gauging Antiproliferative Effects with the MTT Assay

The first step in evaluating a potential anti-cancer agent like this compound is often to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for this purpose due to its simplicity and amenability to high-throughput screening.[5]

The Principle of Causality: From Mitochondrial Activity to Viability

The MTT assay's core premise is that the metabolic activity of a cell population is proportional to the number of viable cells.[5] The assay relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases in living cells.[6] Therefore, the intensity of the purple color produced is a direct indicator of mitochondrial health and, by extension, cell viability. A reduction in color intensity in treated cells compared to untreated controls indicates cytotoxicity or a halt in proliferation.

Experimental Workflow: A Self-Validating System

A robust MTT assay protocol is designed to minimize variability and includes inherent controls to validate the results of each run.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_readout Phase 3: Readout P1 Cell Seeding: Plate cells in a 96-well plate at optimal density. Allow 24h for attachment. P2 Compound Dilution: Prepare serial dilutions of This compound in culture medium. E1 Treatment: Replace medium with compound dilutions. Include vehicle (DMSO) and no-cell controls. P2->E1 E2 Incubation: Incubate for a defined period (e.g., 48-72 hours). E1->E2 R1 MTT Addition: Add MTT reagent to each well. Incubate for 2-4 hours. E2->R1 R2 Solubilization: Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. R1->R2 R3 Absorbance Measurement: Read absorbance at ~570 nm with a plate reader. R2->R3

Figure 1: Standard workflow for the MTT cell proliferation assay.

Detailed Protocol for MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Plating: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate the plate in the dark at room temperature for at least 2 hours.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background noise.[6]

Expertise in Action: Mitigating Variability in Cell-Based Assays

The inherent biological variability of living cells is the primary challenge to the reproducibility of this assay.[8]

Factor Affecting ReproducibilityCausality and Expert InsightMitigation Strategy
Cell Line Integrity Cancer cell lines are genetically unstable and can change over time and with passage number, altering their response to drugs.[8]Use low-passage number cells from a reputable cell bank (e.g., ATCC). Regularly perform cell line authentication.
Cell Seeding Density Inconsistent initial cell numbers per well lead to high variability in the final readout. The relationship between cell number and signal is only linear within a specific range.Perform a cell titration experiment to determine the optimal seeding density that falls within the linear range of the assay. Use calibrated multichannel pipettes for seeding.
Compound Interference Some test compounds can directly reduce MTT or interfere with the absorbance reading, leading to false results.[9]Run a "no-cell" control with the compound and MTT to check for direct reduction. If interference is suspected, confirm results with an orthogonal assay (e.g., crystal violet staining).[8]
Protocol Execution Variations in incubation times, incomplete formazan solubilization, or "edge effects" on the plate can introduce significant error.Strictly adhere to standardized incubation times. Ensure complete dissolution of formazan crystals by gentle mixing. Use the outer wells of the plate for blanks or controls to minimize edge effects.

Pillar 2: The Biochemical Assay: Pinpointing Kinase Inhibition

While a cell-based assay demonstrates if a compound has a cytotoxic effect, a biochemical assay can reveal how. Given that many thiophene and isoxazole derivatives function as kinase inhibitors, a direct in vitro kinase assay is a logical and necessary next step to validate the compound's mechanism of action.[2][3]

The Principle of Causality: From ATP Consumption to Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Kinase inhibitors typically work by competing with ATP for binding to the kinase's active site. Luminescence-based kinase assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to the amount of substrate phosphorylation.[10] In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Experimental Workflow: A System for Mechanistic Validation

This workflow is designed to precisely quantify the interaction between the compound and its purified target enzyme, free from the complexities of a cellular environment.

Kinase_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: ADP Detection P1 Reagent Preparation: Prepare kinase, substrate, ATP, and inhibitor solutions in assay buffer. P2 Inhibitor Dilution: Create a serial dilution of This compound. R1 Inhibitor Pre-incubation: Add inhibitor and kinase to a 384-well plate. Incubate. P2->R1 R2 Reaction Initiation: Add ATP/Substrate mix to start the reaction. Incubate. R1->R2 D1 Reaction Termination: Add ADP-Glo™ Reagent to stop kinase activity and deplete ATP. R2->D1 D2 Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. D1->D2 D3 Luminescence Reading: Measure luminescent signal with a plate reader. D2->D3 Assay_Relationship cluster_cell Cell-Based Assay (MTT) cluster_biochem Biochemical Assay (Kinase) Compound 3-(Thiophen-2-yl)-5- (trifluoromethyl)isoxazole MTT Measures Phenotypic Outcome: • Cell Viability • Proliferation • Cytotoxicity Compound->MTT Does it work in cells? Kinase Measures Molecular Interaction: • Target Engagement • Potency (IC50) • Mechanism of Inhibition MTT->Kinase How does it work? MTT_Pros Pros: + High biological relevance + Assesses membrane permeability + Simple and high-throughput MTT_Cons Cons: - 'Black box' mechanism - Prone to biological variability - Compound interference Kinase->MTT Does target inhibition correlate with cell death? Kinase_Pros Pros: + Mechanistically direct + High precision and control + Lower variability Kinase_Cons Cons: - Lacks biological context - Doesn't measure cell permeability - Prone to reagent variability

References

Benchmarking a Novel ERα Inhibitor: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, against established inhibitors of Estrogen Receptor Alpha (ERα), a critical target in hormone-dependent breast cancers. We will delve into the scientific rationale behind experimental design, provide detailed protocols for robust in vitro characterization, and present a clear structure for data analysis and visualization. Our focus is on generating reliable, reproducible data to ascertain the compound's potential as a therapeutic agent.

Introduction: The Central Role of ERα in Breast Cancer and the Rationale for Novel Inhibitors

Estrogen Receptor Alpha (ERα) is a ligand-activated transcription factor that plays a pivotal role in the development and proliferation of the majority of breast cancers.[1][2] Upon binding to its endogenous ligand, 17β-estradiol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating a transcriptional cascade that drives cell growth and survival.[2][3]

Given its central role, ERα has been a cornerstone of endocrine therapy for decades. The clinical landscape is dominated by two major classes of ERα antagonists:

  • Selective Estrogen Receptor Modulators (SERMs): These compounds, exemplified by Tamoxifen , exhibit tissue-specific agonist or antagonist activity. In breast tissue, Tamoxifen acts as a competitive inhibitor, blocking estradiol binding and recruiting co-repressors to prevent gene transcription.[4][5][6]

  • Selective Estrogen Receptor Degraders (SERDs): Fulvestrant represents this class, acting as a pure ERα antagonist. It not only blocks receptor activity but also induces a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of the ERα protein, thereby reducing the total cellular pool of the receptor.[7][8][9][10]

The emergence of resistance to current therapies necessitates the discovery of novel ERα inhibitors with potentially different mechanisms of action or improved efficacy.[11] The compound of interest, this compound, belongs to a chemical class that has shown promise in targeting ERα.[1][7] This guide outlines the essential steps to rigorously evaluate its inhibitory potential relative to the gold-standard inhibitors, Tamoxifen and Fulvestrant.

Experimental Design: A Multi-faceted Approach to Characterization

A robust benchmarking strategy relies on a combination of biochemical and cell-based assays to build a comprehensive profile of the test compound. This multi-pronged approach allows for the elucidation of its mechanism of action and its functional consequences in a cellular context.

Diagram: Experimental Workflow for ERα Inhibitor Benchmarking

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis & Comparison biochem_start ERα Ligand Binding Assay biochem_end Determine Ki biochem_start->biochem_end Competitive Binding compare_ic50 Compare IC50 and Ki values biochem_end->compare_ic50 cell_start ERα-Positive Cell Line (e.g., MCF-7) reporter_assay ERα Reporter Gene Assay cell_start->reporter_assay proliferation_assay Cell Proliferation Assay (e.g., MTS/XTT) cell_start->proliferation_assay western_blot Western Blot for ERα Degradation cell_start->western_blot Determine IC50 (Transcriptional Inhibition) Determine IC50 (Transcriptional Inhibition) reporter_assay->Determine IC50 (Transcriptional Inhibition) Determine IC50 (Growth Inhibition) Determine IC50 (Growth Inhibition) proliferation_assay->Determine IC50 (Growth Inhibition) Assess Protein Degradation Assess Protein Degradation western_blot->Assess Protein Degradation Determine IC50 (Transcriptional Inhibition)->compare_ic50 Determine IC50 (Growth Inhibition)->compare_ic50 compare_mechanism Compare Mechanism of Action Assess Protein Degradation->compare_mechanism Final Compound Profile Final Compound Profile compare_ic50->Final Compound Profile compare_mechanism->Final Compound Profile

Caption: A streamlined workflow for the comprehensive evaluation of a novel ERα inhibitor, progressing from initial biochemical binding to functional cell-based assays and culminating in a comparative data analysis.

Detailed Experimental Protocols

ERα Reporter Gene Assay

This assay is a cornerstone for quantifying the ability of a compound to inhibit ERα-mediated gene transcription. We will utilize an ERα-positive human breast cancer cell line, such as MCF-7, which has been stably transfected with a reporter construct containing multiple EREs upstream of a luciferase gene.

Principle: In the presence of an ERα agonist (e.g., 17β-estradiol), activated ERα binds to the EREs and drives the expression of luciferase. An inhibitor will compete with the agonist or otherwise block this process, leading to a decrease in luciferase activity, which can be measured as a luminescent signal.

Protocol:

  • Cell Seeding: Seed MCF-7-luc cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound, Tamoxifen, and Fulvestrant in phenol red-free medium. The final concentrations should typically range from 1 nM to 100 µM.

  • Treatment: Gently remove the culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol at a concentration that elicits a robust response, typically 1 nM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell Proliferation Assay

This assay assesses the functional consequence of ERα inhibition on cancer cell growth.

Principle: ERα-positive breast cancer cells are dependent on estrogen signaling for proliferation. Inhibition of this pathway will lead to a reduction in cell viability and growth, which can be quantified using a colorimetric assay such as the MTS or XTT assay.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 103 cells per well in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls as described in the reporter gene assay protocol.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/XTT Assay: Add the MTS or XTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for XTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the logarithm of the compound concentration and determine the IC50 value for each compound.

Western Blot for ERα Degradation

This assay is crucial for determining if the test compound acts as a SERD, similar to Fulvestrant.

Principle: A SERD will induce the degradation of the ERα protein. This can be visualized and quantified by Western blotting, which separates proteins by size and allows for the detection of a specific protein using an antibody.

Protocol:

  • Cell Culture and Treatment: Culture MCF-7 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound, Tamoxifen, and Fulvestrant at a fixed concentration (e.g., 1 µM) for 24 hours. Include a vehicle control.

  • Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for ERα. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control to determine the relative level of ERα protein in each sample.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data should be summarized in a tabular format.

Table 1: Comparative Inhibitory Activity of Test Compound and Known ERα Inhibitors

CompoundReporter Gene Assay IC50 (µM)Cell Proliferation IC50 (µM)ERα Protein Level (% of Control)
This compound[Insert experimental value][Insert experimental value][Insert experimental value]
Tamoxifen[Insert experimental value][Insert experimental value]~100%
Fulvestrant[Insert experimental value][Insert experimental value]<20%

Interpretation of Results:

  • IC50 Values: Lower IC50 values indicate higher potency. A comparison of the IC50 values from the reporter gene and proliferation assays will reveal the compound's efficacy in inhibiting both ERα-mediated transcription and cancer cell growth.

  • ERα Protein Levels: A significant reduction in ERα protein levels for this compound would suggest a SERD-like mechanism of action, similar to Fulvestrant. If the protein levels remain largely unchanged, the mechanism is likely more akin to a SERM like Tamoxifen.

Visualizing the ERα Signaling Pathway

Understanding the points of intervention for each compound is facilitated by visualizing the underlying signaling pathway.

Diagram: ERα Signaling Pathway and Points of Inhibition

ERa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ERa_inactive Inactive ERα Monomer E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Degradation Proteasomal Degradation ERa_active->Degradation Induced by Fulvestrant ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Tamoxifen Tamoxifen (SERM) Tamoxifen->ERa_inactive Competitive Inhibition Fulvestrant Fulvestrant (SERD) Fulvestrant->ERa_inactive Binding & Destabilization Test_Compound Test Compound Test_Compound->ERa_inactive Hypothesized Inhibition

Caption: The ERα signaling cascade, illustrating the binding of estradiol, receptor dimerization, nuclear translocation, and subsequent gene transcription leading to cell proliferation. The points of intervention for Tamoxifen and Fulvestrant are highlighted, providing a framework for understanding the potential mechanism of the test compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound as a potential ERα inhibitor. The proposed experiments will yield crucial data on its potency, efficacy, and mechanism of action relative to established clinical agents. Favorable results from these in vitro studies would warrant further investigation, including:

  • Selectivity profiling against other nuclear hormone receptors.

  • In vivo efficacy studies in xenograft models of breast cancer.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to assess its drug-like properties.

By adhering to a rigorous and systematic approach, researchers can confidently assess the therapeutic potential of this novel compound and make informed decisions regarding its progression in the drug discovery pipeline.

References

A Comparative Guide to Confirming Target Engagement of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole in Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound binds its intended target within the complex milieu of a cell is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of key methodologies for confirming the cellular target engagement of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a novel small molecule with therapeutic potential. Drawing from extensive field-proven insights, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target validation.

Based on structure-activity relationship (SAR) studies of similar 5-(thiophen-2-yl)isoxazole compounds, the primary putative target for this molecule is the Estrogen Receptor Alpha (ERα).[1] ERα is a critical nuclear hormone receptor that, when activated by estrogen, initiates transcriptional programs driving cell proliferation, particularly in the context of breast cancer.[1] Therefore, confirming the direct binding of this compound to ERα is paramount to validating its mechanism of action.

This guide will compare three orthogonal methods for confirming ERα engagement: the direct biophysical measurement of binding via the Cellular Thermal Shift Assay (CETSA), the indirect functional readout of downstream pathway modulation via Western Blotting, and a direct-capture approach using an Affinity Pull-Down Assay. For comparative context, we will discuss the expected outcomes for our test compound alongside two well-characterized ERα modulators: Tamoxifen, a selective estrogen receptor modulator (SERM), and Fulvestrant, a selective estrogen receptor degrader (SERD).[2][3][4][5][6][7]

The ERα Signaling Pathway

Understanding the target's biological context is crucial. Upon binding its ligand, estradiol, ERα dimerizes and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes like pS2 (TFF1) and Cyclin D1, which drive cell cycle progression.[1][8] Both Tamoxifen and Fulvestrant disrupt this process, but through different mechanisms. Tamoxifen acts as a competitive inhibitor, blocking estradiol binding and inducing a conformational change that recruits co-repressors instead of co-activators.[5][6] Fulvestrant not only antagonizes the receptor but also induces its degradation.[2][7][9]

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα ER_Dimer ERα Dimer ER->ER_Dimer Dimerization Degradation Proteasomal Degradation ER->Degradation Induces Estradiol Estradiol Estradiol->ER Compound 3-(Thiophen-2-yl)-5- (trifluoromethyl)isoxazole Compound->ER Tamoxifen Tamoxifen Tamoxifen->ER Fulvestrant Fulvestrant Fulvestrant->ER Fulvestrant->ER Induces Nucleus_ER_Dimer ERα Dimer ER_Dimer->Nucleus_ER_Dimer Translocation ERE Estrogen Response Element (ERE) Nucleus_ER_Dimer->ERE Binds Transcription Gene Transcription (e.g., pS2, Cyclin D1) ERE->Transcription Initiates

Caption: Simplified ERα signaling pathway.

Primary Method: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses target engagement in a cellular environment without requiring any modification to the compound or the protein.[10] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[11][12] By heating cell lysates or intact cells across a temperature gradient, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of binding.[10][12]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture MCF-7 cells B 2. Treat cells with: - Vehicle (DMSO) - Test Compound - Tamoxifen - Fulvestrant A->B C 3. Aliquot treated cells B->C D 4. Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) C->D E 5. Lyse cells & separate soluble vs. aggregated proteins (centrifugation) D->E F 6. Analyze soluble fraction by Western Blot for ERα E->F G 7. Plot % soluble ERα vs. Temperature to generate melting curves F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Experimental Protocol: CETSA for ERα Engagement
  • Cell Culture: Culture human breast cancer cells expressing endogenous ERα, such as MCF-7, to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in fresh media. Treat cell suspensions with the test compound (e.g., 10 µM this compound), positive controls (10 µM Tamoxifen, 10 µM Fulvestrant), or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot 100 µL of each treated cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C), followed by cooling for 3 minutes at 4°C.[13]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration, normalize the samples, and analyze by SDS-PAGE and Western Blot using a specific antibody against ERα.

  • Data Analysis: Quantify the band intensities for ERα at each temperature point relative to the 40°C control for each treatment condition. Plot the percentage of soluble ERα against temperature to generate melting curves. A positive thermal shift (ΔTagg) indicates stabilization and target engagement.[13]

Expected CETSA Results
CompoundPutative MechanismExpected Thermal Shift (ΔTagg)Rationale
This compound ERα AntagonistPositive (+) Direct binding stabilizes the ERα protein against thermal denaturation.
Tamoxifen SERM (Antagonist)Positive (+) Competitive binding to the ligand-binding domain stabilizes the ERα protein.
Fulvestrant SERD (Degrader)Reduced ERα Signal Induces degradation of ERα, leading to a lower overall protein signal before significant thermal denaturation occurs. A thermal shift may be difficult to assess.
Vehicle (DMSO) ControlNone Represents the baseline melting temperature (Tagg) of unbound ERα.

Alternative Method 1: Western Blot for Downstream Signaling

Confirming that a compound modulates the downstream signaling cascade of its target provides crucial functional evidence of engagement. For ERα, ligand binding affects the expression of target genes.[8] By treating cells with the compound and measuring changes in the protein levels of downstream markers like pS2 and Cyclin D1, we can infer on-target activity.

Detailed Experimental Protocol: Downstream Western Blot
  • Cell Culture and Treatment: Seed MCF-7 cells and allow them to attach. Starve cells in phenol red-free media with charcoal-stripped serum to reduce baseline ERα activity. Treat cells with the test compound, controls, and vehicle for a specified time (e.g., 24 hours). Include an estradiol treatment as a positive control for pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a standard lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[14][15][16]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[14][17] Incubate with primary antibodies against pS2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15][17]

  • Data Analysis: Quantify the band intensities and normalize the levels of pS2 and Cyclin D1 to the loading control. Compare the protein levels in treated samples to the vehicle control.

Expected Downstream Signaling Results
TreatmentpS2 ExpressionCyclin D1 ExpressionRationale
Vehicle (DMSO) BaselineBaselineBaseline expression in the absence of stimulation.
Estradiol IncreasedIncreasedActivates ERα, leading to increased transcription and translation of target genes.
This compound DecreasedDecreasedAntagonism of ERα should block estradiol-induced gene expression.
Tamoxifen DecreasedDecreasedActs as an antagonist in breast cancer cells, inhibiting ERα-mediated transcription.
Fulvestrant DecreasedDecreasedDegradation of ERα removes the receptor, preventing transcription of target genes.

Alternative Method 2: Affinity Pull-Down Assay

This technique provides direct evidence of a physical interaction between the compound and its target protein.[18][19] It involves immobilizing a modified version of the small molecule (the "bait") onto beads and using it to "pull down" its binding partners from a cell lysate.[20][21]

PullDown_Workflow cluster_bait Bait Preparation cluster_incubation Incubation & Capture cluster_analysis Wash & Elute A 1. Synthesize compound analogue with a linker (e.g., biotin tag) B 2. Immobilize tagged compound onto beads (e.g., streptavidin beads) A->B D 4. Incubate lysate with compound-coated beads B->D C 3. Prepare cell lysate (e.g., from MCF-7 cells) C->D E 5. (Optional) Add excess free compound as a competitor control D->E F 6. Wash beads to remove non-specific binders D->F G 7. Elute bound proteins F->G H 8. Analyze eluate by Western Blot for ERα G->H

Caption: Affinity pull-down assay workflow.

Conceptual Protocol: Affinity Pull-Down
  • Bait Preparation: Synthesize an analogue of this compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its binding activity. Immobilize this "bait" molecule onto streptavidin-coated agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from a large quantity of MCF-7 cells.

  • Binding/Incubation: Incubate the cell lysate with the compound-conjugated beads for several hours at 4°C to allow for binding. As a critical control, perform a parallel incubation where an excess of the free, non-immobilized compound is added to outcompete the binding to the beads.

  • Washing: Wash the beads extensively with buffer to remove proteins that are non-specifically bound.

  • Elution and Analysis: Elute the specifically bound proteins from the beads. Analyze the eluate by Western Blot using an antibody against ERα. A band for ERα should be present in the pull-down lane but significantly reduced or absent in the competition control lane.

Comparison of Target Engagement Methods

MethodPrincipleProsCons
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.Direct evidence of binding in intact cells; No compound/protein modification needed; Can be adapted for high-throughput screening.[13]Indirect readout of binding; Not all proteins show a clear thermal shift; May not work for membrane proteins.
Downstream Western Blot Measures changes in the expression or phosphorylation of proteins in the target's signaling pathway.Provides functional validation of on-target activity; Uses standard lab techniques; Can reveal mechanism (agonist vs. antagonist).Indirect evidence of target binding; Signal can be affected by off-target effects; Can be slow (requires long incubation times).
Affinity Pull-Down Immobilized "bait" compound captures the "prey" target protein from a lysate.Direct evidence of a physical interaction; Can identify unknown binding partners (with Mass Spec).Requires chemical modification of the compound which may alter its activity; Prone to non-specific binding, requiring extensive optimization.[20]

Conclusion

Confirming target engagement is a multi-faceted process that benefits from the application of orthogonal methodologies. For this compound, the Cellular Thermal Shift Assay (CETSA) represents the most direct and label-free method to confirm its binding to the putative target, ERα, within the native cellular environment. This approach provides strong biophysical evidence of a direct interaction.

To build a comprehensive and compelling case, these findings should be corroborated with a downstream Western blot analysis . Demonstrating that the compound modulates the expression of ERα-regulated genes like pS2 and Cyclin D1 provides essential functional validation and confirms that the binding event translates into the expected biological consequence. While technically demanding, an Affinity Pull-Down experiment can serve as a powerful, albeit lower-throughput, tertiary confirmation of the direct physical interaction.

By strategically combining these techniques, researchers can generate a robust, self-validating dataset that authoritatively confirms the cellular target engagement of this compound, paving the way for further preclinical and clinical development.

References

structural confirmation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole using 2D NMR Techniques

Introduction: The Challenge of Regioisomeric Ambiguity

In modern drug discovery and materials science, the precise structural characterization of novel heterocyclic compounds is non-negotiable. Molecules like this compound present a common yet critical challenge: potential regioisomerism. The synthesis of such a compound, typically via a [3+2] cycloaddition, could theoretically yield two distinct products: the intended 3,5-disubstituted isoxazole and its 5,3-disubstituted isomer, 5-(Thiophen-2-yl)-3-(trifluoromethyl)isoxazole.

While 1D ¹H and ¹³C NMR provide initial fingerprints, they are often insufficient for conclusive differentiation. The presence of a single proton on the isoxazole ring and the complexities introduced by the electron-withdrawing trifluoromethyl group can make definitive assignment based on chemical shifts alone a risky proposition. This guide presents a systematic, self-validating workflow leveraging the power of 2D NMR spectroscopy to irrefutably confirm the structure of this compound, moving beyond simple data reporting to explain the strategic rationale behind each experiment.

The Analytical Strategy: A Logic-Driven Workflow

Our approach is not merely to collect a series of spectra, but to execute a logical sequence of experiments where each step builds upon the last to solve a specific piece of the structural puzzle. The core of this strategy is to establish unambiguous connectivity, first within individual spin systems (COSY), then between directly bonded protons and carbons (HSQC), and finally, to bridge the entire molecular framework through long-range correlations (HMBC), which is the key to resolving the isomeric uncertainty.

G cluster_1D 1. Foundational 1D NMR cluster_2D 2. Connectivity Mapping (2D NMR) cluster_Confirmation 3. Final Confirmation H1_NMR ¹H NMR (Proton Environment) C13_NMR ¹³C NMR (Carbon Skeleton) COSY COSY (H-H Connectivity) C13_NMR->COSY Initial Data HSQC HSQC (¹J C-H Correlation) COSY->HSQC Assign Thiophene Proton Spin System HMBC HMBC (ⁿJ C-H Correlation) HSQC->HMBC Assign Protonated Carbons Structure Unambiguous Structure Confirmed HMBC->Structure Key Long-Range Correlations Resolve Isomeric Ambiguity

Caption: A logical workflow for structural elucidation using 2D NMR.

Part 1: Mapping the Thiophene Sub-Structure with COSY

Expertise & Rationale: The first step is to confirm the integrity of the thiophene ring's proton system. The Correlation Spectroscopy (COSY) experiment reveals scalar couplings between protons, typically over two to three bonds. For the 2-substituted thiophene ring, we expect to see a clear correlation pathway between its three adjacent protons (H-3', H-4', and H-5'). This experiment validates the substitution pattern on the thiophene ring and allows for the confident assignment of these protons based on their coupling patterns.

Expected Correlations:

  • A cross-peak between the H-5' (doublet of doublets) and H-4' (triplet or dd) signals.

  • A cross-peak between the H-4' and H-3' (doublet of doublets) signals.

Part 2: Linking Protons to Carbons with HSQC

Expertise & Rationale: With the proton assignments of the thiophene ring established, we use the Heteronuclear Single Quantum Coherence (HSQC) experiment to identify the carbons to which they are directly attached.[1] HSQC is exceptionally sensitive and provides unambiguous one-bond ¹H-¹³C correlations.[1] This allows us to assign C-3', C-4', and C-5' of the thiophene ring, as well as the carbon corresponding to the lone proton on the isoxazole ring (C-4). An edited HSQC can further differentiate CH groups from CH₂ groups by phase.[1]

Expected Correlations:

  • H-3' correlates to C-3'.

  • H-4' correlates to C-4'.

  • H-5' correlates to C-5'.

  • H-4 (isoxazole proton) correlates to C-4.

Part 3: The Decisive Experiment - Unveiling the Skeleton with HMBC

Expertise & Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this analysis, providing the critical long-range (2-3 bond) ¹H-¹³C correlations needed to connect the molecular fragments and definitively distinguish between the two possible regioisomers.[2][3] The absence of a proton on the C-3 and C-5 positions of the isoxazole ring makes HMBC the only way to assign these crucial quaternary carbons.

The key is to look for correlations from well-defined protons (on the thiophene ring and H-4 of the isoxazole) to the isoxazole ring's quaternary carbons (C-3 and C-5). The observed correlations will provide irrefutable proof of the substitution pattern.

Structure-Defining HMBC Correlations for this compound:

  • Correlation from Thiophene to Isoxazole: The H-3' proton of the thiophene ring is three bonds away from the C-3 carbon of the isoxazole ring. A cross-peak between H-3' and C-3 is expected and provides the primary evidence for the 3-thiophene substitution.

  • Correlation from Isoxazole H-4: The isoxazole proton (H-4) is two bonds away from both C-3 and C-5. Therefore, we expect to see HMBC correlations from H-4 to both C-3 and C-5. This helps to locate and assign both quaternary carbons of the isoxazole ring.

  • Correlation to the CF₃ Carbon: The isoxazole H-4 proton is three bonds away from the quaternary carbon of the trifluoromethyl group (¹³C signal will be a quartet due to ¹J C-F coupling). An HMBC cross-peak between H-4 and the CF₃ carbon further solidifies the assignment of the C-5 position.

The combination of these correlations creates a self-validating network of connectivity that is only possible for the 3-(Thiophen-2-yl) isomer. The alternative isomer would show a correlation from the thiophene H-3' to C-5, which would be absent in our target molecule.

Caption: Key HMBC correlations confirming the 3,5-disubstituted pattern.

Data Summary and Interpretation

The following tables summarize the expected NMR data that collectively confirm the structure.

Table 1: ¹H and ¹³C Chemical Shift Assignments

Position¹H δ (ppm)¹³C δ (ppm)Multiplicity (¹³C)Key Correlations
Isoxazole Ring
3-~161-163sHMBC from H-3', H-4
4~6.8-7.2~98-102dHSQC to H-4; HMBC to C-3, C-5, CF₃
5-~155-158 (q)q, JCF ≈ 38 HzHMBC from H-4
CF₃-~118-121 (q)q, JCF ≈ 270 HzHMBC from H-4
Thiophene Ring
2'-~128-132sHMBC from H-3', H-4'
3'~7.6-7.8~129-131dHSQC to H-3'; COSY to H-4'; HMBC to C-3, C-2', C-4', C-5'
4'~7.2-7.4~127-129dHSQC to H-4'; COSY to H-3', H-5'
5'~7.5-7.7~128-130dHSQC to H-5'; COSY to H-4'

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The key diagnostic features are the correlations and multiplicities.

Table 2: Summary of Definitive 2D NMR Evidence

ExperimentCorrelation FromCorrelation ToSignificance
COSY H-3'H-4'Confirms thiophene spin system
H-4'H-5'Confirms thiophene spin system
HSQC H-4C-4Assigns the protonated isoxazole carbon
H-3', H-4', H-5'C-3', C-4', C-5'Assigns the protonated thiophene carbons
HMBC H-3' C-3 Unambiguously links thiophene C-2' to isoxazole C-3
H-4C-3 & C-5Locates both quaternary carbons of the isoxazole ring
H-4CF₃Confirms proximity of H-4 to the CF₃ group at C-5

Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or as needed for S/N).

  • gCOSY:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Spectral Width (F1 and F2): Same as ¹H NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • gHSQC:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • F2 (¹H) Spectral Width: Same as ¹H NMR.

    • F1 (¹³C) Spectral Width: ~160-180 ppm (centered on the aliphatic and aromatic region).

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 4-16.

  • gHMBC:

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • F2 (¹H) Spectral Width: Same as ¹H NMR.

    • F1 (¹³C) Spectral Width: Same as ¹³C NMR.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.[1]

    • Number of Increments (F1): 256-400.

    • Number of Scans per Increment: 8-32.

Conclusion

The structural confirmation of this compound serves as a prime example of how a systematic 2D NMR strategy provides clarity where 1D methods fall short. By logically progressing from COSY to HSQC and culminating in the decisive HMBC experiment, a network of intra- and inter-ring correlations is built. The observation of a ³J correlation from the thiophene H-3' proton to the isoxazole C-3 carbon, in concert with correlations from the isoxazole H-4 to both C-3 and C-5, provides unambiguous and self-validating evidence for the proposed structure. This rigorous approach ensures the highest level of scientific integrity, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of novel chemical entities are paramount, not only for regulatory compliance but for the protection of our personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3]

In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related compounds containing thiophene, isoxazole, and trifluoromethyl moieties to establish a conservative and robust disposal strategy.[4][5][6] The principles outlined herein are grounded in established best practices for hazardous waste management and are designed to be a trusted resource for researchers and laboratory managers.

Hazard Assessment and Waste Identification

The molecular structure of this compound, featuring a trifluoromethyl group and two distinct heterocyclic rings (thiophene and isoxazole), necessitates its classification as hazardous waste.[4][5][6][7][8] This classification is based on the following considerations:

  • Trifluoromethyl Group: The presence of the -CF3 group can impart significant metabolic stability and potential for environmental persistence.[9][10][11] Compounds containing this group are often treated with a high degree of caution due to their potential for bioaccumulation and long-term environmental effects.[9][10][11]

  • Heterocyclic Rings (Thiophene and Isoxazole): Thiophene and its derivatives are known to be harmful and irritant.[5][12] Similarly, isoxazole-containing compounds are widely used in pharmaceuticals and agrochemicals, and their disposal must be carefully managed to prevent environmental contamination.[13][14][15][16][17]

  • Toxicity Profile of Analogs: Structurally similar compounds often exhibit acute toxicity if swallowed, in contact with skin, or inhaled.[4][7][8] They can also cause skin and eye irritation.[7][8] Therefore, it is prudent to handle this compound as a substance with a similar hazard profile.

Based on these factors, all waste streams containing this compound, including neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[18][19][20]

Table 1: Assumed Hazard Profile and Regulatory Framework

Parameter Guideline/Regulation Source(s)
Assumed Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Environmental Hazard[4][5][7][8]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[18][19][20]
EPA Waste Codes (Anticipated) D001 (Ignitability, if in flammable solvent), D002 (Corrosivity, if in acidic/basic solution), or specific U or P-listed codes if applicable.[21]
Personal Protective Equipment (PPE) and Handling Precautions

To mitigate exposure risks, all handling and disposal procedures for this compound must be conducted within a certified chemical fume hood.[6] The following PPE is mandatory:

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.[4] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[4]

  • Body Protection: A flame-retardant and chemical-resistant lab coat, fully buttoned, is necessary.[6] For larger quantities or in the event of a spill, an apron or coveralls should be worn.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][7]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is meticulous segregation and clear labeling.[4][22] The following workflow ensures compliance and safety.

Diagram 1: Disposal Workflow for this compound

A Start: Waste Generation B Assess Waste Type: Solid, Liquid, or Contaminated PPE A->B Identify C1 Solid Waste (Neat compound, contaminated labware) B->C1 Solid C2 Liquid Waste (Solutions) B->C2 Liquid C3 Contaminated PPE (Gloves, etc.) B->C3 PPE D1 Place in designated, sealed, and labeled Solid Hazardous Waste container. C1->D1 Segregate D2 Place in designated, sealed, and labeled Liquid Hazardous Waste container. C2->D2 Segregate D3 Place in designated, sealed, and labeled Hazardous Waste bag/container. C3->D3 Segregate E Store waste in a designated Satellite Accumulation Area (SAA). D1->E Store D2->E Store D3->E Store F Arrange for pickup by a licensed hazardous waste disposal contractor. E->F Schedule G Complete all required waste disposal documentation. F->G Document H End: Proper Disposal G->H Complete

Caption: Logical workflow for the proper disposal of this compound.

Detailed Steps:

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, along with contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated, puncture-proof, and clearly labeled hazardous waste container.[4][5] Do not mix with other waste streams unless compatibility has been confirmed.[4]

    • Liquid Waste: If the compound is in solution, collect the waste in a designated, leak-proof, and labeled hazardous waste container.[4] Aqueous and organic solvent waste streams must be kept separate.[4]

    • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.[8]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "in methanol").[8][22]

    • Include the date of waste generation and any relevant hazard symbols.

  • Storage:

    • Seal all waste containers when not in use.[4]

    • Store the sealed containers in a designated and secure satellite accumulation area that is well-ventilated and away from heat or ignition sources.[8]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][8] This ensures that the waste will be transported, treated, and disposed of in compliance with all federal and state regulations.[23][24][25]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

  • Spill Response:

    • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[8]

    • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4][8] Do not use combustible materials like paper towels.[8] For solid spills, carefully cover the material to prevent dust from becoming airborne.

    • Cleanup: While wearing the appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[4][8] Use non-sparking tools if a flammable solvent is involved.[8]

    • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[5] Collect all cleaning materials as hazardous waste.[5]

  • Exposure Response:

    • Inhalation: Move the individual to fresh air and seek immediate medical attention.[4]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous disposal procedures, we uphold our commitment to safety, scientific integrity, and environmental stewardship. This guide serves as a foundational document to ensure that the handling of this compound is conducted with the highest standards of professional care.

References

Personal protective equipment for handling 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling this compound. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, the following guidance is synthesized from a comprehensive hazard analysis of its core structural motifs: the thiophene ring, the isoxazole ring, and the trifluoromethyl group. This approach ensures a robust, risk-based safety plan grounded in established chemical precedents.

Hazard Analysis by Structural Analogy

The potential hazards of this compound are inferred from the known toxicological and physical properties of its components.

  • Thiophene Moiety : The thiophene ring is a well-characterized heterocycle. Its parent compound is a flammable liquid and is considered hazardous.[1] It is known to be toxic and an irritant to the eyes and skin.[1][2] Chronic exposure may lead to organ damage.[2] Therefore, derivatives containing this moiety should be handled with appropriate measures to prevent skin contact, eye exposure, and inhalation.[2][3]

  • Isoxazole Ring : Isoxazole derivatives are common in medicinal chemistry. Depending on their substitution, they can present various hazards. An SDS for a related compound, 5-(Thiophen-2-yl)isoxazole-3-carbaldehyde, indicates that this structural class may cause skin, eye, and respiratory irritation and can be harmful if swallowed.[4] The base isoxazole molecule is a flammable liquid, necessitating precautions against ignition sources.[5]

  • Trifluoromethyl (-CF3) Group : The presence of a trifluoromethyl group classifies this compound as a halogenated organic substance.[6] While the -CF3 group can alter biological activity, it also dictates the waste disposal stream. Halogenated compounds require specific disposal procedures to prevent environmental release and to accommodate their combustion products during incineration.[7][8] An SDS for a similar compound, 5-(2-(Trifluoromethyl)phenyl)isoxazole, lists skin irritation, serious eye irritation, respiratory irritation, and oral toxicity as primary hazards.[9]

Based on this composite analysis, this compound should be presumed to be, at minimum, harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant.

Risk Assessment and Tiered Control Measures

All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][10] The required level of personal protective equipment is determined by the specific procedure and the physical form of the chemical.

Laboratory Task Physical State Potential Exposure Risk Required Control Measures
Weighing/Aliquotting Solid PowderHigh (Aerosol/Dust Generation)Fume Hood, Anti-static procedures, Goggles, Double Gloves
Dissolution/Dilution Solid into LiquidMedium (Splash, Vapor)Fume Hood, Goggles, Double Gloves, Lab Coat
Running Reaction Liquid SolutionMedium (Vapor, Potential Splash)Fume Hood, Safety Glasses, Lab Coat, Gloves
Work-up/Extraction Liquid SolutionHigh (Splash, Vapor, Aerosol)Fume Hood, Chemical Splash Goggles, Face Shield, Apron, Double Gloves
Purification (Chromatography) Liquid SolutionMedium-High (Vapor, Pressure)Fume Hood, Safety Glasses, Lab Coat, Double Gloves
Large Spill (>10 mL/g) Solid or LiquidVery High (Inhalation, Contact)Evacuate area, SCBA if necessary, Full chemical suit[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The foundation for any work is standard laboratory attire: long pants, a shirt that covers the torso and upper arms, and fully enclosed, chemical-resistant footwear.

Primary Engineering Control
  • Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood.[2] The sash should be kept as low as possible.

Mandatory PPE Ensemble
  • Eye and Face Protection :

    • Safety Glasses : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for low-risk operations involving closed systems.[3]

    • Chemical Splash Goggles : These are required when there is any risk of splashing, such as during solvent transfers, extractions, or when handling solutions of the compound.[1][2] Goggles provide a complete seal around the eyes.

    • Face Shield : A full-face shield should be worn over chemical splash goggles during high-risk procedures like reaction quenching, extractions, or when working with larger quantities where the splash hazard is significant.

  • Skin and Body Protection :

    • Gloves :

      • Material : Use compatible chemical-resistant gloves. Nitrile gloves are a common standard, but it is crucial to check the manufacturer's compatibility chart for the specific solvents being used.

      • Technique : Double-gloving is strongly recommended to protect against incidental tears and to allow for safe removal of the outer glove if contamination occurs. Always inspect gloves for defects before use.[11] Use proper glove removal technique to avoid skin contact.[10][11]

    • Laboratory Coat : A flame-retardant lab coat that fits properly is required.[11] Cuffs should be snug to prevent sleeves from catching on equipment.

    • Chemical-Resistant Apron : For procedures with a high splash risk, a rubber or PVC apron should be worn over the lab coat.[3]

  • Respiratory Protection :

    • Under normal operating conditions within a fume hood, respiratory protection is not typically required.

    • In the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel during cleanup.[1][2] For major events, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Procedural Guidance: PPE Selection and Use

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start_node Start: Assess Task decision_solid decision_solid start_node->decision_solid Solid or Solution? decision_node decision_node process_node process_node ppe_node ppe_node process_weigh process_weigh decision_solid->process_weigh Solid process_solution process_solution decision_solid->process_solution Solution ppe_weigh Fume Hood Chemical Goggles Double Nitrile Gloves Lab Coat process_weigh->ppe_weigh Weighing/Transfer decision_splash decision_splash process_solution->decision_splash Assess Splash Risk ppe_low_splash Fume Hood Safety Glasses Nitrile Gloves Lab Coat decision_splash->ppe_low_splash Low Risk (e.g., closed system) ppe_high_splash Fume Hood Chemical Goggles Face Shield Double Nitrile Gloves Chem-Resistant Apron decision_splash->ppe_high_splash High Risk (e.g., extraction)

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on your lab coat and fasten it completely.

  • Put on inner gloves.

  • Put on chemical splash goggles or safety glasses.

  • Put on a face shield if required.

  • Put on outer gloves, ensuring the cuffs go over the cuffs of the lab coat.

Doffing (Taking Off):

  • Inspect : Visually inspect your PPE for any signs of contamination.

  • Outer Gloves : Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the appropriate solid waste container.

  • Face Shield/Apron : Remove the face shield and/or apron (if worn). Clean and store reusable items as per lab protocol.

  • Lab Coat : Remove the lab coat by rolling it down your arms and folding the contaminated exterior inward. Hang it in its designated location or place it in the laundry bin if contaminated.

  • Goggles/Glasses : Remove eye protection.

  • Inner Gloves : Remove the final pair of gloves, again turning them inside out.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[10][11]

Emergency Procedures

  • Skin Contact : Immediately remove all contaminated clothing.[2] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[2]

  • Inhalation : Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills : Evacuate non-essential personnel. Wearing appropriate PPE, absorb small spills with an inert material like vermiculite or sand.[2] Use spark-proof tools for cleanup.[2] Collect the absorbed material into a sealed container for disposal as halogenated waste.

Decontamination and Disposal Plan

Effective decontamination and proper waste disposal are final, critical steps in the safe handling workflow.

  • Equipment Decontamination : All glassware and equipment should be rinsed with an appropriate solvent in a fume hood. The rinsate must be collected and disposed of as halogenated liquid waste.

  • Waste Disposal :

    • Classification : As a trifluoromethyl-containing compound, all waste associated with this compound is classified as Halogenated Organic Waste .[6][7]

    • Segregation : This waste stream must be kept separate from non-halogenated waste.[7] Mixing halogenated and non-halogenated waste streams is a common and costly compliance error.

    • Liquid Waste : Collect all solutions, mother liquors, and solvent rinses in a clearly labeled, sealed container designated "Halogenated Organic Liquid Waste".[13]

    • Solid Waste : Collect contaminated consumables (gloves, weigh paper, silica gel, absorbent pads) in a sealed, labeled bag or container designated "Halogenated Organic Solid Waste".[13]

    • Labeling : All waste containers must be accurately labeled with the full chemical names of the contents and the words "Hazardous Waste".[7][13]

    • Final Disposal : Follow all institutional and local regulations for the final disposal of hazardous chemical waste, which typically involves transfer to an environmental health and safety office for high-temperature incineration.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole
Reactant of Route 2
Reactant of Route 2
3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.